3-Hydroxytetradecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNZOYKSNPPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941380 | |
| Record name | 3-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1961-72-4 | |
| Record name | (±)-3-Hydroxytetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxymyristic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYMYRISTIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence and Analysis of 3-Hydroxytetradecanoic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxytetradecanoic acid, a 14-carbon 3-hydroxy fatty acid, is a ubiquitous molecule found across various biological kingdoms, from bacteria to plants and animals. In bacteria, it is a fundamental component of the lipid A moiety of lipopolysaccharides (LPS), also known as endotoxins, which are potent activators of the innate immune system. Its presence in mammals is linked to fatty acid metabolism and can be indicative of bacterial infections. In plants and animal products, it exists as a minor lipid constituent. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its role in cellular signaling pathways.
Natural Sources of this compound
This compound has been identified in a diverse range of natural sources. The following tables summarize the quantitative data available in the scientific literature.
Table 1: Concentration of this compound in Animal Products
| Source | Sample Type | Concentration | Reference |
| Goat Milk | Milk | Up to 17.7 mg/100 g lipid weight (for total 3-hydroxy fatty acids) | [1] |
| Butter and Milk Fat | - | Present | [2] |
| Royal Jelly | Fresh Weight | Minor constituent, specific concentration not reported | [3][4] |
Table 2: Abundance of this compound in Bacteria
| Bacterial Species | Relevance | Abundance | Reference |
| Gram-negative bacteria | Constituent of Lipid A in LPS | Varies by species | [5][6] |
| Escherichia coli | Model organism | Metabolite found and produced | [7] |
| Lactobacillus plantarum MiLAB 14 | Probiotic bacterium | Identified as an antifungal substance | [8] |
| Thermophilic bacteria | - | Present | [6] |
Table 3: this compound Content in Plants
| Plant Species | Part of Plant | Abundance | Reference |
| Hypericum perforatum (St. John's Wort) | Flowering tops | 14.22% of total fatty acids | [1] |
Experimental Protocols
Accurate quantification of this compound from various matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for this purpose.
Extraction and Quantification of 3-Hydroxy Fatty Acids from Biological Fluids (e.g., Serum, Plasma)
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in clinical samples.[9][10]
I. Sample Preparation and Hydrolysis:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM solution of a stable isotope-labeled internal standard (e.g., deuterated this compound).
-
For the determination of total 3-hydroxy fatty acids (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. Unhydrolyzed samples will yield the concentration of free 3-hydroxy fatty acids.
-
Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.
II. Extraction:
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate to the acidified sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic layer.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
III. Derivatization:
-
To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.
IV. GC-MS Analysis:
-
Instrument: Agilent 5890 series II GC system with a HP-5MS capillary column, or equivalent.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at a rate of 3.8°C/min.
-
Ramp 2: Increase to 290°C at a rate of 15°C/min, hold for 6 minutes.
-
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor the characteristic ion m/z 233 for the TMS-derivatized this compound and the corresponding ion for the labeled internal standard (e.g., m/z 235).
-
-
Quantification: Calculate the concentration of the native 3-hydroxy fatty acid based on the ratio of its peak area to that of the internal standard.
Extraction and Analysis of Total Fatty Acids from Bacterial Cultures
This protocol describes the extraction and methylation of fatty acids from bacterial cells for GC analysis.[11]
I. Cell Harvesting and Drying:
-
Harvest bacterial cells from culture by centrifugation.
-
Wash the cell pellet with a suitable buffer or water.
-
Lyophilize the cell pellet to ensure complete removal of water.
II. Acid-Catalyzed Extraction and Methylation:
-
To the dried cell pellet, add 0.5 mL of anhydrous 1.25 M HCl in methanol.
-
Add an appropriate internal standard (e.g., methyl heptadecanoate).
-
Seal the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
III. Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Add 0.5 mL of hexane and vortex thoroughly.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
IV. GC-MS Analysis:
-
Instrument: Agilent 7890 GC with a HP-5ms capillary column, or equivalent.
-
Injection Volume: 1 µL with a split ratio (e.g., 1:10).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 150°C at an appropriate rate.
-
-
Mass Spectrometry: Operate in full scan or SIM mode to identify and quantify the methyl ester of this compound.
Role in Signaling Pathways
This compound, as a key component of the lipid A in bacterial LPS, plays a critical role in activating the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[12][13][14] The binding of LPS to the TLR4/MD-2 complex on the surface of immune cells such as macrophages initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Health Promoting Properties of Bee Royal Jelly: Food of the Queens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0061656) [hmdb.ca]
- 6. This compound, 3-Hydroxy fatty acid (CAS 1961-72-4) | Abcam [abcam.com]
- 7. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Biosynthesis of 3-Hydroxytetradecanoic Acid in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a crucial fatty acid in most Gram-negative bacteria. It serves as a fundamental building block in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which constitutes the major component of the outer leaflet of the outer membrane. The integrity of this membrane is vital for bacterial survival, making the biosynthetic pathway of (R)-3-hydroxytetradecanoic acid and its incorporation into Lipid A an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, including quantitative data, detailed experimental protocols, and visualizations of the key processes.
Core Biosynthetic Pathway of (R)-3-Hydroxytetradecanoic Acid
The synthesis of (R)-3-hydroxytetradecanoic acid is intricately linked to the fatty acid biosynthesis (FASII) pathway and the initial steps of the Lipid A (Raetz) pathway. The acyl chain is synthesized by the FASII system and then transferred to the Lipid A backbone by a series of acyltransferases. The key enzymes directly involved in the incorporation of the first two (R)-3-hydroxytetradecanoic acid moieties are LpxA, LpxC, and LpxD.
Key Enzymes and Reactions:
-
LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first step of the Raetz pathway, transferring an (R)-3-hydroxymyristoyl group from (R)-3-hydroxymyristoyl-acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). This reaction is reversible and has an unfavorable equilibrium.[1]
-
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): LpxC catalyzes the second and committed step in Lipid A biosynthesis. It is a zinc-dependent metalloenzyme that removes the acetyl group from the product of the LpxA reaction.[2][3] This step is irreversible and serves as a major control point in the pathway.[1]
-
LpxD (UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine N-acyltransferase): The third enzyme in the pathway, LpxD, adds a second (R)-3-hydroxymyristoyl chain, also from (R)-3-hydroxymyristoyl-ACP, to the amino group of the glucosamine moiety of the LpxC product.[4]
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of 3-hydroxytetradecanoic acid and the enzymes involved.
Table 1: Kinetic Parameters of Key Enzymes in E. coli
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| LpxA | UDP-GlcNAc | 494 ± 51 | 0.000291 ± 0.000008 | [5] |
| (R)-3-hydroxymyristoyl-ACP | Not explicitly determined | |||
| LpxC | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 2.5 | 23 | [6] |
| LpxD | (R)-3-hydroxymyristoyl-ACP | 3.2 | 23 | [6] |
| UDP-3-O-(R-3-hydroxymyristoyl)-GlcN | 2.5 | [6] |
Note: The kcat for LpxA is presented as Vmax in pmol/min in the source and has been converted.
Table 2: Intracellular Concentrations of Precursors in E. coli
| Metabolite | Concentration (µM) | Reference(s) |
| UDP-N-acetylglucosamine | ~100 - 9200 | [7][8] |
| Acetyl-CoA | 20 - 600 | [9] |
| Malonyl-CoA | 4 - 90 | [9] |
| Acyl-ACP (total) | 400 - 1800 | [10] |
Signaling Pathways and Regulation
The biosynthesis of this compound is tightly regulated to maintain the balance between lipid A and phospholipid biosynthesis, which share common precursors. The primary point of regulation is the enzyme LpxC.
Post-translational Regulation of LpxC
In Escherichia coli and many other Gram-negative bacteria, the cellular level of LpxC is controlled by proteolysis mediated by the essential membrane-bound AAA+ protease FtsH.[11] This degradation is dependent on a C-terminal signal sequence on LpxC.[11] The activity of FtsH is modulated by inner membrane proteins LapB (YciM), LapC (YejM), and LapD, which appear to sense the status of LPS biosynthesis and transport.[3][12][13]
References
- 1. Nucleotide substrate recognition by UDP-N-acetylglucosamine acyltransferase (LpxA) in the first step of lipid A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Basis of Essentiality of Early Critical Steps in the Lipopolysaccharide Biogenesis in Escherichia coli K-12: Requirement of MsbA, Cardiolipin, LpxL, LpxM and GcvB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular UDP-N-acetylglucosamine concent - Bacteria Escherichia coli - BNID 104694 [bionumbers.hms.harvard.edu]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Acyl Carrier Protein Synthases from Gram-Negative, Gram-Positive, and Atypical Bacterial Species: Biochemical and Structural Properties and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of UDP-N-acetylglucosamine acyltransferase with a bound antibacterial pentadecapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The N-Acetyl-d-Glucosamine Kinase of Escherichia coli and Its Role in Murein Recycling - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 3-Hydroxytetradecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanoic acid, also known as 3-hydroxymyristic acid, is a C14 saturated hydroxy fatty acid that plays a pivotal role in the interaction between Gram-negative bacteria and the innate immune system of higher organisms. Its biological significance is primarily attributed to its presence as a core component of the lipid A moiety of lipopolysaccharide (LPS), a major endotoxin found in the outer membrane of Gram-negative bacteria. This guide provides an in-depth overview of the biological role of this compound, with a focus on its immunological activity, associated signaling pathways, and the experimental methodologies used for its study.
Data Presentation: Quantitative Analysis of this compound and LPS-Induced Responses
The following table summarizes quantitative data related to the concentration of this compound and the cellular responses to LPS, of which it is a key component.
| Parameter | Organism/Cell Type | Concentration/Value | Experimental Context | Reference |
| 3-Hydroxy Fatty Acid Content | Gram-negative bacteria | Varies by species | Constituent of Lipid A | [1] |
| (R)-3-Hydroxytetradecanoic Acid in Lactobacillus plantarum MiLAB 14 | Lactobacillus plantarum | Followed bacterial growth | Antifungal substance produced by the bacteria | [2] |
| LPS Concentration in Human Plasma Lipoprotein Fractions | Human | LDL: 35.7%, HDL: 31.5% | Distribution of LPS among lipoprotein types in healthy men | |
| LPS Concentration for In Vitro Cell Stimulation | Human primary monocytes | 0.0025 ng/mL | Induction of TNF-α production | [3] |
| LPS Concentration for In Vitro Cell Stimulation | Human primary monocytes | 0.005 ng/mL | Induction of IL-6 production | [3] |
| LPS Concentration for In Vitro Cell Stimulation | Equine whole blood | 100 ng/mL, 1000 ng/mL | Time- and concentration-dependent production of TNF-α, IL-1β, IL-10 | [4] |
| LPS Concentration for In Vitro Cell Stimulation | RAW 264.7 murine macrophages | 1 µg/mL | Stimulation for assessment of anti-inflammatory activity of various compounds | [5][6] |
| TNF-α production post-LPS stimulation | Equine whole blood | Peak at 6-12 hours | Response to 100 ng/mL and 1000 ng/mL LPS | [4] |
| IL-6 production post-LPS stimulation | Human primary monocytes | Significant increase | Response to ≥ 0.005 ng/mL LPS | [3] |
| IL-1β production post-LPS stimulation | Equine whole blood | Peak at 6-12 hours | Response to 100 ng/mL and 1000 ng/mL LPS | [4] |
Core Biological Role: A Key Activator of the Innate Immune System
The primary biological role of this compound stems from its function as a critical structural component of lipid A. The (R)-enantiomer of this compound is typically found acylated to the glucosamine disaccharide backbone of lipid A. This lipid A moiety is the principal pathogen-associated molecular pattern (PAMP) of Gram-negative bacteria that is recognized by the host's innate immune system.
The recognition of lipid A, and by extension this compound, is mediated by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). The binding of LPS to the TLR4-MD-2 complex triggers the dimerization of the receptor, initiating a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of an immune response.
Signaling Pathways
The activation of TLR4 by LPS initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways lead to the activation of different transcription factors and the subsequent expression of a diverse range of immune-related genes.
MyD88-Dependent Signaling Pathway
This pathway is initiated at the plasma membrane and is responsible for the early phase of NF-κB activation and the production of many pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
TRIF-Dependent Signaling Pathway
This pathway is initiated following the endocytosis of the TLR4 complex and is responsible for the late phase of NF-κB activation and the induction of type I interferons (IFNs) and other inflammatory mediators.
References
- 1. Antibacterial agents that target lipid A biosynthesis in gram-negative bacteria. Inhibition of diverse UDP-3-O-(r-3-hydroxymyristoyl)-n-acetylglucosamine deacetylases by substrate analogs containing zinc binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Concentration and Duration of Lipopolysaccharide Stimulation Produce Different Cytokine Responses in an Ex Vivo Whole Blood Model in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxytetradecanoic Acid: A Key Bacterial Metabolite in Host-Pathogen Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanoic acid, also known as β-hydroxymyristic acid, is a saturated 3-hydroxy fatty acid that plays a pivotal role in the structure and function of the outer membrane of Gram-negative bacteria. As a primary and highly conserved component of the lipid A moiety of lipopolysaccharide (LPS), this molecule is a critical determinant of endotoxin activity and a key player in the complex interplay between bacteria and their hosts. This technical guide provides a comprehensive overview of this compound as a bacterial metabolite, focusing on its biosynthesis, its role in bacterial physiology and pathogenesis, and its interaction with the host immune system. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this crucial bacterial molecule.
Biosynthesis of this compound in Bacteria
The synthesis of this compound is the initial and committing step in the biosynthesis of lipid A, a pathway known as the Raetz pathway. This process is essential for the viability of most Gram-negative bacteria, making its enzymatic machinery an attractive target for novel antimicrobial agents.
The biosynthesis begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) at the 3-hydroxyl group of the glucosamine ring with a (R)-3-hydroxytetradecanoyl group. This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, encoded by the lpxA gene. The acyl chain donor for this reaction is (R)-3-hydroxytetradecanoyl-acyl carrier protein (ACP), which is derived from the fatty acid biosynthesis pathway. The LpxA enzyme exhibits a remarkable specificity for the 14-carbon chain length of the acyl group, acting as a "hydrocarbon ruler".[1] This specificity is a key factor in determining the final structure of lipid A in many Gram-negative bacteria.
References
The Discovery of 3-Hydroxytetradecanoic Acid: A Cornerstone in Endotoxin Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of 3-hydroxytetradecanoic acid, a C14:0 β-hydroxy fatty acid, was a pivotal moment in the elucidation of the structure and function of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. This technical guide delves into the historical discovery of this crucial molecule, detailing the experimental protocols that led to its identification and characterization. It further explores the biological significance of this compound as the backbone of lipid A, the bioactive center of LPS, and its role in initiating the innate immune response through Toll-like receptor 4 (TLR4). Quantitative data from seminal studies are presented, and key experimental workflows and signaling pathways are visualized to provide a comprehensive resource for researchers in immunology, microbiology, and drug development.
Introduction: The Quest for the Toxic Moiety of Endotoxin
In the mid-20th century, the chemical nature of bacterial endotoxins, potent pyrogenic substances released from Gram-negative bacteria, was a significant area of investigation. Researchers sought to identify the specific component responsible for their powerful and often detrimental effects on host organisms. This quest led to the pioneering work of Otto Westphal, Otto Lüderitz, and their colleagues, who focused on the lipopolysaccharide (LPS) molecule. Their research culminated in the isolation and characterization of lipid A, the lipid component of LPS, and the subsequent identification of its constituent fatty acids, including the novel this compound. This discovery was fundamental to understanding the molecular basis of endotoxicity and the initiation of the innate immune response.
The Discovery and Characterization of this compound
The definitive identification of this compound as a core component of lipid A was the result of meticulous chemical analysis of LPS isolated from various Gram-negative bacteria, most notably from the genus Salmonella.
Initial Isolation and Hydrolysis of Lipopolysaccharide
The initial step in the discovery process involved the extraction and purification of LPS from bacterial cultures. The most common method employed during that era was the hot phenol-water extraction method developed by Westphal and Lüderitz. This was followed by mild acid hydrolysis to cleave the glycosidic linkage between the core oligosaccharide and lipid A.
Identification of Fatty Acids by Gas-Liquid Chromatography
Following the hydrolysis of lipid A, the liberated fatty acids were esterified to form fatty acid methyl esters (FAMEs) to increase their volatility for analysis by gas-liquid chromatography (GLC). This technique was crucial for separating and identifying the individual fatty acid components. Early GLC analyses of lipid A hydrolysates revealed the presence of a then-unidentified hydroxy fatty acid, which was later confirmed to be this compound.
A seminal 1972 paper by Rietschel, Gottert, Lüderitz, and Westphal in the European Journal of Biochemistry provided a detailed analysis of the fatty acids present in the lipid A of Salmonella minnesota. Their work definitively established the presence and linkages of this compound.
Quantitative Data from Early Studies
The quantitative analysis of the fatty acid composition of lipid A was critical in establishing the stoichiometry and structure of this complex molecule. The data presented below is summarized from the findings of Rietschel et al. (1972) for Salmonella minnesota R595 (Re mutant).
| Fatty Acid | Molar Ratio (relative to Glucosamine) | Linkage Type |
| This compound | ~2.0 | Amide |
| Lauric acid (12:0) | ~1.0 | Ester |
| Myristic acid (14:0) | ~1.0 | Ester |
| Palmitic acid (16:0) | variable | Ester |
Note: The molar ratios were determined by gas chromatography of the fatty acid methyl esters and reflect the approximate stoichiometry in the lipid A of this particular bacterial strain.
Experimental Protocols from the Era of Discovery
The following protocols are based on the methodologies described in the key publications from the 1960s and 1970s that led to the discovery and characterization of this compound.
Extraction of Lipopolysaccharide (Phenol-Water Method)
-
Bacterial Culture and Harvest: Grow the desired Gram-negative bacterial strain in a suitable liquid medium to the late logarithmic phase. Harvest the bacterial cells by centrifugation and wash them with sterile saline.
-
Phenol-Water Extraction: Resuspend the bacterial pellet in distilled water. Add an equal volume of hot (65-68°C) 90% phenol. Stir the mixture vigorously at this temperature for 30 minutes.
-
Phase Separation: Cool the mixture in an ice bath and then centrifuge to separate the aqueous and phenol phases. The LPS will be present in the aqueous phase.
-
Purification: Carefully collect the aqueous phase and dialyze it extensively against distilled water to remove phenol and other small molecules. Lyophilize the dialyzed solution to obtain the purified LPS.
Mild Acid Hydrolysis of Lipopolysaccharide to Yield Lipid A
-
Hydrolysis: Dissolve the purified LPS in 1% acetic acid at a concentration of 10 mg/ml.
-
Incubation: Heat the solution in a sealed tube at 100°C for 1-2 hours.
-
Precipitation and Isolation: Cool the hydrolysate. The insoluble lipid A will precipitate. Collect the lipid A precipitate by centrifugation.
-
Washing: Wash the lipid A pellet sequentially with ethanol and acetone to remove any remaining contaminants. Dry the purified lipid A.
Analysis of Fatty Acids by Gas-Liquid Chromatography (GLC)
-
Methanolysis: Treat the isolated lipid A with 2 M methanolic HCl at 85°C for 16 hours in a sealed tube. This process cleaves the fatty acids from the lipid A backbone and simultaneously forms their methyl esters.
-
Extraction of FAMEs: After cooling, extract the fatty acid methyl esters (FAMEs) with a non-polar solvent such as n-hexane.
-
GLC Analysis: Inject the extracted FAMEs into a gas chromatograph equipped with a suitable column (e.g., a packed column with a polyester stationary phase) and a flame ionization detector (FID).
-
Identification and Quantification: Identify the individual FAMEs by comparing their retention times with those of known standards. Quantify the amount of each fatty acid by measuring the area under its corresponding peak.
Visualizing the Core Processes
Experimental Workflow for the Discovery of this compound
Caption: Workflow of the discovery of this compound.
Signaling Pathway of Lipid A (and this compound) via TLR4
Caption: TLR4-mediated signaling pathway initiated by Lipid A.
Biological Significance and Future Directions
The discovery of this compound was more than the identification of a new molecule; it was the key that unlocked our understanding of how the innate immune system recognizes Gram-negative bacteria. The (R)-enantiomer of this compound is particularly important, as it forms the backbone of lipid A, anchoring the other fatty acid chains. The specific acylation pattern of lipid A, including the presence and position of this compound, is a critical determinant of its bioactivity.
The interaction of lipid A with the TLR4-MD-2 receptor complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, a crucial first step in the host's defense against infection. However, excessive activation of this pathway can lead to sepsis and septic shock, making the modulation of TLR4 signaling a significant therapeutic target.
Current research continues to explore the diverse structures of lipid A across different bacterial species and their differential effects on the immune system. Furthermore, synthetic analogues of lipid A and its components, including derivatives of this compound, are being developed as vaccine adjuvants and as potential therapeutics for inflammatory diseases. The foundational discovery of this compound remains a cornerstone of these ongoing efforts.
An In-depth Technical Guide to the Structure Elucidation of 3-Hydroxytetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 3-hydroxytetradecanoic acid, a saturated hydroxy fatty acid with significance in various biological systems and as a potential biomarker. This document details the key experimental protocols for its characterization using mass spectrometry and nuclear magnetic resonance spectroscopy, along with methods for chiral separation of its enantiomers.
Physicochemical Properties and Identification
This compound, also known as 3-hydroxymyristic acid, is a 14-carbon chain fatty acid with a hydroxyl group at the C-3 position. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₈O₃ |
| Molecular Weight | 244.37 g/mol |
| Synonyms | 3-Hydroxymyristic acid, β-Hydroxymyristic acid |
| Chirality | Exists as (R)- and (S)-enantiomers |
Mass Spectrometry Analysis for Structural Confirmation
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of this compound. Due to the presence of a polar hydroxyl and a carboxylic acid group, derivatization is essential to improve its volatility and chromatographic behavior.
Experimental Protocol: GC-MS Analysis
Sample Preparation and Derivatization:
-
Extraction: The fatty acid is first extracted from the sample matrix using a suitable organic solvent.
-
Derivatization: The hydroxyl and carboxyl groups are derivatized, most commonly through silylation. A widely used reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). The sample is heated with the silylating agent to ensure complete reaction, converting the analyte into its more volatile trimethylsilyl (TMS) ether/ester derivative.
Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a non-polar or medium-polarity column).
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components in the sample.
-
Mass Spectrometer (MS): Electron ionization (EI) is typically used as the ionization source.
Data Analysis:
The structure of this compound is confirmed by its characteristic fragmentation pattern in the mass spectrum. For the TMS-derivatized compound, key fragment ions are observed.
Quantitative Mass Spectrometry Data
The following table summarizes the characteristic mass-to-charge ratios (m/z) for the TMS-derivatized this compound.
| m/z | Ion Description | Significance |
| [M-CH₃]⁺ | Molecular ion minus a methyl group | Confirms the molecular weight of the derivative |
| 233 | Characteristic fragment | Often a base peak, indicative of the 3-hydroxy position |
| 189 | Fragment | Further fragmentation ion |
| 147 | Fragment | Common ion for TMS derivatives |
| 101 | Fragment | |
| 97 | Fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each proton.
Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR Chemical Shifts (in ppm):
| Proton | Predicted Chemical Shift (δ) | Multiplicity |
| H-2 | ~2.4 | dd |
| H-3 | ~4.0 | m |
| H-4 | ~1.4 | m |
| H-5 to H-13 | 1.2-1.3 | m |
| H-14 (CH₃) | ~0.9 | t |
| OH | Variable | br s |
| COOH | Variable | br s |
Predicted ¹³C NMR Chemical Shifts (in ppm):
| Carbon | Predicted Chemical Shift (δ) |
| C-1 (COOH) | ~178 |
| C-2 | ~42 |
| C-3 | ~68 |
| C-4 | ~37 |
| C-5 to C-12 | 22-32 |
| C-13 | ~23 |
| C-14 | ~14 |
Experimental Protocol: NMR Analysis
Sample Preparation:
-
A sufficient quantity of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.
Chiral Analysis: Separation of Enantiomers
This compound possesses a chiral center at the C-3 position, existing as (R)- and (S)-enantiomers. The separation and quantification of these enantiomers are often crucial in biological and pharmaceutical studies, as they can exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose.
Experimental Protocol: Chiral HPLC
Method 1: Direct Separation
-
Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose), is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve the best separation.
-
Detection: A UV detector is commonly used if the analyte has a chromophore. If not, a refractive index detector or a mass spectrometer can be employed.
Method 2: Indirect Separation via Derivatization
-
Derivatization: The enantiomers of this compound are reacted with a chiral derivatizing agent to form diastereomers.
-
Column: A standard (achiral) HPLC column can then be used to separate the resulting diastereomers.
-
Detection: The choice of detector depends on the properties of the derivatizing agent, which often contains a chromophore to facilitate UV detection.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the structure elucidation of this compound.
Caption: Workflow for GC-MS based identification of this compound.
Caption: Methodologies for the chiral separation of this compound enantiomers.
Stereochemistry of 3-Hydroxytetradecanoic Acid: A Technical Guide for Researchers
An In-depth Technical Guide on the R/S Isomers of 3-Hydroxytetradecanoic Acid for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its (R) and (S) enantiomers. This compound, also known as 3-hydroxymyristic acid, is a saturated fatty acid that plays a crucial role in various biological processes, most notably as a fundamental component of lipid A in the lipopolysaccharide (LPS) of Gram-negative bacteria. The stereochemistry of the hydroxyl group at the C-3 position is critical for its biological activity, with the (R)-isomer being the predominantly occurring and biologically active form in nature.
Physicochemical Properties of this compound Enantiomers
The distinct spatial arrangement of the hydroxyl group in the (R) and (S) enantiomers of this compound results in different physical and chemical properties. A summary of the available quantitative data is presented below.
| Property | (R)-3-Hydroxytetradecanoic Acid | (S)-3-Hydroxytetradecanoic Acid | Racemic (±)-3-Hydroxytetradecanoic Acid |
| Molecular Formula | C₁₄H₂₈O₃ | C₁₄H₂₈O₃ | C₁₄H₂₈O₃ |
| Molecular Weight | 244.37 g/mol | 244.37 g/mol | 244.37 g/mol |
| CAS Number | 28715-21-1 | 35683-15-9 | 1961-72-4 |
| Melting Point (°C) | Data not available | 71.8[1] | 80[2][3] |
| Optical Rotation | Data not available | Data not available | [α]D20 0±0.5° (c=5, C₂H₅OH)[2][3] |
| Solubility | Soluble in DMF and Ethanol | Data not available | Slightly soluble in chloroform and methanol[2] |
| Physical Description | Crystalline solid[4] | Data not available | Powder to crystal[2] |
Biological Significance and Signaling Pathways
The stereochemistry of this compound is paramount to its biological function, particularly the role of the (R)-enantiomer in the innate immune response.
(R)-3-Hydroxytetradecanoic Acid and the Innate Immune System
(R)-3-hydroxytetradecanoic acid is an essential acyl chain of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[4] Lipid A is the principal endotoxic component of LPS and is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the subsequent inflammatory response.
The recognition of LPS by the host is a multi-step process involving several proteins:
-
Lipopolysaccharide Binding Protein (LBP): LBP is a soluble plasma protein that binds to LPS aggregates and facilitates the transfer of LPS monomers to CD14.
-
CD14: This protein exists in a soluble form (sCD14) and as a glycosylphosphatidylinositol (GPI)-anchored membrane protein (mCD14) on the surface of myeloid cells like macrophages and monocytes. CD14 binds to the LPS monomer and presents it to the TLR4-MD-2 complex.
-
Myeloid Differentiation Factor 2 (MD-2): MD-2 is a small, soluble protein that associates with the extracellular domain of TLR4 and is essential for LPS recognition. The acyl chains of lipid A, including (R)-3-hydroxytetradecanoic acid, bind to a hydrophobic pocket within MD-2.
-
Toll-Like Receptor 4 (TLR4): The binding of the LPS-MD-2 complex to TLR4 induces the dimerization of the TLR4 receptor, initiating downstream intracellular signaling.
This signaling cascade proceeds via two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF3 and the subsequent expression of inflammatory genes.
Caption: TLR4 signaling pathway initiated by LPS.
Experimental Protocols
Synthesis of (R)- and (S)-3-Hydroxytetradecanoic Acid
Enantioselective Synthesis of (S)-3-Hydroxytetradecanoic Acid
A practical enantioselective synthesis of (S)-3-hydroxytetradecanoic acid has been reported, although the full detailed protocol is not publicly available. The abstract of the study indicates a method that provides the target compound with high enantiomeric excess.[5] For research purposes, a general approach for the enantioselective synthesis of β-hydroxy acids can be adapted.
General Protocol for Asymmetric Reduction:
-
Starting Material: A suitable β-ketoester, such as methyl 3-oxotetradecanoate.
-
Asymmetric Reduction: The β-ketoester is reduced using a chiral reducing agent or a catalyst system that favors the formation of the (S)-hydroxyl group. Common methods include the use of chiral borane reagents (e.g., (R)-2-methyl-CBS-oxazaborolidine with borane) or asymmetric hydrogenation with a chiral catalyst (e.g., a ruthenium-BINAP complex).
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The resulting (S)-3-hydroxyester is then purified using column chromatography.
-
Hydrolysis: The purified ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or dioxane).
-
Acidification and Isolation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, and the (S)-3-hydroxytetradecanoic acid is isolated by filtration or extraction and can be further purified by recrystallization.
Synthesis of Racemic this compound
A common method for the synthesis of racemic β-hydroxy acids is the Reformatsky reaction.
General Protocol for Reformatsky Reaction:
-
Reactants: Dodecanal and ethyl bromoacetate are reacted in the presence of activated zinc metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
-
Reaction: The organozinc intermediate formed from ethyl bromoacetate and zinc adds to the carbonyl group of dodecanal.
-
Work-up: The reaction is quenched with an acidic aqueous solution (e.g., dilute sulfuric acid or ammonium chloride solution).
-
Extraction and Purification: The product, ethyl 3-hydroxytetradecanoate, is extracted with an organic solvent and purified by distillation or column chromatography.
-
Hydrolysis: The ester is then hydrolyzed to the racemic this compound as described above.
Enzymatic Resolution of Racemic this compound
Kinetic resolution using lipases is a widely employed method for the separation of enantiomers of hydroxy acids. This method relies on the stereoselective acylation or esterification of one enantiomer by the enzyme, allowing for the separation of the acylated and unreacted enantiomers.
General Protocol for Lipase-Catalyzed Kinetic Resolution:
-
Substrate: Racemic this compound or its corresponding ester.
-
Enzyme: A commercially available lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), or Candida rugosa lipase (CRL).
-
Acyl Donor (for resolution of the acid): An acyl donor such as vinyl acetate is used in a non-polar organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether). The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-acid) unreacted.
-
Alcohol (for resolution of the ester): For the resolution of a racemic ester, an alcohol (e.g., butanol) is used as the acyl acceptor in an organic solvent. The enzyme selectively catalyzes the transesterification of one enantiomer.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the enantiomeric excess (ee) of the substrate and product.
-
Separation: Once the desired conversion (typically around 50% for optimal ee of both enantiomers) is reached, the enzyme is filtered off. The reaction mixture containing the acylated enantiomer and the unreacted enantiomer is then separated by column chromatography.
-
Deprotection: The acylated enantiomer is then deprotected (hydrolyzed) to obtain the pure enantiomer of the this compound.
Caption: General workflow for lipase-catalyzed kinetic resolution.
Chiral High-Performance Liquid Chromatography (HPLC) Separation
The separation of the enantiomers of this compound can be achieved by chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
General Protocol for Chiral HPLC Separation:
-
Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are commonly used for the separation of chiral acids. Columns such as Chiralcel OD-H (cellulose-based) or Chiralpak AD-H (amylose-based) are often effective.
-
Mobile Phase: A typical mobile phase for normal-phase separation on these columns consists of a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid, TFA) to improve peak shape. For reversed-phase chiral HPLC, a mixture of water, acetonitrile, or methanol with an acidic modifier is used.
-
Sample Preparation: The sample containing the racemic or enantiomerically enriched this compound is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Detection: If the analyte lacks a strong chromophore for UV detection, derivatization with a UV-active group or the use of a mass spectrometer for detection is necessary.
-
Optimization: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomeric peaks.
Example HPLC Conditions (based on general methods for similar compounds):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (if derivatized) or Mass Spectrometry
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity, with the (R)-enantiomer playing a key role in the activation of the innate immune system. This technical guide provides researchers and drug development professionals with a foundational understanding of the physicochemical properties, biological significance, and analytical and synthetic methodologies related to the (R) and (S) isomers of this important fatty acid. The provided protocols offer a starting point for the synthesis, resolution, and analysis of these enantiomers, which are essential for further investigation into their roles in health and disease. Further research is warranted to determine the specific physicochemical properties of the pure (R)-enantiomer and to develop and validate more specific and detailed experimental protocols.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1961-72-4 CAS MSDS ( this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 1961-72-4 [amp.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
The Endotoxin Core: A Technical Guide to 3-Hydroxytetradecanoic Acid in Endotoxin Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endotoxins, potent pyrogenic molecules originating from the outer membrane of Gram-negative bacteria, represent a significant challenge in pharmaceutical manufacturing and clinical settings. The primary bioactive component of endotoxin is lipopolysaccharide (LPS), with its lipid A moiety being the principal determinant of its toxic activity. Within the complex structure of lipid A, 3-hydroxytetradecanoic acid, a saturated 3-hydroxy fatty acid, stands out as a conserved and crucial component. This technical guide provides an in-depth exploration of the relationship between this compound and endotoxin activity, its role as a chemical marker for endotoxin quantification, the intricate signaling pathways it triggers, and the analytical methodologies employed for its detection. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of endotoxins and the development of strategies to mitigate their effects.
Introduction: The Central Role of this compound in Endotoxin Structure and Function
Endotoxins, or lipopolysaccharides (LPS), are integral components of the outer membrane of most Gram-negative bacteria and are essential for their structural integrity and survival.[1] The release of LPS into the bloodstream or other sterile body sites can trigger a potent inflammatory response, leading to a cascade of physiological events that can culminate in sepsis and septic shock.[2] The biological activity of LPS is primarily attributed to its lipid A component, a complex phosphoglycolipid that anchors the LPS molecule to the bacterial outer membrane.[1][3]
A key and often predominant constituent of lipid A is (R)-3-hydroxytetradecanoic acid (also known as β-hydroxymyristic acid).[3] This 14-carbon saturated fatty acid is typically amide-linked to the glucosamine disaccharide backbone of lipid A and can also be found ester-linked.[3] Its presence is highly characteristic of Gram-negative bacteria, making it a valuable chemical marker for the detection and quantification of endotoxin contamination.[4][5] The specific arrangement and acylation pattern of this compound and other fatty acids within the lipid A molecule are critical determinants of the overall endotoxin activity.[6][7]
Quantitative Analysis of this compound in Gram-Negative Bacteria
The concentration of this compound can vary among different species of Gram-negative bacteria. This variation can influence the biological potency of their respective endotoxins. The following table summarizes the quantitative data on this compound content in several medically and environmentally relevant Gram-negative bacteria.
| Bacterial Species | This compound Concentration (µg/L) | Reference |
| Acinetobacter schindleri | 4007.5 | [8] |
| Escherichia coli | Present, but quantitative data varies with strain and culture conditions.[4] | [4] |
| Pseudomonas aeruginosa | Present, with 2-OH and 3-OH-C12:0 also identified. | [9] |
| Salmonella enterica | L-2-hydroxytetradecanoic acid is a minor constituent. | [10] |
| Sphingomonas paucimobilis | 11.1 | [8] |
Note: The concentrations can be influenced by bacterial strain, growth conditions, and the analytical method employed.
The TLR4 Signaling Pathway: Recognizing the Endotoxin Core
The potent inflammatory response elicited by endotoxin is initiated by the recognition of the lipid A component, and specifically the acyl chains including this compound, by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2).[11][12] This recognition event triggers a complex intracellular signaling cascade that can be broadly divided into two major branches: the MyD88-dependent and the TRIF-dependent pathways.
MyD88-Dependent Pathway
This pathway is initiated at the plasma membrane upon LPS binding to the TLR4-MD-2 complex. It rapidly activates downstream signaling molecules, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3][9][13]
TRIF-Dependent Pathway
Following initial signaling from the cell surface, the TLR4-MD-2-LPS complex is endocytosed.[13] From the endosome, TLR4 can signal through the TRIF-dependent pathway. This pathway leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α and IFN-β), which play a crucial role in the antiviral response and also contribute to the inflammatory cascade.[1][9][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thioesterase II of Escherichia coli Plays an Important Role in 3-Hydroxydecanoic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. L-2-hydroxytetradecanoic acid as a constituent of Salmonella lipopolysaccharides (lipid A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. gcms.cz [gcms.cz]
- 13. scholar.ufs.ac.za [scholar.ufs.ac.za]
Synthesis of 3-Hydroxytetradecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanoic acid, also known as 3-hydroxymyristic acid, is a saturated hydroxy fatty acid of significant interest in various scientific and industrial fields. It is a key component of the lipid A moiety of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, playing a crucial role in the endotoxic activity and the innate immune response.[1][2] Its enantiomers, particularly the (R)-form, are also intermediates in fatty acid biosynthesis.[3][4] This technical guide provides an in-depth overview of the primary chemical and biosynthetic pathways for obtaining this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthesis and analytical workflows.
Chemical Synthesis Pathways
Several chemical routes have been established for the synthesis of this compound, offering control over stereochemistry and enabling the production of both enantiomers.
Saponification of Methyl (R)-3-Hydroxytetradecanoate
A straightforward method for producing (R)-3-hydroxytetradecanoic acid involves the hydrolysis of its corresponding methyl ester. This method is particularly useful when the chiral ester is readily available.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 129.2 g of methyl (R)-3-hydroxytetradecanoate in 1033 ml of dioxane.
-
Addition of Base: To the stirred solution, add 122.9 g of a 28% sodium hydroxide solution dropwise.
-
Methanol Addition: Following the base, add 77.5 ml of methanol dropwise to the solution.
-
Reaction: Continue stirring the suspension for an additional 1.5 hours.
-
Filtration and Washing: Filter the resulting suspension and wash the filter cake with 1000 ml of dioxane.
-
Acidification: Adjust the pH of the filter cake to 0 by adding 650 ml of 1.5N hydrochloric acid.
-
Purification: Stir the resulting suspension, filter, and wash the filter cake with 3000 ml of water.
-
Drying: Dry the crystals to obtain the final product.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl (R)-3-hydroxytetradecanoate |
| Yield | 98% |
| Melting Point | 70.6°C - 71.4°C |
A high-yield and straightforward method for obtaining the (R)-enantiomer.
Reformatsky Reaction
The Reformatsky reaction provides a general method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to yield 3-hydroxy fatty acids.[5][6][7][8][9] This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[7]
Generalized Experimental Protocol:
-
Activation of Zinc: Activate zinc metal by methods such as treatment with iodine or 1,2-dibromoethane to remove the deactivating oxide layer.[5]
-
Formation of the Reformatsky Reagent: React the activated zinc with an α-halo ester (e.g., ethyl bromoacetate) in an inert solvent like diethyl ether or THF to form the organozinc reagent (a zinc enolate).[8]
-
Reaction with Aldehyde: Add dodecanal to the solution containing the Reformatsky reagent. The organozinc compound will nucleophilically attack the carbonyl carbon of the aldehyde.
-
Hydrolysis: Quench the reaction with an acidic workup (e.g., dilute HCl) to hydrolyze the intermediate and form the β-hydroxy ester (ethyl 3-hydroxytetradecanoate).
-
Saponification: Hydrolyze the resulting ester using a base (e.g., NaOH) followed by acidification to yield this compound.
Quantitative Data:
| Parameter | Value |
| Key Reagents | Dodecanal, Ethyl bromoacetate, Zinc |
| Product | (Racemic) this compound |
| Typical Yields | Variable, depends on specific conditions |
A versatile method for producing racemic 3-hydroxy fatty acids.
"Green" Synthesis from Levoglucosenone
A more recent and environmentally friendly approach utilizes the bio-sourced chiral synthon levoglucosenone to produce (R)-3-hydroxy fatty acids through a multi-step synthesis.[10][11]
Key Steps in the Synthesis Pathway:
-
Michael Addition: Oxa-Michael addition of water to levoglucosenone.
-
Baeyer-Villiger Oxidation: Oxidation of the ketone to form a lactone.
-
Bernet-Vasella Reaction: Ring-opening and functional group transformation.
-
Cross-Metathesis Homologation: Elongation of the carbon chain to the desired length.
-
Hydrogenation: Reduction of double bonds to yield the saturated fatty acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | Levoglucosenone |
| Overall Yield | 24% - 36% (for various (R)-3-hydroxy fatty acids) |
| Stereochemistry | (R)-configuration |
An innovative and sustainable route to the (R)-enantiomer.
Biosynthesis Pathway
This compound is a natural product of microbial metabolism, primarily as a monomeric unit of polyhydroxyalkanoates (PHAs) in bacteria like Pseudomonas putida.[5][6][12] The free fatty acid can be obtained through the hydrolysis of these biopolymers.
Fermentative Production of PHA and Subsequent Hydrolysis
Pseudomonas putida can be cultivated to produce PHAs containing 3-hydroxytetradecanoate monomers. The accumulated PHA is then extracted and hydrolyzed to release the free 3-hydroxy fatty acids.
Generalized Experimental Protocol:
-
Fermentation: Cultivate Pseudomonas putida in a suitable medium with a carbon source that promotes the synthesis of medium-chain-length PHAs (e.g., alkanoic acids).[13]
-
Cell Harvesting: After a sufficient incubation period for PHA accumulation, harvest the bacterial cells by centrifugation.
-
PHA Extraction: Extract the PHA from the cell biomass. This can be achieved by solvent extraction (e.g., with chloroform) or by digesting the non-PHA cellular material with agents like sodium hypochlorite or sodium hydroxide.[14]
-
Acid Methanolysis: Hydrolyze the extracted PHA by acid methanolysis to produce the methyl esters of the constituent 3-hydroxy fatty acids.[12]
-
Saponification: Saponify the resulting methyl 3-hydroxytetradecanoate using a base (e.g., NaOH) to yield the sodium salt of this compound.
-
Acidification and Purification: Acidify the solution to precipitate the free this compound, which can then be further purified by methods such as reversed-phase column chromatography.[5]
Quantitative Data:
| Parameter | Value |
| Organism | Pseudomonas putida |
| Product | (R)-3-Hydroxyalkanoic acids |
| Purity | >95% |
| Enantiomeric Excess | >99.9% (for the R-form) |
A biotechnological route to enantiomerically pure (R)-3-hydroxytetradecanoic acid.
Signaling Pathway and Experimental Workflows
LPS Signaling Pathway
This compound is an integral part of the lipid A component of LPS, which is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[1][15][16][17]
Experimental Workflow for Analysis and Purification
The analysis and purification of this compound from biological samples typically involve extraction, derivatization (for GC-MS), and chromatographic separation.
Detailed Experimental Protocols for Analysis
Extraction of 3-Hydroxy Fatty Acids from Bacterial Culture
-
Cell Harvesting: Harvest bacterial cells from a culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Saponification: Resuspend the cell pellet in a saponification reagent (e.g., 45 g NaOH, 150 mL methanol, 150 mL distilled water) and heat in a boiling water bath for 30 minutes with periodic vortexing.
-
Methylation: Cool the tubes and add a methylation reagent (e.g., 325 mL 6.0 N HCl and 275 mL methanol). Heat at 80°C for 10 minutes.
-
Extraction: Cool the tubes and add an extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether). Mix gently for 10 minutes.
-
Phase Separation: Centrifuge to separate the phases and transfer the upper organic phase to a new tube.
-
Washing: Wash the organic phase with a base wash solution (e.g., 10.8 g NaOH in 900 mL distilled water) by gentle mixing for 5 minutes.
-
Final Product: The final organic phase contains the fatty acid methyl esters ready for analysis.
GC-MS Analysis of this compound
-
Derivatization: Evaporate the solvent from the extracted fatty acid methyl esters under a stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions: Use a suitable capillary column (e.g., a non-polar DB-5ms column). A typical oven temperature program would be: start at 100°C, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
MS Conditions: Use electron impact (EI) ionization. For qualitative analysis, perform a full scan. For quantitative analysis, use selected ion monitoring (SIM) of characteristic ions (e.g., m/z 103 for the 3-hydroxy fatty acid methyl ester fragment).[18]
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.[19][20]
HPLC Analysis of this compound
-
Sample Preparation: The extracted fatty acid methyl esters can be analyzed directly, or the free fatty acids can be analyzed after saponification and acidification of the extract.
-
HPLC System: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in an acetonitrile/methanol mixture (B) is commonly used. A typical gradient could be: 30% B to 95% B over 13 minutes.
-
Detection: Couple the HPLC system to a mass spectrometer (LC-MS) for sensitive and selective detection.
Conclusion
The synthesis of this compound can be achieved through various chemical and biosynthetic methods. Chemical synthesis offers versatility, with methods like the Reformatsky reaction providing a general route to racemic products, while enantioselective syntheses allow for the production of specific stereoisomers. Biosynthesis, particularly through the hydrolysis of bacterially produced PHAs, presents a sustainable and highly enantioselective route to the (R)-isomer. The choice of synthesis pathway will depend on the desired stereochemistry, scale, and available resources. The analytical methods outlined provide robust means for the purification and quantification of this important fatty acid, facilitating further research into its biological roles and potential applications in drug development.
References
- 1. Lipopolysaccharide induced altered signaling pathways in various neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. WO2014032633A1 - Method of producing polyhydroxyalkanoates (pha) from oil substrate - Google Patents [patents.google.com]
- 4. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Isolation of improved free fatty acid overproducing strains of Escherichia coli via Nile red based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of chiral R-3-hydroxyalkanoic acids and R-3-hydroxyalkanoic acid methylesters via hydrolytic degradation of polyhydroxyalkanoate synthesized by pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cardioprotection induced by lipopolysaccharide involves phosphoinositide 3-kinase/Akt and high mobility group box 1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The phosphatidylinositol 3-kinase-Akt pathway limits lipopolysaccharide activation of signaling pathways and expression of inflammatory mediators in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Enzymatic Synthesis of 3-Hydroxytetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxytetradecanoic acid, a C14 hydroxylated fatty acid, is a molecule of significant interest in various fields, including its role as a key component of lipid A in Gram-negative bacteria and its potential as a precursor for specialty chemicals and pharmaceuticals.[1][2] The demand for enantiomerically pure forms of this compound has driven the development of enzymatic synthesis methods, which offer high selectivity and operate under mild conditions. This technical guide provides a comprehensive overview of the core enzymatic strategies for the synthesis of this compound, with a focus on lipase-mediated kinetic resolution and whole-cell biocatalysis using genetically engineered microorganisms. Detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows are presented to aid researchers in the practical application of these methodologies.
Introduction
This compound is a naturally occurring saturated fatty acid.[2] The (R)-enantiomer is a crucial building block of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria, and plays a vital role in the interaction of LPS with the host immune system.[3][4] The stereochemistry of the 3-hydroxy group is critical for its biological activity, making the enantioselective synthesis of this compound a key objective for immunological studies and the development of novel therapeutics. Enzymatic methods provide a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure 3-hydroxy fatty acids.
Core Enzymatic Synthesis Strategies
Two primary enzymatic approaches have been successfully employed for the synthesis of this compound:
-
Lipase-Mediated Kinetic Resolution: This method utilizes the enantioselectivity of lipases to resolve a racemic mixture of this compound or its esters.
-
Whole-Cell Biocatalysis: This strategy involves the use of genetically engineered microorganisms, primarily Pseudomonas aeruginosa, to produce (R)-3-hydroxyalkanoic acids as precursors, which are then chemically hydrolyzed to yield the final product.
Lipase-Mediated Kinetic Resolution
Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze the hydrolysis of esters or, in organic solvents, the synthesis of esters.[5] In the context of this compound synthesis, lipases are primarily used for the kinetic resolution of a racemic mixture. The enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the two enantiomers. Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for such resolutions due to its broad substrate specificity and high enantioselectivity.[6][7][8]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound Ethyl Ester
This protocol describes the kinetic resolution of racemic ethyl 3-hydroxytetradecanoate using an immobilized lipase.
Materials:
-
Racemic ethyl 3-hydroxytetradecanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene, hexane)[9]
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve racemic ethyl 3-hydroxytetradecanoate (1 equivalent) in the chosen organic solvent.
-
Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).
-
Add the immobilized lipase (e.g., Novozym 435, 10-50% w/w of the substrate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product.
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted ester by silica gel column chromatography to separate the two enantiomers.
Quantitative Data for Lipase-Mediated Resolutions:
The efficiency of lipase-catalyzed kinetic resolutions is typically evaluated based on the enantiomeric excess of the product and substrate, and the enantiomeric ratio (E-value). While specific data for this compound is not abundant in the provided search results, the following table presents typical data for the resolution of similar 3-hydroxyalkanoic acids.[10]
| Enzyme Source | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | Substrate ee (%) | E-value |
| Pseudomonas cepacia | Ethyl 3-phenylbutanoate | - (Hydrolysis) | Phosphate buffer/DIPE | 50 | 50 | >99 (Acid) | >99 (Ester) | >200 |
| Alcaligenes spp. | Ethyl 3-phenylbutanoate | - (Hydrolysis) | Phosphate buffer/DIPE | RT | 48 | 97 (Acid) | 98 (Ester) | >200 |
| Pseudomonas fluorescens | Ethyl 3-phenylbutanoate | - (Hydrolysis) | Phosphate buffer/DIPE | RT | 50 | 98 (Acid) | 99 (Ester) | >200 |
DIPE: Diisopropyl ether; RT: Room Temperature
Whole-Cell Biocatalysis using Engineered Pseudomonas aeruginosa
Pseudomonas aeruginosa naturally produces rhamnolipids, which are biosurfactants composed of rhamnose and 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs).[11][12] The HAA moiety is a dimer of two (R)-3-hydroxy fatty acid molecules.[13] By genetically modifying the rhamnolipid biosynthesis pathway, it is possible to accumulate these HAAs. Subsequent chemical hydrolysis of the HAAs yields the desired (R)-3-hydroxyalkanoic acids.
The key enzyme in HAA synthesis is RhlA, which dimerizes two (R)-3-hydroxyacyl-ACP molecules from the fatty acid de novo synthesis pathway.[14][15] The subsequent steps in rhamnolipid synthesis involve the addition of rhamnose units by the rhamnosyltransferases RhlB and RhlC. By knocking out the rhlB and rhlC genes, the metabolic pathway is truncated, leading to the accumulation of HAAs.[13][16]
Experimental Protocol: Production and Hydrolysis of HAAs from Engineered P. aeruginosa
This protocol outlines the steps for producing and hydrolyzing HAAs to obtain (R)-3-hydroxyalkanoic acids.
Part 1: Fermentation and HAA Production
Materials:
-
Engineered P. aeruginosa strain (e.g., PAO1 with ΔrhlB and ΔrhlC)
-
Defined minimal medium (e.g., M9 salts) supplemented with a carbon source (e.g., glucose or glycerol) and trace elements.[13]
-
Shake flasks or bioreactor
-
Centrifuge
Procedure:
-
Prepare a seed culture of the engineered P. aeruginosa strain in a suitable rich medium (e.g., LB broth).
-
Inoculate the production medium in shake flasks or a bioreactor with the seed culture.
-
Incubate at 37°C with vigorous shaking (e.g., 200 rpm) for 72-96 hours.[13]
-
After incubation, harvest the cells by centrifugation. The HAAs are typically secreted into the culture supernatant.
Part 2: HAA Extraction and Hydrolysis
Materials:
-
Culture supernatant from Part 1
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 M)
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Acidify the culture supernatant to pH 2-3 with HCl.
-
Extract the HAAs from the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude HAA extract.
-
For hydrolysis, dissolve the crude HAAs in a 0.5 M NaOH solution.
-
Heat the mixture at 80°C for 2.5 hours to hydrolyze the ester bond of the HAA dimer.[13][16]
-
After cooling, acidify the solution to pH 2-3 with HCl to precipitate the free 3-hydroxyalkanoic acids.
-
Extract the 3-hydroxyalkanoic acids with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-3-hydroxyalkanoic acids.
-
Further purification can be achieved by recrystallization or chromatography.
Quantitative Data for HAA Production and Hydrolysis:
While the primary example in the literature focuses on the production of (R)-3-hydroxydecanoic acid, the process is applicable to other chain lengths, including C14. The yield of HAAs can be significant, with titers of approximately 18 g/L reported for engineered P. aeruginosa.[13][16] The hydrolysis of HAAs is also efficient, with a purity of the resulting 3-hydroxyalkanoic acid reported to be around 95%.[13][16]
| Engineered Strain | Carbon Source | HAA Titer (g/L) | Hydrolysis Conditions | Product Purity (%) |
| P. aeruginosa PAO1 ΔrhlB ΔrhlC | Palm oil | ~18 | 0.5 M NaOH, 80°C, 2.5 h | ~95 (for 3-hydroxydecanoic acid) |
Natural Biosynthetic Pathways
This compound is an intermediate in two fundamental metabolic pathways: fatty acid synthesis and β-oxidation. Understanding these pathways provides context for the cellular origin of this molecule.
Fatty Acid Synthesis (FAS) Pathway
In the de novo synthesis of fatty acids, 3-hydroxyacyl-ACP is a key intermediate. The cycle of fatty acid elongation involves the sequential addition of two-carbon units from malonyl-CoA. For the synthesis of a C14 fatty acid, the cycle repeats, and in one of the final elongation steps, a 3-hydroxytetradecanoyl-ACP intermediate is formed.[17][18][19]
β-Oxidation Pathway
The β-oxidation pathway is the catabolic process of breaking down fatty acids. One of the intermediates in this pathway is L-3-hydroxyacyl-CoA. The enzymes of this pathway are generally reversible, and under certain cellular conditions, the pathway can contribute to the formation of 3-hydroxy fatty acids.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates the key enzymatic steps in the biosynthesis of rhamnolipids, highlighting the role of RhlA, RhlB, and RhlC, and the point of truncation for HAA accumulation.[20][21][22][23]
Experimental Workflows
This diagram outlines the major steps from the fermentation of engineered P. aeruginosa to the final purified this compound.
Logical Relationships
This diagram illustrates one cycle of fatty acid elongation, showing the formation of a 3-hydroxyacyl intermediate.
Conclusion
The enzymatic synthesis of this compound offers significant advantages in terms of selectivity and sustainability over traditional chemical methods. Lipase-mediated kinetic resolution provides a versatile approach for obtaining both enantiomers from a racemic mixture, while whole-cell biocatalysis with engineered P. aeruginosa presents a highly efficient route to the (R)-enantiomer. The choice of method will depend on the desired enantiomer, scale of production, and available resources. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore and implement these powerful biocatalytic strategies. Further research into novel enzymes and optimization of reaction and fermentation conditions will continue to enhance the efficiency and economic viability of producing this valuable hydroxy fatty acid.
References
- 1. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. Influence of the Synthesis and Storage Conditions on the Activity of Candida antarctica Lipase B ZIF-8 Biocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. almacgroup.com [almacgroup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. rhlA is required for the production of a novel biosurfactant promoting swarming motility in Pseudomonas aeruginosa: 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the precursors of rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Semi-rational evolution of the 3-(3-hydroxyalkanoyloxy)alkanoate (HAA) synthase RhlA to improve rhamnolipid production in Pseudomonas aeruginosa and Burkholderia glumae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monorhamnolipids and 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) production using Escherichia coli as a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 18. Fatty acid synthesis - Proteopedia, life in 3D [proteopedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 3-Hydroxytetradecanoic Acid in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanoic acid (3-OH-C14:0) is a 3-hydroxy fatty acid that serves as a critical biomarker in several physiological and pathological states. It is an intermediate metabolite in mitochondrial fatty acid β-oxidation and a key structural component of the lipid A moiety of lipopolysaccharide (LPS), a major outer membrane constituent of Gram-negative bacteria.[1][2] Consequently, the accurate quantification of this compound in plasma is pivotal for diagnosing certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for assessing the presence and severity of endotoxemia, particularly in the context of sepsis and systemic inflammatory response syndrome (SIRS).[3][4][5] This application note provides detailed protocols for the quantification of this compound in plasma using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance
Elevated levels of 3-hydroxy fatty acids, including this compound, in plasma can indicate defects in the mitochondrial fatty acid β-oxidation pathway.[4][6] Specifically, deficiencies in LCHAD or medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) lead to the accumulation of these metabolites.[3]
Furthermore, since this compound is an integral part of LPS, its presence in plasma can be a direct indicator of endotoxemia resulting from Gram-negative bacterial infections.[1][5] The release of LPS into the bloodstream triggers a potent inflammatory response, which can lead to sepsis and septic shock.[7][8] Therefore, quantifying plasma this compound can aid in the early diagnosis and management of sepsis.[5]
Analytical Methodologies
Both GC-MS and LC-MS/MS are powerful analytical techniques for the quantification of this compound in plasma.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method that offers high sensitivity and specificity.[4][9] However, it requires a derivatization step to increase the volatility and thermal stability of the 3-hydroxy fatty acids.[10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the direct analysis of this compound without the need for derivatization, simplifying sample preparation.[5][12] It provides excellent sensitivity and selectivity, making it increasingly popular for this application.
Experimental Protocols
Protocol 1: Quantification by GC-MS
This protocol involves sample preparation, derivatization, and subsequent analysis by GC-MS. A stable isotope-labeled internal standard is used for accurate quantification.[3][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound).[9]
-
For total 3-hydroxy fatty acid content, hydrolyze a duplicate sample with 500 µL of 10 M NaOH for 30 minutes. The unhydrolyzed sample will represent the free fatty acid content.[9]
-
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).[9]
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.[9]
-
Collect the upper organic layer. Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.[9]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[9]
2. Derivatization
-
To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]
-
Seal the vial and heat at 80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.[9]
-
Cool the vial to room temperature before injection into the GC-MS system.[9]
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 5890 series II system (or equivalent)[9]
-
Column: HP-5MS capillary column[9]
-
Injection Volume: 1 µL[9]
-
Oven Temperature Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[9]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.[9]
-
Ions to Monitor: Monitor the characteristic ions for the native 3-hydroxy fatty acid fragment (m/z 233) and the labeled internal standard (m/z 235).[9]
Protocol 2: Quantification by LC-MS/MS
This protocol allows for direct quantification without derivatization.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add a known amount of an internal standard (e.g., 3-hydroxytridecanoic acid).[5]
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[13]
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[13]
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity LC system (or equivalent)[14]
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX EclipsePlus C18)[14]
-
Mobile Phase A: 1M ammonium formate/formic acid/water (5/1/996 v/v/v)[5]
-
Mobile Phase B: 1M ammonium formate/formic acid/water/acetonitrile (5/1/44/950 v/v/v)[5]
-
Flow Rate: 0.4 mL/min[5]
-
Gradient: Start at 45% B, increase to 100% B over 2.5 minutes, hold for 5 minutes, and then re-equilibrate at 45% B for 5 minutes.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490) with an electrospray ionization (ESI) source in negative mode.[5]
-
MRM Transitions:
Data Presentation
Quantitative data should be presented in a clear and structured format. Below are example tables for reporting results.
Table 1: GC-MS Quantification of this compound in Plasma
| Sample ID | Group | Free 3-OH-C14:0 (µmol/L) | Total 3-OH-C14:0 (µmol/L) |
| Control 1 | Healthy | 0.15 | 0.25 |
| Control 2 | Healthy | 0.12 | 0.21 |
| Patient 1 | LCHAD Deficiency | 2.50 | 4.80 |
| Patient 2 | Sepsis | 1.80 | 3.50 |
Data are representative and should be determined experimentally.
Table 2: LC-MS/MS Quantification of this compound in Plasma
| Sample ID | Group | 3-OH-C14:0 (pmol/mL) |
| Control 1 | Healthy | 30 |
| Control 2 | Healthy | 25 |
| Patient 1 | Peritonitis-induced shock | 150 |
| Patient 2 | Peritonitis-induced shock | 210 |
Data adapted from a study on peritonitis-induced shock.[5]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound in plasma.
Signaling Pathway in Sepsis
Caption: Simplified signaling pathway of LPS-induced inflammation in sepsis.
References
- 1. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endotoxin Mass Concentration in Plasma Is Associated With Mortality in a Multicentric Cohort of Peritonitis-Induced Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Endotoxin markedly elevates plasma concentration and gene transcription of adrenomedullin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomarkers of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
Application Note: Quantitative Analysis of 3-Hydroxytetradecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanoic acid, a 3-hydroxy fatty acid, is a significant biomarker in various biological and clinical studies. It is a characteristic component of the lipid A moiety of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria and is implicated in endotoxin activity.[1] Accurate and sensitive quantification of this compound is crucial for research in bacterial pathogenesis, sepsis, and metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of this compound due to its high resolution and sensitivity.[2] However, the inherent low volatility of this compound necessitates a derivatization step to convert it into a more volatile and thermally stable form suitable for GC analysis.[2]
This application note provides a comprehensive protocol for the quantitative analysis of this compound in biological matrices using GC-MS. The described method involves liquid-liquid extraction followed by a two-step derivatization process (methoximation and silylation) to ensure accurate and reproducible results.
Experimental Protocols
Sample Preparation (from Biological Matrices)
This protocol is a general guideline and may need to be adapted based on the specific sample matrix (e.g., plasma, serum, cell cultures).[3][4]
a. Extraction:
-
To 500 µL of the sample (e.g., serum or plasma), add a known amount of a suitable internal standard, such as a stable isotope-labeled this compound.[3]
-
For the determination of total 3-hydroxy fatty acid content (both free and bound), hydrolyze a duplicate sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample will represent the free fatty acid content.[3]
-
Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.[3]
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging to separate the phases.[3]
-
Carefully transfer the upper organic layer to a clean glass reaction vial.
-
Repeat the extraction step with an additional 3 mL of ethyl acetate and combine the organic layers.[3]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 37 °C.[3]
b. Derivatization:
A two-step derivatization process involving methoximation followed by silylation is recommended to protect the keto group and increase the volatility of the carboxylic acid group.[2]
-
Methoximation:
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
To the dried sample extract, add 50 µL of the methoxyamine hydrochloride solution.[2]
-
Seal the vial and heat at a controlled temperature to form the methoxime derivative.
-
-
Silylation:
-
Cool the reaction mixture from the methoximation step.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2][3]
-
Seal the vial tightly, vortex for 30 seconds, and heat at 70-80 °C for 45-60 minutes.[2][3]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters and may require optimization for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC (or equivalent)[5] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar[3][5] |
| Injection Volume | 1 µL[3][5] |
| Injection Mode | Splitless or Split (e.g., 10:1)[5] |
| Carrier Gas | Helium[5] |
| Oven Program | Initial temperature 80-100°C, hold for 2-5 min, ramp to 250°C at 4-10°C/min, then ramp to 290-300°C at 5-15°C/min, hold for 5-6 min.[2][3][6] |
| Mass Spectrometer | Agilent 5975 MSD (or equivalent) |
| Ionization Mode | Electron Impact (EI) at 70 eV[7] |
| Acquisition Mode | Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis.[3][8] |
Data Presentation
Quantitative analysis of this compound is performed by monitoring characteristic ions in SIM mode. The following table summarizes key quantitative data.
| Analyte | Derivatization | Characteristic Ions (m/z) for Quantification | Internal Standard |
| This compound | Trimethylsilyl (TMS) | 233 (unlabeled analyte)[3] | Stable isotope-labeled 3-hydroxy fatty acid |
| This compound methyl ester | - | 103 (base peak, characteristic for 3-hydroxy fatty acid methyl esters)[1] | Pentadecanoic acid (C15:0) or Heptadecanoic acid (C17:0)[5] |
Note: The selection of quantifier and qualifier ions should be based on experimental data to ensure specificity and minimize interference.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Derivatization pathway of this compound for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of 3-Hydroxytetradecanoic Acid from Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxytetradecanoic acid, a 14-carbon 3-hydroxy fatty acid (3-OH FA), is a significant biomarker for Gram-negative bacteria and is of considerable interest in environmental microbiology, paleoclimatology, and potentially in drug development due to its association with endotoxic lipopolysaccharides (LPS).[1] Accurate and efficient extraction of this compound from complex matrices like soil is crucial for its reliable quantification and further research. These application notes provide detailed protocols for the extraction of this compound from soil samples, primarily through the analysis of fatty acid methyl esters (FAMEs). The methodologies described are based on established lipid extraction techniques, combining solvent extraction, saponification, and derivatization for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Data Presentation
Table 1: Comparison of Extraction Methods for 3-Hydroxy Fatty Acids from Soil
| Method | Principle | Advantages | Disadvantages | Reference |
| Modified Bligh and Dyer with Saponification (PLFA/MIDI-FA Hybrid) | Initial lipid extraction with a chloroform:methanol:buffer solvent system, followed by saponification and methylation of the extracted lipids to form FAMEs. | High throughput, balances accuracy and effort, suitable for characterizing microbial communities. | Less discriminating than pure PLFA analysis as it analyzes total fatty acids, not just from phospholipids. | [2][3] |
| Microwave-Assisted Acid Digestion | Uses microwave energy to accelerate acid digestion (e.g., with HCl) to release bound 3-OH-FAs from the soil matrix. | Significantly higher yield of 3-OH-FAs compared to traditional acid digestion, faster extraction time, and good reproducibility. | Requires specialized microwave digestion equipment. | [4] |
| Traditional Acid Digestion | Involves heating the sample with a strong acid (e.g., HCl) to hydrolyze lipids and release fatty acids. | A conventional and established method. | Time-consuming and may result in lower yields compared to microwave-assisted methods. | [4] |
| Folch Method | Employs a chloroform:methanol (2:1) mixture to extract lipids from a sample. | High lipid extraction efficiency. | Primarily used for solid tissues; requires careful maintenance of solvent ratios to avoid loss of polar lipids. | [5] |
Experimental Protocols
Protocol 1: Modified Bligh and Dyer Extraction Followed by Saponification and Methylation
This protocol is a hybrid method that combines the initial extraction steps of the modified Bligh and Dyer method with the saponification and methylation procedures of the MIDI-FA (Fatty Acid Methyl Ester) analysis.[2][3]
Materials and Reagents:
-
Soil Samples: Freeze-dried and finely ground.
-
Solvents: Chloroform (CHCl₃), Methanol (MeOH), Hexane (C₆H₁₄), Methyl tert-butyl ether (MTBE) (all HPLC grade or higher).
-
Phosphate Buffer (P-buffer): 0.1 M, pH 7.0.
-
Saponification Reagent (Reagent 1): Prepare according to standard protocols.[2]
-
Methylation Reagent (Reagent 2): Prepare according to standard protocols.[2]
-
Extraction Reagent (Reagent 3): 50% Hexane, 50% MTBE.[2]
-
Base Wash Reagent (Reagent 4): Prepare according to standard protocols.[2]
-
Internal Standard: e.g., a non-naturally occurring fatty acid methyl ester.
-
Glassware: Centrifuge tubes (30 mL, pre-rinsed with hexane), pipettes, vials.
-
Equipment: Fume hood, vortex mixer, centrifuge, water baths, gas chromatograph-mass spectrometer (GC-MS).
Procedure:
Day 1: Lipid Extraction
-
Weigh 0.5 to 5 g of freeze-dried, ground soil into a 30 mL hexane-rinsed centrifuge tube. The amount depends on the soil's organic matter content.[2]
-
In a fume hood, add the extraction solvents in the following order and ratio: 0.8 parts P-buffer, 1 part Chloroform, and 2 parts Methanol.[2][3]
-
Vortex the tubes vigorously for 10 seconds.
-
Centrifuge at a sufficient speed to separate the phases and pellet the soil.
-
Carefully transfer the supernatant (containing the lipids) to a clean tube.
-
Evaporate the solvent under a stream of nitrogen until the lipid extract is dry.
Day 2 & 3: Saponification and Methylation
-
Add 1.0 mL of Saponification Reagent (Reagent 1) to the dried lipid extract.
-
Cap the tube tightly, vortex for 5 seconds, and heat in a 95°C water bath for 5 minutes.[2]
-
Cool the tubes, then add 2.0 mL of Methylation Reagent (Reagent 2).
-
Cap tightly, vortex, and heat in an 80°C water bath for 10 minutes.
-
Cool the tubes rapidly.
-
Add 1.25 mL of Extraction Reagent (Reagent 3) and vortex for 10 minutes.
-
Add 3.0 mL of Base Wash Reagent (Reagent 4) and vortex for 5 minutes.
-
Centrifuge to separate the phases.
-
Transfer the upper organic phase (containing the FAMEs) to a clean GC vial.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Microwave-Assisted Acid Digestion for 3-OH-FA Extraction
This protocol is a novel method that has been shown to increase the yield of 3-OH-FAs from soil samples.[4]
Materials and Reagents:
-
Soil Samples: Dried and homogenized.
-
Hydrochloric Acid (HCl): 3 mol/L.
-
Solvents for Extraction: e.g., Hexane or a Dichloromethane:Methanol mixture.
-
Internal Standard.
-
Equipment: Microwave digestion system, centrifuge, GC-MS.
Procedure:
-
Weigh an appropriate amount of dried soil into a microwave digestion vessel.
-
Add the internal standard.
-
Add 3 mol/L HCl to the vessel.
-
Seal the vessel and place it in the microwave digestion system.
-
Heat the sample at 130°C for 55 minutes.[4]
-
After cooling, transfer the entire content to a centrifuge tube.
-
Perform a liquid-liquid extraction of the digestate using a suitable organic solvent (e.g., hexane).
-
Collect the organic phase.
-
The extract, containing the 3-OH-FAs, may then need to be derivatized (e.g., methylation or silylation) to improve volatility for GC-MS analysis.[6][7]
-
Analyze the final sample by GC-MS.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound from soil.
Caption: Role of this compound as a biomarker for Gram-negative bacteria in soil.
References
- 1. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.organomation.com [blog.organomation.com]
- 7. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Derivatization of 3-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-OH FAs) are a class of lipids with significant biological roles, serving as key structural components of lipopolysaccharides (LPS) in Gram-negative bacteria and as intermediates in fatty acid β-oxidation in mammals.[1] Their accurate quantification is crucial for various research areas, including the study of infectious diseases, metabolic disorders, and drug development. Due to their low volatility and polar nature, direct analysis of 3-OH FAs by gas chromatography-mass spectrometry (GC-MS) is challenging.[1] Derivatization is a critical sample preparation step that chemically modifies the 3-OH FAs to increase their volatility and thermal stability, enabling robust and sensitive GC-MS analysis.
This document provides detailed application notes and experimental protocols for the most common derivatization methods for 3-OH FAs, tailored for researchers, scientists, and drug development professionals.
Application Notes: Choosing the Right Derivatization Strategy
The selection of a derivatization method depends on the specific analytical goals, sample matrix, and available instrumentation. The two primary approaches for derivatizing 3-OH FAs for GC-MS analysis are a one-step silylation and a two-step esterification followed by silylation. For stereochemical analysis, chiral derivatization is employed.
One-Step Silylation
This method simultaneously derivatizes both the carboxylic acid and hydroxyl groups of the 3-OH FA with a silylating agent, typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[1]
-
Advantages:
-
Disadvantages:
Two-Step Esterification and Silylation
This approach first converts the carboxylic acid group to a methyl ester (fatty acid methyl ester, FAME), most commonly using boron trifluoride in methanol (BF3-methanol).[1] The hydroxyl group is then subsequently derivatized using a silylating agent.
-
Advantages:
-
Disadvantages:
Chiral Derivatization for Enantioselective Analysis
To separate and quantify the enantiomers of 3-OH FAs, a chiral derivatizing agent is used to form diastereomers that can be resolved on a standard achiral GC column. A common reagent for this purpose is trifluoroacetyl-L-prolyl chloride (TFAPC).[3]
-
Principle: The chiral reagent reacts with the hydroxyl group of the 3-OH FA to form two diastereomeric esters with different physicochemical properties, allowing for their chromatographic separation.
-
Application: This is crucial for studying the biological activity and metabolic pathways of 3-OH FA enantiomers, as they often exhibit different biological effects.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the key quantitative parameters for the different derivatization methods. Please note that specific performance may vary depending on the analyte, matrix, and instrumentation.
| Derivatization Method | Target Groups | Key Reagents | Reaction Time & Temp. | Advantages | Disadvantages | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| One-Step Silylation | Carboxyl & Hydroxyl | BSTFA + 1% TMCS | 60 min at 80°C[4] | Fast, one-step reaction.[1] | Moisture sensitive, potential for incomplete derivatization.[1] | >90 | Low pg range | High pg to low ng range |
| Two-Step Esterification & Silylation | Carboxyl (Esterification), Hydroxyl (Silylation) | 1. BF3-Methanol 2. BSTFA + 1% TMCS | 1. 60 min at 60°C 2. 60 min at 80°C[1] | Robust, stable FAME intermediates.[1] | Two-step process, harsh reagents.[1] | 85-105 | Low pg range | High pg to low ng range |
| Chiral Derivatization | Hydroxyl | Trifluoroacetyl-L-prolyl chloride (TFAPC) | Varies (e.g., 30 min at 60°C) | Enables enantiomer separation. | Requires careful optimization, potential for racemization. | Analyte dependent | Analyte dependent | Analyte dependent |
Experimental Protocols
Protocol 1: One-Step Silylation of 3-Hydroxy Fatty Acids
This protocol is adapted for the analysis of 3-OH FAs in biological fluids like serum or plasma.[4]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
6 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Heater block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: To 500 µL of serum or plasma in a glass tube, add an appropriate internal standard.
-
Hydrolysis (Optional, for total 3-OH FAs): Add 500 µL of 10 M NaOH and heat at 80°C for 30 minutes. Cool to room temperature.[4]
-
Acidification: Acidify the sample to a pH of approximately 3 with 6 M HCl.
-
Extraction: Extract the lipids by adding 3 mL of ethyl acetate and vortexing for 1 minute. Centrifuge to separate the phases. Repeat the extraction twice.
-
Drying: Pool the organic layers and dry them over anhydrous sodium sulfate. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C.[4]
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried extract.[4]
-
Reaction: Tightly cap the vial and heat at 80°C for 60 minutes.[4]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 2: Two-Step Esterification and Silylation of 3-Hydroxy Fatty Acids
This protocol is a general method for preparing FAMEs followed by silylation.[1]
Materials:
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Heater block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place the dried lipid extract (e.g., 1 mg) in a reaction vial.
-
Esterification: a. Add 1 mL of 14% BF3-methanol solution.[1] b. Tightly cap the vial and heat at 60°C for 60 minutes.[1] c. Cool the vial to room temperature.
-
Extraction of FAMEs: a. Add 1 mL of water and 1 mL of hexane. Vortex thoroughly.[1] b. Allow the layers to separate. The upper hexane layer contains the FAMEs. c. Carefully transfer the upper hexane layer to a new vial.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.
-
Silylation: a. Add 100 µL of BSTFA with 1% TMCS to the dried FAMEs. b. Tightly cap the vial and heat at 80°C for 60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 3: Chiral Derivatization of 3-Hydroxy Fatty Acids
This protocol describes a general procedure for the enantioselective analysis of 3-OH FAs using trifluoroacetyl-L-prolyl chloride (TFAPC).
Materials:
-
Trifluoroacetyl-L-prolyl chloride (TFAPC)
-
Anhydrous pyridine
-
Anhydrous dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Heater block or oven
-
GC-MS system with an achiral column
Procedure:
-
Esterification: First, convert the 3-OH FAs to their methyl esters (FAMEs) using the esterification part of Protocol 2.
-
Derivatization with TFAPC: a. To the dried 3-OH FAMEs, add 100 µL of a freshly prepared solution of TFAPC in anhydrous dichloromethane (e.g., 1 mg/mL). b. Add 10 µL of anhydrous pyridine as a catalyst. c. Tightly cap the vial and heat at 60°C for 30 minutes.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Add 1 mL of dichloromethane and 1 mL of saturated sodium bicarbonate solution to neutralize the reaction. Vortex gently. c. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried diastereomeric derivatives in a suitable volume of hexane for GC-MS analysis.
-
Analysis: Inject the sample onto a GC-MS system equipped with a standard achiral capillary column (e.g., HP-5MS). The diastereomers will be separated based on their different retention times.
Mandatory Visualization
Caption: General experimental workflow for the derivatization and analysis of 3-hydroxy fatty acids.
Caption: Workflow for the one-step silylation of 3-hydroxy fatty acids.
Caption: Workflow for the two-step esterification and silylation of 3-hydroxy fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
LC-MS/MS method for 3-hydroxytetradecanoic acid analysis
An LC-MS/MS Method for the Analysis of 3-Hydroxytetradecanoic Acid
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 3-hydroxymyristic acid, is a C14 hydroxy fatty acid that plays a significant role in various biological processes. It is a key intermediate in mitochondrial fatty acid β-oxidation and a structural component of lipopolysaccharide (LPS) in Gram-negative bacteria, making it a crucial biomarker for bacterial endotoxins.[1] The accurate and sensitive quantification of this compound in biological matrices is essential for studying metabolic diseases, investigating bacterial infections, and in the development of novel therapeutics.[1][2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.
Signaling Pathway Involvement
This compound is a critical intermediate in the fatty acid β-oxidation spiral. This mitochondrial pathway is responsible for breaking down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The formation of a 3-hydroxyacyl-CoA intermediate is a key step in this enzymatic cascade.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction from Plasma/Serum
This protocol is designed for the extraction of free this compound from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., this compound-d4 in methanol)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
1N Hydrochloric Acid (HCl)
-
Nitrogen gas evaporator
-
Vortex mixer and Centrifuge
Procedure:
-
To 100 µL of plasma or serum in a glass tube, add 10 µL of the internal standard solution.
-
Add 300 µL of methanol to precipitate proteins. Vortex for 30 seconds.
-
Add 50 µL of 1N HCl to acidify the mixture.
-
Add 1 mL of MTBE, vortex vigorously for 1 minute, and then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean glass tube.
-
Repeat the extraction (steps 4-5) with an additional 1 mL of MTBE and pool the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Analysis Workflow
The general workflow for the analysis of this compound from biological samples is depicted below.
3. Liquid Chromatography Method
-
HPLC System: High-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (7:3, v/v).[1]
-
Gradient:
-
0-2 min, 30% B
-
2-15 min, 30-95% B
-
15-18 min, 95% B
-
18.1-22 min, 30% B[1]
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.
4. Mass Spectrometry Method
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for this compound is the deprotonated molecule [M-H]⁻ at m/z 243.2.[3] Product ions can be generated by collision-induced dissociation. Based on the fragmentation of similar beta-hydroxy fatty acids, likely product ions result from the neutral loss of water (H₂O) or cleavage of the carbon-carbon bond alpha to the hydroxyl group. The following transitions are recommended for monitoring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 243.2 | 59.0 | 101.0 | User Optimized |
| This compound-d4 (IS) | 247.2 | 59.0 | 105.0 | User Optimized |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes representative quantitative performance data for the LC-MS/MS method. These values are based on typical performance for similar hydroxy fatty acid assays and should be validated in the user's laboratory.
| Parameter | This compound |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery (%) | 85 - 110% |
This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of this compound in biological samples using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and suitable for a variety of research applications, from metabolic studies to biomarker discovery. The provided workflow and quantitative data serve as a strong foundation for researchers to implement and validate this method in their own laboratories.
References
Application Note: 3-Hydroxytetradecanoic Acid as a Biomarker for Sepsis
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key trigger for sepsis, particularly from Gram-negative bacteria, is the release of endotoxin, also known as lipopolysaccharide (LPS). 3-Hydroxytetradecanoic acid (3-OH-C14:0) is a saturated 3-hydroxy fatty acid that is a characteristic and integral component of Lipid A, the bioactive center of LPS.[1][2] Given that Lipid A is the primary molecule responsible for initiating the inflammatory cascade in Gram-negative sepsis, the detection of its unique components, such as 3-OH-C14:0, offers a direct method for quantifying endotoxin exposure and, consequently, a potential biomarker for diagnosing and monitoring sepsis.
The rationale for using 3-OH-C14:0 as a biomarker is its relative specificity to bacteria. While mammals can produce 3-hydroxy fatty acids through mitochondrial beta-oxidation, the presence of specific chain-length fatty acids like 3-OH-C14:0 in biological fluids can be indicative of a Gram-negative bacterial burden.[2] This application note details the underlying signaling pathway, summarizes quantitative data, and provides detailed protocols for the detection of 3-OH-C14:0.
Signaling Pathway: Endotoxin-Mediated Sepsis Initiation
The primary mechanism by which 3-OH-C14:0, as part of the LPS molecule, initiates a septic response is through the activation of the Toll-like Receptor 4 (TLR4) signaling pathway on innate immune cells like macrophages.[3][4][5] The process begins with LPS in the bloodstream binding to LPS-Binding Protein (LBP). This complex then transfers the LPS to CD14, a co-receptor on the cell surface.[6][7] CD14 subsequently presents the LPS molecule to the TLR4 and Myeloid Differentiation factor 2 (MD-2) complex.[4][7] This binding event induces the dimerization of TLR4, which triggers two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[4][6] Both pathways converge on the activation of transcription factors, most notably NF-κB, leading to the massive production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), which drives the systemic inflammation characteristic of sepsis.[8][9]
Caption: LPS/TLR4 signaling pathway initiated by endotoxin containing 3-OH-C14:0.
Quantitative Data
Direct quantitative data on this compound levels in the serum of septic versus non-septic human patients is limited in publicly available literature, representing an area for further research. However, studies in animal models and analyses of bacterial components provide valuable reference points. It is crucial to note that low levels of 3-hydroxy fatty acids can be detected in mammals, including germ-free animals, due to endogenous metabolic pathways, which presents a challenge in using them as a standalone biomarker for endotoxin.[2]
| Analyte | Sample Type | Condition | Concentration / Amount | Reference |
| 3-Hydroxy Fatty Acids (C10-C18) | Rat Blood | Conventional & Germ-Free | 6.1 ± 1.6 to 94.0 ± 23.2 pmol/mL | [2] |
| 3-Hydroxy Fatty Acids (C10-C18) | Rat Liver | Conventional & Germ-Free | 0.0 to 1.06 ± 0.17 nmol/mg | [2] |
| 3-OH-C14:0 | Lipid A Component | S. Typhi | Major fatty acid component detected by GC-MS | [1] |
| 3-OH FAs (C10-C18) | Environmental Dust | Aircraft Cabins | Detected via GC-MS/MS; levels variable | [10] |
Experimental Protocols
The accurate quantification of 3-OH-C14:0 in biological matrices like plasma or serum requires robust analytical methods, primarily based on mass spectrometry coupled with either gas or liquid chromatography.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific method for analyzing fatty acids. Due to their low volatility, 3-hydroxy fatty acids require derivatization prior to analysis.[11][12]
1. Sample Preparation: Lipid Extraction and Derivatization
-
Internal Standard: Spike 1 mL of plasma or serum with a known amount of a suitable internal standard (e.g., deuterated 3-OH-C14:0 or a 3-hydroxy fatty acid of a different chain length not expected in the sample).
-
Protein Precipitation & Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample. Vortex vigorously for 1 minute. Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation and vortex again. Centrifuge at 2,000 x g for 10 minutes.[13]
-
Saponification (for total fatty acids): Transfer the lower organic layer to a new glass tube and dry it under a stream of nitrogen. To release ester-bound fatty acids, add 1 mL of 1N KOH in methanol and incubate at 80°C for 1 hour.[14]
-
Acidification & Re-extraction: After cooling, acidify the sample to a pH < 5 with 1N HCl. Extract the free fatty acids twice with 2 mL of hexane or iso-octane.[14] Pool the organic layers.
-
Drying: Evaporate the pooled organic layers to complete dryness under nitrogen.
-
Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.[12]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes. Ramp to 200°C at 10°C/min, then ramp to 290°C at 15°C/min and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent, operating in Electron Impact (EI) ionization mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic fragment ions of the 3-OH-C14:0-TMS derivative. A characteristic base peak for 3-hydroxy fatty acid methyl esters is m/z 103, and similar characteristic ions are used for TMS derivatives.[1]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers an alternative that may not require derivatization, increasing throughput.
1. Sample Preparation: Lipid Extraction
-
Internal Standard: Spike 1 mL of plasma or serum with an internal standard as described for the GC-MS protocol.
-
Extraction: Perform a lipid extraction as described in steps 1b-1d of the GC-MS protocol.
-
Reconstitution: After drying the final extract, reconstitute the residue in 100 µL of a solvent compatible with the LC mobile phase (e.g., 80:20 methanol:water).
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm).[15]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (80:20, v/v).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+) operating in negative Electrospray Ionization (ESI) mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition would be from the deprotonated parent ion [M-H]⁻ of 3-OH-C14:0 (exact mass ~243.2) to specific daughter ions.
Experimental Workflow
The overall process from sample collection to final data analysis is a multi-step workflow that requires careful execution to ensure accuracy and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS/TLR4 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 5. LPS/TLR4 signal transduction pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Novel Treatments Targeting the Dysregulated Cell Signaling Pathway during Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial endotoxin-lipopolysaccharide role in inflammatory diseases: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxy-tetradecanoic acid (HMDB0010731) [hmdb.ca]
Application Note: Detection of 3-Hydroxytetradecanoic Acid in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed methodologies for the detection and quantification of 3-hydroxytetradecanoic acid (3-OH C14:0) in various environmental matrices. This compound is a key component of the Lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria.[1][2] Consequently, its presence and concentration in environmental samples serve as a reliable chemical marker for endotoxin levels and Gram-negative bacterial biomass.[3] This application note details protocols for sample preparation, including hydrolysis and extraction techniques, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Biological Significance of this compound
3-hydroxy fatty acids (3-OH-FAs) are integral structural components of Lipid A, the hydrophobic anchor of LPS in the outer membrane of most Gram-negative bacteria.[1][3] The presence of specific 3-OH-FAs, such as this compound, is characteristic of these bacteria and distinguishes them from Gram-positive bacteria, which lack an outer membrane and LPS.[2][4] Therefore, quantifying this compound in environmental samples like soil, water, or air filters allows for an estimation of the total endotoxin load, which is crucial for public health assessments, paleoclimate reconstruction, and microbial ecology studies.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic and Lipid Biomarkers for Pathogenic Algae, Fungi, Cyanobacteria, Mycobacteria, Gram-Positive Bacteria, and Gram-Negative Bacteria [mdpi.com]
- 3. Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of 3-Hydroxytetradecanoic Acid in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Hydroxytetradecanoic acid (3-OH C14:0) is a 14-carbon saturated fatty acid with a hydroxyl group at the β-position. It is a crucial component of the lipid A moiety of lipopolysaccharide (LPS), a major endotoxin found in the outer membrane of Gram-negative bacteria. The presence and concentration of this compound in serum can serve as a biomarker for systemic bacterial infections and the associated inflammatory response. Accurate quantification of this molecule is vital for researchers in sepsis, infectious diseases, and immunology to understand the pathophysiology of endotoxemia and to evaluate the efficacy of novel therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of total this compound in human serum using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method.
Principle
This method measures the total concentration of this compound, which includes both the free acid and the esterified forms present in serum. The protocol involves a robust sample preparation procedure consisting of alkaline hydrolysis to release esterified 3-hydroxy fatty acids, followed by liquid-liquid extraction to isolate the fatty acids from the serum matrix. The extracted fatty acids are then derivatized to form volatile trimethylsilyl (TMS) esters, which are amenable to analysis by GC-MS. Quantification is achieved by using a stable isotope-labeled internal standard (e.g., this compound-d3) and monitoring specific ions for both the analyte and the internal standard.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
This compound-d3 internal standard (or other appropriate stable isotope-labeled standard)
-
Sodium Hydroxide (NaOH), 10 M solution
-
Hydrochloric Acid (HCl), 6 M solution
-
Ethyl acetate (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (Supelco or equivalent)
-
Anhydrous Pyridine (Sigma-Aldrich or equivalent)
-
Nitrogen gas, high purity
-
Glass screw-cap culture tubes (13 x 100 mm)
-
Centrifuge
-
Heating block or water bath
-
GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MS or equivalent)
Experimental Protocols
Sample Preparation and Hydrolysis
-
Thaw serum samples on ice.
-
In a glass culture tube, add 500 µL of serum.
-
Add 500 µL of 10 M NaOH to the serum sample.
-
Tightly cap the tube and vortex thoroughly.
-
Incubate the mixture in a water bath at 80°C for 30 minutes to hydrolyze the esterified fatty acids.
-
Allow the sample to cool to room temperature.
Internal Standard Spiking and Acidification
-
Spike the cooled, hydrolyzed sample with a known amount of this compound-d3 internal standard (e.g., 10 µL of a 50 µg/mL solution).
-
Vortex the sample to ensure thorough mixing.
-
Acidify the sample by adding 2 mL of 6 M HCl. Vortex again. The pH should be approximately 1-2.
Liquid-Liquid Extraction
-
Add 3 mL of ethyl acetate to the acidified sample.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process by adding another 3 mL of ethyl acetate to the remaining aqueous layer.
-
Combine the two organic extracts.
Derivatization
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at 37°C.
-
To the dried residue, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Cap the tube tightly and vortex to dissolve the residue.
-
Heat the mixture at 80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before analysis.
GC-MS Analysis
-
Transfer the derivatized sample to a GC-MS autosampler vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
Perform the analysis using the parameters outlined in Table 1.
Table 1: GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature 80°C, hold for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C, hold for 6 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | This compound-TMS: m/z 233 (Quantifier), m/z 301 (Qualifier) This compound-d3-TMS: m/z 235 (Quantifier) |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard. Process these standards using the same extraction and derivatization procedure as the serum samples.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte quantifier ion (m/z 233) to the peak area of the internal standard quantifier ion (m/z 235) against the concentration of the analyte.
-
Determine the concentration of this compound in the unknown serum samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
While extensive reference ranges for this compound in human serum are not widely established in the literature, its presence is a key indicator of exposure to Gram-negative bacteria. For context, Table 2 provides reference ranges for the related, non-hydroxylated C14:0 fatty acid (myristic acid) in healthy adults. It is anticipated that levels of this compound would be significantly elevated in patients with sepsis or bacteremia compared to healthy individuals.
Table 2: Serum Concentrations of Myristic Acid (C14:0) in a Healthy Adult Population
| Analyte | Population | Concentration Range (nmol/mL) |
| Myristic Acid (C14:0) | Healthy Adults (≥18 years) | 30 - 450 |
Data for Myristic Acid is provided for context as a related C14 fatty acid. Reference ranges for this compound are not well-established.
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in serum.
Biological Context: TLR4 Signaling Pathway
This compound is an integral part of the lipid A component of LPS, which is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages.[2][3] This recognition event is the primary mechanism by which the innate immune system detects Gram-negative bacterial infections. The binding of LPS to the TLR4/MD-2/CD14 receptor complex initiates a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines, which orchestrate the inflammatory response characteristic of sepsis.[2][4]
Caption: Simplified LPS-TLR4 signaling pathway initiated by Gram-negative bacteria.
References
- 1. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clustering ICU patients with sepsis based on the patterns of their circulating biomarkers: A secondary analysis of the CAPTAIN prospective multicenter cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 3-Hydroxy Fatty Acids for Enhanced Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are critical intermediates in mitochondrial fatty acid β-oxidation and are significant components of lipopolysaccharides in Gram-negative bacteria.[1] The accumulation of these metabolites can be indicative of genetic disorders related to fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies. Consequently, the accurate and sensitive quantification of 3-OH-FAs in biological matrices like plasma and serum is crucial for clinical diagnostics and for advancing research into metabolic diseases.
Solid-phase extraction (SPE) is a robust and efficient sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE) methods, including reduced solvent consumption, higher analyte recovery, and improved reproducibility.[2][3][4] This application note provides a detailed protocol for the solid-phase extraction of 3-hydroxy fatty acids from plasma and serum using reversed-phase SPE, a method suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway: Fatty Acid β-Oxidation
3-Hydroxy fatty acids are key intermediates in the mitochondrial fatty acid β-oxidation spiral. This metabolic process involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA chains to produce acetyl-CoA, which then enters the TCA cycle for energy production. The formation of a 3-hydroxyacyl-CoA intermediate is a critical step in this pathway.
Caption: Fatty Acid β-Oxidation Pathway.
Experimental Workflow
The overall experimental workflow for the analysis of 3-hydroxy fatty acids from biological samples involves sample preparation, solid-phase extraction, and subsequent analysis by a chromatographic method coupled to a mass spectrometer.
Caption: Experimental Workflow for 3-OH-FA Analysis.
Quantitative Data Summary
The recovery of fatty acids using solid-phase extraction can be influenced by the specific analyte, the sorbent material, and the matrix. The following table summarizes recovery data for hydroxy fatty acids and related compounds from various studies.
| Analyte Class | Matrix | SPE Method | Recovery Rate (%) | Reference |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Serum | On-line SPE-LC-MS/MS | 73.8 - 100 | [5] |
| Trans Fatty Acids (C18:1, C18:2, C18:3) | Milk Fat | Silver Ion (Ag+) SPE-GC | 88.4 - 107.2 | [1] |
| Short-Chain Fatty Acids | Fecal Matrix | Polymeric SPE (Bond Elut Plexa) | 98.34 - 137.83 | [6] |
| Omega-3 Fatty Acid Ethyl Esters | Fish Oil | Reversed-Phase MPLC (AQ-C18) | 74.30 | [7] |
Note: The recovery rates can vary based on the specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 1 mL)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (HPLC grade)
-
Reagents: Formic acid
-
Internal Standards: Stable isotope-labeled 3-hydroxy fatty acids (e.g., D3-3-hydroxyhexadecanoic acid)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile or 200 µL of cold methanol.[8]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for SPE.
Solid-Phase Extraction Protocol
This protocol is designed for the extraction of 3-OH-FAs from biological fluids using a C18-based sorbent.[8]
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.[8]
-
Do not allow the cartridges to dry out.
-
-
Cartridge Equilibration:
-
Pass 1 mL of water through each cartridge.[8]
-
Ensure a small amount of water remains on top of the sorbent bed to prevent drying.
-
-
Sample Loading:
-
Load the supernatant from the sample preparation step onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water containing 5% methanol to remove polar interferences.
-
Dry the cartridge under a vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the 3-OH-FAs from the cartridge with 1 mL of a suitable organic solvent. Good candidates for elution solvents include acetonitrile, ethyl acetate, or a mixture of chloroform and methanol (1:1, v/v).[2] The addition of 1% formic acid to the elution solvent can improve the recovery of acidic analytes.[9]
-
Post-Extraction Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Derivatization (for GC-MS analysis): Reconstitute the dried extract in a suitable solvent and perform derivatization (e.g., silylation) to increase the volatility of the 3-OH-FAs.
-
Reconstitution (for LC-MS analysis): Reconstitute the dried extract in a small, precise volume of the initial mobile phase for injection into the LC-MS system.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of 3-hydroxy fatty acids from biological matrices. The use of reversed-phase SPE with a C18 sorbent offers a reliable and efficient method for sample clean-up and analyte concentration, leading to improved sensitivity and accuracy in subsequent chromatographic analyses. The presented workflow and protocols are intended to serve as a valuable resource for researchers and scientists in the fields of clinical diagnostics, metabolic research, and drug development.
References
- 1. [Determination of trans fatty acid C18:1, C18:2 and C18:3 isomers in milk fat by silver ion solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Hydroxytetradecanoic Acid as a Standard for Endotoxin Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endotoxins, specifically lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria and potent pyrogens that can elicit strong immune responses in humans.[1][2] The detection and quantification of endotoxins are critical for the safety of parenteral drugs, medical devices, and other sterile products.[2] The Limulus Amebocyte Lysate (LAL) test is the conventional method for endotoxin detection, relying on the clotting cascade of horseshoe crab amebocyte lysate in the presence of endotoxins.[1][2] However, the LAL assay can be prone to interference from various substances.[2]
An alternative and increasingly utilized method is the chemical analysis of 3-hydroxy fatty acids (3-OHFAs), which are unique and conserved constituents of the lipid A moiety of LPS.[3] 3-Hydroxytetradecanoic acid (3-OH-C14:0) is a prominent 3-OHFA found in the lipid A of many Gram-negative bacteria and serves as a reliable chemical marker for endotoxin quantification.[3] This application note provides detailed protocols for the analysis of this compound as a standard for endotoxin analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The quantification of endotoxin through the analysis of this compound involves three main steps:
-
Hydrolysis: The sample is subjected to acidic or alkaline hydrolysis to cleave the 3-hydroxy fatty acids from the lipid A backbone of the LPS molecule.
-
Derivatization: The cleaved 3-hydroxy fatty acids are chemically modified to increase their volatility and thermal stability, making them amenable to GC-MS analysis. A common derivatization technique is silylation.
-
GC-MS Analysis: The derivatized 3-hydroxy fatty acids are separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the response of the target analyte to that of a known concentration of a this compound standard.
Experimental Protocols
Protocol 1: Sample Preparation and Hydrolysis
This protocol describes the liberation of 3-hydroxy fatty acids from a sample matrix.
Materials:
-
Sample (e.g., drug product, biological fluid, or medical device extract)
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
10 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Nitrogen gas supply
-
Glass reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Aliquoting: To a glass reaction vial, add a known volume or weight of the sample.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample.
-
Alkaline Hydrolysis: Add 500 µL of 10 M NaOH to the vial. Tightly cap the vial and heat at 100°C for 30 minutes to hydrolyze the sample and release the 3-hydroxy fatty acids.[4]
-
Acidification: After cooling to room temperature, acidify the sample by adding 2 mL of 6 M HCl.[4] Ensure the final pH is acidic (pH < 2).
-
Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the vial. Vortex vigorously for 2 minutes to extract the fatty acids into the organic phase.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve clear phase separation.
-
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction (steps 5-7) with another 3 mL of ethyl acetate and combine the organic extracts.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at 37°C.[4]
Protocol 2: Derivatization (Silylation)
This protocol details the conversion of the extracted 3-hydroxy fatty acids into their more volatile trimethylsilyl (TMS) derivatives.
Materials:
-
Dried sample extract from Protocol 1
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Reagent Addition: To the dried sample extract, add 100 µL of BSTFA with 1% TMCS.[5]
-
Reaction: Tightly cap the vial and heat at 80°C for 60 minutes to facilitate the derivatization reaction.[4][5]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 3: GC-MS Analysis
This protocol outlines the instrumental parameters for the analysis of the derivatized 3-hydroxy fatty acids.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for fatty acid analysis (e.g., HP-5MS or equivalent)
GC-MS Conditions:
| Parameter | Setting |
| Injection Mode | Splitless or Cool On-Column |
| Injector Temperature | 250°C (for splitless) |
| Oven Temperature Program | Initial: 80°C, hold for 5 minRamp 1: 3.8°C/min to 200°CRamp 2: 15°C/min to 290°C, hold for 6 min[4] |
| Carrier Gas | Helium |
| Column Flow Rate | 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Target specific ions for this compound-TMS derivative and the internal standard. For the unlabeled 3-hydroxy fragment, m/z 233 is a characteristic ion.[4] |
Data Presentation
Quantitative data from various studies are summarized below for easy comparison.
Table 1: Performance Characteristics of 3-Hydroxy Fatty Acid Analysis by GC-MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 7-50 pg/injection (for various 3-OH FAs) | [6] |
| Recovery (medium chain 3-OHFAs) | 54-86% | [7] |
| Recovery (long chain 3-OHFAs) | 11-39% | [7] |
Table 2: Comparison of Endotoxin Detection Methods
| Feature | LAL Assay | GC-MS of 3-OHFAs |
| Principle | Biological (enzymatic cascade) | Chemical (structural component analysis) |
| Specificity | Prone to interference from β-glucans and other molecules | Highly specific to the chemical structure of 3-OHFAs |
| Quantification | Semi-quantitative (gel-clot) or quantitative (kinetic) | Quantitative |
| Correlation with LAL | Positive correlation (r-values reported between 0.52 and 0.79) | N/A |
| Advantages | High sensitivity, well-established | High specificity, less interference, provides structural information |
| Disadvantages | Potential for false positives/negatives due to interference | Requires sample hydrolysis and derivatization, more complex instrumentation |
Mandatory Visualizations
Endotoxin (LPS) Signaling Pathway
Endotoxins primarily signal through the Toll-like receptor 4 (TLR4) pathway, leading to an inflammatory response.
Caption: LPS/TLR4 signaling pathway leading to inflammatory cytokine production.
Experimental Workflow for this compound Analysis
The overall workflow from sample to result is depicted below.
Caption: Workflow for the analysis of this compound by GC-MS.
Logical Relationship: Endotoxin Structure and Biomarker
This diagram illustrates the relationship between the overall endotoxin structure and the target analyte.
Caption: Hierarchical structure of endotoxin and the 3-OH-C14:0 biomarker.
Conclusion
The analysis of this compound by GC-MS offers a specific and quantitative alternative to the LAL assay for the determination of endotoxin content. By targeting a conserved chemical component of LPS, this method avoids the interferences that can affect biological assays. The detailed protocols provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust analytical technique for endotoxin analysis. Proper validation of the method in the specific sample matrix is crucial to ensure accurate and reliable results.
References
- 1. Outstanding Contributions of LAL Technology to Pharmaceutical and Medical Science: Review of Methods, Progress, Challenges, and Future Perspectives in Early Detection and Management of Bacterial Infections and Invasive Fungal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arlok.com [arlok.com]
- 3. biomedres.us [biomedres.us]
- 4. lipidmaps.org [lipidmaps.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Labeling of 3-Hydroxytetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescence labeling of 3-hydroxytetradecanoic acid (3-OH-C14), a key component of bacterial lipopolysaccharide (LPS). Fluorescently labeled 3-OH-C14 is a valuable tool for studying bacterial pathogenesis, endotoxin detection, and the development of novel therapeutics targeting bacterial infections.
Introduction
This compound is a saturated 3-hydroxy fatty acid that is an integral part of the lipid A moiety of LPS, the major component of the outer membrane of Gram-negative bacteria.[1][2] The presence of 3-OH-C14 is often used as a chemical marker for the detection of endotoxins.[3] Fluorescent labeling of this molecule enables sensitive and quantitative analysis in various biological assays, including high-performance liquid chromatography (HPLC) and fluorescence microscopy. This document outlines two primary methods for fluorescently labeling 3-OH-C14: one targeting the hydroxyl group and the other targeting the carboxylic acid group.
Data Presentation
The following table summarizes the photophysical properties of two fluorescently labeled this compound derivatives. These values are essential for selecting appropriate experimental conditions and instrumentation.
| Property | 3-OH-C14-Anthracene | 3-OH-C14-BODIPY FL |
| Labeling Position | 3-hydroxyl group | 3-hydroxyl group (proposed) |
| Excitation Max (λex) | 257 nm | ~505 nm |
| Emission Max (λem) | 458 nm | ~515 nm |
| Molar Mass ( g/mol ) | 462.63 | ~535.48 |
| Quantum Yield (ΦF) | Not Reported | ~0.9 (estimated for BODIPY FL)[4][5] |
| Detection Limit | 10 fmol[3] | Picomole range (expected) |
Experimental Protocols
Protocol 1: Labeling of the 3-Hydroxyl Group with Anthracene-9-Carboxylic Acid
This protocol is based on the method developed for the sensitive detection of endotoxin by labeling the hydroxyl group of 3-OH-C14.[3] The carboxylic acid group is first protected as a methyl ester, followed by the esterification of the hydroxyl group with a fluorescent probe.
Materials:
-
This compound
-
Methanolic HCl (e.g., 5% HCl in methanol)
-
Anthracene-9-carboxylic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Triethylamine (TEA)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Methyl Esterification of this compound:
-
Dissolve 10 mg of this compound in 2 mL of methanolic HCl.
-
Reflux the mixture for 2 hours at 60°C.
-
Remove the solvent under reduced pressure to obtain methyl 3-hydroxytetrdecanoate.
-
Monitor the reaction by TLC.
-
-
Preparation of Anthracene-9-Carbonyl Chloride:
-
Dissolve 20 mg of anthracene-9-carboxylic acid in 2 mL of anhydrous DCM.
-
Add 1.5 equivalents of oxalyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the acid chloride.
-
-
Fluorescent Labeling:
-
Dissolve the methyl 3-hydroxytetrdecanoate (from step 1) in 2 mL of anhydrous DCM containing a catalytic amount of pyridine and 1.5 equivalents of TEA.
-
Add the anthracene-9-carbonyl chloride (from step 2) dissolved in 1 mL of anhydrous DCM dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
-
Purification:
-
Wash the reaction mixture with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the fluorescently labeled product, methyl 3-O-(9-carboxyanthracenyl)tetradecanoate.[3]
-
-
Characterization:
-
Confirm the product identity and purity by HPLC, mass spectrometry, and NMR spectroscopy.
-
Determine the fluorescence excitation and emission spectra using a fluorescence spectrophotometer. The expected λex is 257 nm and λem is 458 nm in dichloromethane.[3]
-
Protocol 2: Labeling of the 3-Hydroxyl Group with BODIPY FL Carboxylic Acid
This protocol describes a general method for esterifying the hydroxyl group of 3-OH-C14 with the bright and photostable fluorophore, BODIPY FL, using a carbodiimide coupling agent.
Materials:
-
This compound
-
BODIPY FL carboxylic acid
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
HPLC-grade solvents
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a clean, dry flask, dissolve 1 equivalent of this compound, 1.2 equivalents of BODIPY FL carboxylic acid, and a catalytic amount (0.1 equivalents) of DMAP in anhydrous DCM.
-
Stir the solution at room temperature until all solids are dissolved.
-
-
Coupling Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add 1.5 equivalents of DCC or EDC to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the BODIPY FL-labeled this compound.
-
-
Characterization:
-
Characterize the final product by HPLC, mass spectrometry, and NMR spectroscopy.
-
Determine the photophysical properties, including excitation and emission maxima and quantum yield, using a fluorescence spectrophotometer and appropriate standards.
-
Visualizations
Experimental Workflow for Anthracene Labeling
Caption: Workflow for labeling the hydroxyl group of 3-OH-C14 with anthracene.
Experimental Workflow for BODIPY FL Labeling
Caption: Workflow for labeling the hydroxyl group of 3-OH-C14 with BODIPY FL.
Signaling Pathway: LPS Recognition by TLR4
Since 3-OH-C14 is a component of LPS, a primary ligand for Toll-like receptor 4 (TLR4), understanding this signaling pathway is crucial for many applications of fluorescently labeled 3-OH-C14.
Caption: Simplified signaling cascade initiated by LPS binding to the TLR4/MD-2 complex.
Conclusion
The protocols and data provided herein offer a comprehensive guide for the fluorescence labeling of this compound. These methods will enable researchers to generate valuable molecular probes for investigating the role of this important bacterial fatty acid in various biological processes and for developing novel diagnostic and therapeutic strategies. Proper characterization and purification of the fluorescently labeled product are critical for obtaining reliable and reproducible results.
References
- 1. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of a new quantitative method for detection of endotoxin by fluorescence labeling of 3-hydroxy fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties [mdpi.com]
Application Notes and Protocols for the Analysis of 3-Hydroxytetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanoic acid (3-OH C14:0) is a 3-hydroxy fatty acid that plays a significant role as a structural component of lipid A in the lipopolysaccharide (LPS) of Gram-negative bacteria.[1][2] Its detection and quantification in biological matrices can serve as a crucial biomarker for bacterial infections and associated inflammatory responses. Accurate analysis of this compound is pivotal in clinical diagnostics, drug development, and research focused on infectious diseases and the host-pathogen interface.
This document provides detailed application notes and protocols for the sample preparation and analysis of this compound from various biological matrices, including plasma, serum, and bacterial cultures. Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, offering flexibility based on available instrumentation and analytical requirements.
Data Presentation: Quantitative Performance of Sample Preparation Methods
The selection of an appropriate sample preparation method is critical for the reliable quantification of this compound. The following tables summarize representative quantitative data for various extraction and analytical techniques. Please note that while specific data for this compound is limited, the provided values for structurally similar hydroxy fatty acids offer a valuable reference for method selection and performance expectation.
Table 1: Representative Recovery Rates for Hydroxy Fatty Acids using Various Extraction Methods
| Analyte Class | Matrix | Extraction Method | Typical Recovery (%) | Reference |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Serum | Solid-Phase Extraction (SPE) | 73.8 - 100 | [3] |
| Hydroxy-oxylipins | Serum | Protein Precipitation (Methanol) | High | [4] |
| General Lipids | Plasma | Solid-Phase Extraction (SPE) | >110 (for some lipid classes) | [5] |
| Fatty Acids | Plasma | Liquid-Liquid Extraction (LLE) | Not specified | [6] |
| Hydroxy Fatty Acids | Dust | GC-MS Analysis | Not specified | [7] |
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acid Analysis
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Arachidonic Acid | LC-MS/MS | Not specified | 0.5 µg/L | [8] |
| 13-HODE | LC-MS/MS | Not specified | 0.5 µg/L | [8] |
| 9-HODE | LC-MS/MS | Not specified | 1.0 µg/L | [8] |
| General Metabolites | LC-MS/MS | 1.4 nM - 10 mM | Not specified | [9] |
| Abused Drugs | GC-MS | Method Dependent | Method Dependent | [10] |
Experimental Protocols
This section outlines detailed protocols for the extraction, derivatization (for GC-MS), and analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma or Serum for LC-MS/MS Analysis
This protocol is suitable for the extraction of 3-hydroxy fatty acids from plasma or serum, providing a clean extract for sensitive LC-MS/MS analysis.
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Formic acid (LC-MS grade)
-
Nitrogen gas evaporator
-
Centrifuge
-
Vortex mixer
-
Internal Standard (IS): Isotope-labeled this compound (e.g., d4-3-hydroxytetradecanoic acid)
Procedure:
-
Sample Pre-treatment: Thaw plasma or serum samples on ice. To 50 µL of sample, add 2 µL of internal standard solution (e.g., 100 ng/mL).[4]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.[4]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of ultrapure water to remove polar impurities.[4]
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove residual moisture.[4]
-
Elution: Elute the analytes with 1.5 mL of methanol containing 0.02% formic acid into a clean collection tube.[4]
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[4]
Protocol 2: Liquid-Liquid Extraction (LLE) from Bacterial Cultures for GC-MS Analysis
This protocol is designed for the extraction of total fatty acids, including this compound, from bacterial cell pellets.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas evaporator
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or other odd-chain fatty acid.[6]
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with phosphate-buffered saline (PBS) and re-centrifuge.
-
Internal Standard Spiking: To the cell pellet, add a known amount of internal standard.
-
Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the cell pellet. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Organic Phase Collection: Carefully collect the lower organic (chloroform) phase and transfer it to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Protocol 3: Derivatization for GC-MS Analysis (Methyl Esterification)
For GC-MS analysis, the carboxylic acid group of this compound must be derivatized to a more volatile ester.
Materials:
-
1.25 M HCl in methanol (anhydrous)[6]
-
Hexane (GC grade)
-
Saturated sodium bicarbonate solution
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Reaction Setup: To the dried lipid extract from Protocol 2, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[6]
-
Incubation: Tightly cap the tube and heat at 50°C overnight or at 75-80°C for 1 hour.[6]
-
Neutralization and Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution. Vortex thoroughly.
-
Collection: Allow the phases to separate and carefully collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
Final Preparation: The hexane extract can be directly injected into the GC-MS system.
Visualizations
Signaling Pathway
This compound is a key component of Lipid A, the bioactive center of lipopolysaccharides (LPS) in Gram-negative bacteria. The following diagram illustrates the general signaling pathway initiated by LPS binding to Toll-like receptor 4 (TLR4) on host immune cells, leading to an inflammatory response.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061656) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Lipid Signaling [employees.csbsju.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Mass Spectrometric Analysis of 3-Hydroxytetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanoic acid, a C14 saturated 3-hydroxy fatty acid, is a significant biomarker in various research fields. It is a key component of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, making its detection and quantification crucial for studies on endotoxins and bacterial pathogenesis. Furthermore, it is an intermediate in mitochondrial fatty acid β-oxidation, and its analysis is vital for the diagnosis and investigation of certain metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for the sensitive and specific determination of this compound in complex biological matrices. This application note provides a detailed overview of the mass spectrometric fragmentation of this compound and protocols for its analysis.
Mass Spectrometry Fragmentation of this compound
The fragmentation pattern of this compound in mass spectrometry is highly dependent on the ionization technique and whether the molecule has been derivatized. For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the analyte.
GC-MS Fragmentation (as Methyl Ester)
For GC-MS analysis, this compound is commonly converted to its methyl ester. Under electron ionization (EI), the this compound methyl ester undergoes characteristic fragmentation. The most prominent fragmentation pathway involves cleavage of the C3-C4 bond, which is alpha to the carbon bearing the hydroxyl group. This leads to the formation of a highly stable resonance-stabilized ion at m/z 103, which is typically the base peak in the spectrum.[1] Another notable fragment is observed at m/z 240, corresponding to the loss of the hydroxyl group from the molecular ion.[1]
Quantitative Fragmentation Data for this compound Methyl Ester
| m/z | Proposed Fragment Ion | Relative Abundance |
| 103 | [CH(OH)CH₂COOCH₃]⁺ | Base Peak (100%) |
| 240 | [M - OH]⁺ | Variable |
| 258 | [M]⁺ (Molecular Ion) | Low to absent |
LC-MS/MS Fragmentation (as Deprotonated Molecule)
In LC-MS/MS, this compound is typically analyzed in negative ion mode as the deprotonated molecule, [M-H]⁻, with a precursor m/z of 243.2. Collision-induced dissociation (CID) of this precursor ion can lead to fragments resulting from the loss of water and other characteristic cleavages, though detailed public domain quantitative data on these fragments is less common than for the GC-MS methyl ester.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol details a common method for the analysis of this compound in biological samples, involving hydrolysis, extraction, and derivatization to the trimethylsilyl (TMS) ether of the methyl ester.
1. Sample Preparation
-
Hydrolysis (for total fatty acid analysis): To 500 µL of serum or plasma, add 500 µL of 10 M NaOH. Heat at 100°C for 30 minutes to release ester-bound fatty acids. For free fatty acid analysis, this step is omitted.
-
Acidification: Acidify the sample with 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and collecting the organic layer. Repeat the extraction.
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.
2. Derivatization
-
Esterification: While various methods exist, a common approach is to use methanolic HCl or BF₃-methanol to form the methyl ester.
-
Silylation: To the dried methyl ester, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 80°C for 1 hour.[2]
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 5890 series II system or equivalent.
-
Column: HP-5MS capillary column (or similar 5% phenyl-methylpolysiloxane column).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at a rate of 3.8°C/min.
-
Ramp 2: Increase to 290°C at a rate of 15°C/min.
-
Hold at 290°C for 6 minutes.[2]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Characteristic Ion for Quantification (TMS derivative): m/z 233.[2]
-
Diagrams
Caption: Proposed fragmentation pathway of this compound methyl ester in EI-MS.
Caption: General experimental workflow for the GC-MS analysis of this compound.
References
Application Notes: Chiral Separation of 3-Hydroxytetradecanoic Acid Enantiomers
Introduction
3-Hydroxytetradecanoic acid, also known as 3-hydroxymyristic acid, is a 3-hydroxy fatty acid that plays a role in various biological systems and is a key component of the lipid A portion of lipopolysaccharides (LPS) in Gram-negative bacteria. Due to the chiral center at the C-3 position, it exists as two enantiomers: (R)-3-hydroxytetradecanoic acid and (S)-3-hydroxytetradecanoic acid.[1] These enantiomers can exhibit distinct biological activities and metabolic fates. Therefore, the ability to separate and accurately quantify them is crucial in fields such as metabolomics, microbiology, clinical diagnostics, and drug development.[2] Disorders in mitochondrial fatty acid β-oxidation can lead to changes in the levels of 3-hydroxy fatty acids, making their analysis important for diagnosing certain metabolic diseases.[3][4]
This document provides detailed protocols for the enantioselective analysis of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodologies for Chiral Separation
The separation of this compound enantiomers can be achieved through two primary strategies:
-
Direct Separation: This approach utilizes a Chiral Stationary Phase (CSP) in an HPLC system. The enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for this purpose.[5]
-
Indirect Separation: In this method, the enantiomers are first reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[6] These diastereomers have different physicochemical properties and can be separated on a standard, achiral chromatographic column (both HPLC and GC).[6] This approach is often necessary for GC analysis to improve volatility and chromatographic performance.
Experimental Protocols
Protocol 1: Direct Enantioseparation by Chiral HPLC-MS/MS
This method is highly sensitive and allows for the direct separation of enantiomers without derivatization, making it suitable for complex biological matrices.
1.1. Materials and Reagents
-
(R,S)-3-Hydroxytetradecanoic acid standard
-
Chiral Stationary Phase: CHIRALPAK IA-U (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 1.6 µm silica) or equivalent[2][7]
-
Mobile Phase A: Water with 0.1% Formic Acid (LC-MS grade)
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid (LC-MS grade)
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source
1.2. Sample Preparation
-
For biological samples (e.g., plasma, cell culture media), perform a liquid-liquid extraction. Acidify the sample with 6 M HCl.[8]
-
Extract the lipids twice with 3 mL of ethyl acetate.[8]
-
Combine the organic layers and evaporate the solvent under a stream of nitrogen at 37 °C.[8]
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
1.3. HPLC Conditions
-
Column: CHIRALPAK IA-U (e.g., 100 x 2.1 mm, 1.6 µm)
-
Mobile Phase: Gradient elution (representative)
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Precursor Ion [M-H]⁻: m/z 243.2
-
Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Protocol 2: Indirect Enantioseparation by GC-MS after Chiral Derivatization
This robust method involves converting the enantiomers into diastereomers, which are then separated using standard GC-MS instrumentation. This is a well-established technique for analyzing 3-hydroxy fatty acids.[3][4][8]
2.1. Materials and Reagents
-
(R,S)-3-Hydroxytetradecanoic acid standard
-
Derivatization Reagent 1 (Esterification): Methanolic HCl or BF₃-Methanol
-
Derivatization Reagent 2 (Chiral Derivatization): (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(R)-(-)-MTPA-Cl, Mosher's reagent][9]
-
Alternatively, for achiral analysis after esterification, use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to form TMS ethers.[8][10]
-
Solvents: Toluene, Pyridine, Hexane (anhydrous, analytical grade)
-
GC-MS system with an Electron Impact (EI) source
-
GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
2.2. Sample Preparation and Derivatization
-
Extraction: Follow the extraction steps outlined in Protocol 1.2 (steps 1-3).
-
Esterification: To the dried extract, add 1 mL of 2% methanolic HCl. Heat at 80 °C for 1 hour to form the fatty acid methyl esters (FAMEs). Evaporate the reagent under nitrogen.
-
Chiral Derivatization:
-
Dissolve the dried 3-hydroxy-FAMEs in 100 µL of anhydrous toluene and 20 µL of anhydrous pyridine.
-
Add 20 µL of (R)-(-)-MTPA-Cl.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and reconstitute the sample in hexane for GC-MS injection.
-
2.3. GC-MS Conditions
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injection Mode: Splitless, 1 µL
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Detection: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions of the diastereomeric derivatives for enhanced sensitivity.
Data Presentation
The following tables summarize the key parameters and expected performance for the chiral separation of this compound enantiomers.
Table 1: HPLC Method Parameters
| Parameter | Description |
|---|---|
| Method | Direct Chiral UHPLC-MS/MS |
| Chiral Selector | Immobilized amylose tris(3,5-dimethylphenylcarbamate) |
| Column | CHIRALPAK IA-U (100 x 2.1 mm, 1.6 µm) |
| Mobile Phase | Water (0.1% FA) and Acetonitrile/Isopropanol (0.1% FA) |
| Detection | ESI-MS/MS (Negative Mode) |
| Key Advantage | High sensitivity, no derivatization required.[2] |
| Expected Outcome | Baseline separation of (R) and (S) enantiomers. |
Table 2: GC-MS Method Parameters
| Parameter | Description |
|---|---|
| Method | Indirect GC-MS |
| Derivatization | 1. Methyl Esterification; 2. (R)-(-)-MTPA-Cl |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Detection | EI-MS (SIM Mode) |
| Key Advantage | Robust, utilizes standard GC-MS equipment. |
| Expected Outcome | Separation of the two diastereomeric MTPA ester derivatives. |
Visualizations
Caption: Workflow for chiral separation of this compound.
Caption: Derivatization of enantiomers to form separable diastereomers.
References
- 1. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. mdpi.com [mdpi.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving 3-Hydroxytetradecanoic Acid (3-HTA) Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 3-hydroxytetradecanoic acid (3-HTA) from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 3-HTA from biological samples?
A1: The most common methods for extracting 3-HTA, which is often a component of lipopolysaccharides (LPS) in Gram-negative bacteria, include liquid-liquid extraction (LLE) techniques like the Bligh-Dyer and Folch methods, and solid-phase extraction (SPE). The Bligh-Dyer method is particularly suitable for lipid extraction from wet tissues or cell suspensions. SPE is often used for sample cleanup and concentration, especially from complex matrices like plasma, serum, or environmental samples.
Q2: Is derivatization necessary for the analysis of 3-HTA?
A2: Derivatization is crucial for the analysis of 3-HTA by Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to its polar hydroxyl and carboxylic acid groups, 3-HTA has low volatility. Derivatization, typically through silylation (e.g., using BSTFA), converts these polar groups into less polar and more volatile silyl ethers and esters, making the molecule suitable for GC analysis.[2][3] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is generally not required.[4]
Q3: What are the main challenges in recovering 3-HTA from complex matrices?
A3: The main challenges include:
-
Low recovery: This can be due to incomplete extraction, analyte degradation, or losses during sample preparation steps.
-
Matrix effects: Co-extracted substances from the sample matrix can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS and signal interference in GC-MS.[4][5]
-
Poor reproducibility: Inconsistent sample handling, extraction procedures, and instrument performance can lead to variable results.
-
Analyte stability: 3-HTA can be susceptible to degradation, especially at high temperatures or in the presence of strong acids or bases.
Troubleshooting Guides
Low Recovery
| Problem | Potential Cause | Solution |
| Consistently low recovery of 3-HTA | Incomplete cell lysis (for bacterial samples). | Ensure complete cell disruption by using appropriate methods like sonication or a French press before extraction. |
| Inefficient extraction from the matrix. | Optimize the extraction solvent system. For LLE, ensure the correct ratio of polar and non-polar solvents. For SPE, select a sorbent with appropriate chemistry (e.g., reversed-phase C18 or polymeric sorbents for aqueous samples). | |
| Analyte loss during solvent evaporation. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) to prevent loss of the analyte. | |
| Incomplete elution from the SPE cartridge. | Use a stronger elution solvent or increase the volume of the elution solvent. Ensure the elution solvent is appropriate for the sorbent and analyte. | |
| Analyte degradation. | Avoid high temperatures and extreme pH during sample processing. Store samples at low temperatures (-20°C or -80°C) and process them quickly.[6] |
Poor Reproducibility
| Problem | Potential Cause | Solution |
| High variability between replicate samples | Inconsistent sample homogenization. | Ensure that the sample is thoroughly homogenized before taking an aliquot for extraction. |
| Inconsistent pipetting or solvent volumes. | Use calibrated pipettes and be precise with all solvent additions. | |
| Variable SPE cartridge performance. | Use high-quality SPE cartridges from a reliable supplier. Ensure consistent packing and flow rates. Conditioning and equilibration steps are critical. | |
| Inconsistent derivatization (for GC-MS). | Ensure the sample extract is completely dry before adding derivatization reagents, as moisture can interfere with the reaction. Use fresh reagents and consistent reaction times and temperatures. |
Matrix Effects & Interferences
| Problem | Potential Cause | Solution |
| Ion suppression or enhancement in LC-MS/MS | Co-eluting matrix components competing for ionization. | Improve sample cleanup using a more selective SPE protocol or a different LLE strategy. Dilute the sample extract before analysis, if sensitivity allows.[7] Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects. |
| Interfering peaks in GC-MS chromatogram | Co-extracted compounds from the matrix. | Enhance the selectivity of the extraction and cleanup steps. Optimize the GC temperature program to improve the separation of the analyte from interfering peaks. |
| Dirty extracts | Insufficient cleanup of the initial extract. | Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction. Optimize the wash steps in the SPE protocol to remove more interferences. |
Data Presentation
Table 1: Comparison of Recovery Rates for Hydroxy Fatty Acids Using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Mouse Feces | Solid-Phase Extraction (Titanium and Zirconium Dioxide-Coated) | LC-MS | ~100 | [8] |
| 9-HODE | Plasma | Solid-Phase Extraction (SPE) | LC-MS/MS | 97.42 - 101.46 | [9] |
| Various Lipid Classes | Human Plasma | Protein Precipitation | LC-MS/MS | >88 | [10] |
| Various Lipid Classes | Human Plasma | Solid-Phase Extraction (SPE) | LC-MS | >70 | [10] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Soil | Ultrasonication | HPLC-UV-DAD | 70 - 107 | [11] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Soil | Mechanical Shaking | HPLC-UV-DAD | 55 - 110 | [11] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Soil | Soxhlet | HPLC-UV-DAD | 57 - 99 | [11] |
Experimental Protocols
Protocol 1: Bligh-Dyer Extraction for 3-HTA from Bacterial Cells
This protocol is adapted from the classical Bligh-Dyer method for total lipid extraction.
Materials:
-
Bacterial cell pellet
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Wash the bacterial cell pellet with cold PBS and centrifuge to collect the cells.
-
Resuspend the cell pellet in 0.8 mL of deionized water in a glass centrifuge tube.
-
Add 2 mL of methanol and 1 mL of chloroform to the cell suspension.
-
Vortex the mixture vigorously for 2 minutes to form a single-phase solution and ensure cell lysis.
-
Add an additional 1 mL of chloroform and 1 mL of deionized water to the tube.
-
Vortex again for 30 seconds. The mixture will become biphasic.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent for further analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 3-HTA Cleanup from Aqueous Samples
This protocol provides a general guideline for SPE cleanup of 3-HTA from aqueous matrices like plasma or water samples.
Materials:
-
C18 SPE cartridge (e.g., 500 mg, 3 mL)
-
Methanol
-
Deionized water
-
5% Methanol in water (v/v)
-
Elution solvent (e.g., acetonitrile or methanol with 0.1% formic acid)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water through the cartridge. Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated sample (e.g., acidified plasma or water sample) onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining water.
-
Elution: Elute the 3-HTA with 2 mL of the elution solvent into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for LC-MS or for derivatization prior to GC-MS analysis.
Protocol 3: Derivatization of 3-HTA for GC-MS Analysis
This protocol describes a common silylation procedure to make 3-HTA volatile for GC-MS analysis.
Materials:
-
Dried 3-HTA extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the 3-HTA extract is completely dry.
-
Add 50 µL of pyridine to the dried extract to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to complete the derivatization reaction.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
Signaling Pathway
This compound is a key component of Lipid A, the bioactive portion of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. Lipid A is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[2][12][13]
Caption: TLR4 signaling pathway initiated by LPS.
Experimental Workflows
Caption: General experimental workflow for 3-HTA analysis.
Caption: Troubleshooting workflow for low 3-HTA recovery.
References
- 1. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Lipid A receptor TLR4-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Frontiers | Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation [frontiersin.org]
- 5. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0061656) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 3-Hydroxytetradecanoic Acid Derivatization
Welcome to the technical support center for 3-hydroxytetradecanoic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemical modification of this compound for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound derivatization experiments.
Issue 1: Incomplete Derivatization or Low Product Yield
-
Question: My chromatogram shows a small product peak and a large peak for the underivatized this compound. What could be the cause of the incomplete reaction?
-
Answer: Incomplete derivatization is a common issue that can stem from several factors. Here are the likely causes and how to troubleshoot them:
-
Presence of Moisture: Most derivatization reagents, especially silylating agents like BSTFA, are highly sensitive to moisture.[1][2][3] Water will react with the reagent, reducing its availability for the target analyte and potentially hydrolyzing the newly formed derivative.[4]
-
Insufficient Reagent: An inadequate amount of the derivatization reagent can lead to an incomplete reaction.[2]
-
Solution: Increase the molar excess of the derivatization reagent. A 10x molar excess is a good starting point for many protocols.[1]
-
-
Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the reaction to go to completion.
-
Steric Hindrance: The structure of this compound itself does not present significant steric hindrance, but complex sample matrices might interfere.
-
Issue 2: Multiple Peaks for the Analyte in the Chromatogram
-
Question: I am observing multiple peaks in my chromatogram that seem to be related to my target analyte. What is causing this?
-
Answer: The appearance of multiple peaks for a single analyte can be due to several reasons:
-
Incomplete Derivatization of Both Functional Groups: this compound has two reactive sites: a carboxyl group and a hydroxyl group. If only one of these sites is derivatized, you will see multiple forms of the molecule.
-
Solution: Ensure your chosen method targets both functional groups if necessary for your analysis (e.g., silylation) or that the derivatization of the intended group is complete.[5] Re-optimize your reaction conditions as described in "Issue 1".
-
-
Keto-Enol Tautomerism (if analyzing related keto-acids): While not directly applicable to this compound, if you are working with related compounds like 3-oxo fatty acids, the keto group can lead to tautomers, resulting in multiple peaks.[7]
-
Solution: For keto-acids, a two-step derivatization involving methoximation to protect the keto group followed by silylation is effective.[7]
-
-
Formation of Side Products: Overly harsh reaction conditions can lead to the degradation of the analyte or the formation of side products.[2]
-
Solution: Optimize the reaction conditions to be as mild as possible while still achieving complete derivatization.[2]
-
-
Issue 3: Poor Reproducibility and Inconsistent Results
-
Question: My results are not consistent between runs, even when I use the same protocol. How can I improve the reproducibility of my derivatization?
-
Answer: Poor reproducibility often points to inconsistencies in the experimental procedure.
-
Inconsistent Reaction Conditions: Small variations in reaction time and temperature can lead to significant differences in derivatization efficiency.[2]
-
Solution: Use a heating block or water bath for precise temperature control and a timer to ensure consistent reaction times.[2]
-
-
Variability in Sample Handling: Inaccurate pipetting of samples or reagents can introduce variability.
-
Solution: Use calibrated pipettes for all volume measurements and ensure thorough mixing of all reaction components.[2]
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored correctly.
-
Solution: Use fresh reagents whenever possible and store them according to the manufacturer's instructions, typically in a cool, dry place under an inert atmosphere.[3]
-
-
Issue 4: Peak Tailing in Gas Chromatography
-
Question: The peaks for my derivatized this compound are tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing is often caused by interactions between the analyte and active sites in the GC system.
-
Incomplete Derivatization: Any remaining underivatized polar functional groups (carboxyl or hydroxyl) can interact with the stationary phase of the GC column, causing peak tailing.[1]
-
Solution: Re-optimize the derivatization procedure to ensure complete conversion to a less polar derivative.[2]
-
-
Active Sites in the GC System: The injector liner or the column itself may have active sites that interact with the analyte.
-
Solution: Use a deactivated injector liner and a high-quality, well-conditioned GC column.[7] Regular maintenance of the GC system is crucial.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is derivatization necessary for the analysis of this compound?
-
A1: Direct analysis of this compound, especially by GC-MS, is challenging due to its low volatility and the presence of polar carboxyl and hydroxyl groups.[5][7] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC analysis.[1][7] This process also improves chromatographic peak shape and can enhance ionization efficiency for mass spectrometry.[5]
-
-
Q2: What are the most common derivatization methods for this compound for GC-MS analysis?
-
A2: The two primary approaches are silylation and esterification.[5]
-
Silylation: This method converts both the carboxyl and hydroxyl groups into trimethylsilyl (TMS) esters and ethers, respectively. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][5]
-
Esterification: This approach primarily targets the carboxyl group to form an ester, most commonly a fatty acid methyl ester (FAME). A widely used reagent for this is boron trifluoride in methanol (BF3-methanol).[1][5]
-
-
-
Q3: How do I choose between silylation and esterification?
-
A3: The choice depends on your analytical goals and sample matrix.
-
Silylation is a one-step process that derivatizes both functional groups, which is often preferred for comprehensive profiling.[5] However, TMS derivatives can be moisture-sensitive.[1]
-
Esterification to form FAMEs produces stable derivatives.[5] However, this method only derivatizes the carboxyl group, leaving the hydroxyl group free. This can still lead to peak tailing on some GC columns.[8] For a complete derivatization when starting with esterification, a subsequent silylation of the hydroxyl group may be necessary.
-
-
-
Q4: Can I analyze the different enantiomers (R and S forms) of this compound?
-
A4: Yes, chiral analysis is possible. This typically involves derivatization with a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[9] Alternatively, after achiral derivatization, the derivatives can be analyzed on a chiral GC column.
-
Comparison of Common Derivatization Methods for GC-MS
| Derivatization Method | Reagent(s) | Target Groups | Pros | Cons |
| Silylation | BSTFA, MSTFA (+/- TMCS) | Carboxyl and Hydroxyl | One-step reaction for both groups.[5] | Derivatives are moisture-sensitive.[1] Can be more expensive. |
| Esterification (FAMEs) | BF3-Methanol, Methanolic HCl | Carboxyl | Produces stable derivatives.[5] Reagents are relatively inexpensive. | Only derivatizes the carboxyl group, leaving the hydroxyl group, which can cause peak tailing.[8] |
| Two-Step Derivatization | 1. Methoximation (for keto-acids) 2. Silylation | Keto, Carboxyl, and Hydroxyl | Prevents tautomerization of keto groups, resulting in single peaks.[7] | More complex, multi-step procedure. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS [5][6]
-
Sample Preparation: Place the dried lipid extract in a reaction vial.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Tightly cap the vial and heat at 80°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Esterification to FAMEs using BF3-Methanol [1][5]
-
Sample Preparation: Place the dried lipid extract (e.g., 1 mg) in a reaction vial.
-
Derivatization: Add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Reaction: Tightly cap the vial and heat at 60°C for 60 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Analysis: Carefully transfer the upper layer to a new vial for GC-MS analysis.
Visualizations
Caption: General workflow for derivatization of this compound.
Caption: Decision tree for troubleshooting common derivatization problems.
Caption: Comparison of silylation and esterification strategies.
References
- 1. restek.com [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. benchchem.com [benchchem.com]
- 8. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Hydroxytetradecanoic Acid LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of 3-hydroxytetradecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for my this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In LC-MS/MS, this interference occurs in the ion source and can lead to ion suppression or, less commonly, ion enhancement.[3] For an analyte like this compound, which is often measured in complex biological matrices such as plasma, serum, or tissue homogenates, these effects can severely compromise the accuracy, precision, and sensitivity of the assay.[1] The ultimate result is unreliable quantitative data.[4]
Q2: I'm observing poor sensitivity and high variability in my results. How can I confirm that matrix effects are the cause?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] It involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column, while injecting a blank, extracted sample matrix. Dips or peaks in the baseline signal of the standard indicate at which retention times matrix components are causing interference.[6]
-
Post-Extraction Spike (Quantitative Assessment): This is the "gold standard" for quantifying the extent of matrix effects.[2] The response of an analyte spiked into a clean solvent is compared to the response of the same analyte spiked into a blank matrix that has already been taken through the entire extraction procedure. The ratio of these responses is called the Matrix Factor (MF).[2]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
The workflow below illustrates a typical troubleshooting process when poor analytical performance is observed.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimization of GC-MS Parameters for 3-Hydroxy Fatty Acids
Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH-FAs) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshoot common issues, and answer frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your 3-OH-FA analysis.
Issue 1: No or Low Peak Signal for 3-Hydroxy Fatty Acids
-
Question: I am not seeing any peaks for my 3-OH-FA standards or samples, or the signal is very weak. What could be the cause?
-
Answer: This is a common issue that can stem from several factors throughout the analytical workflow. Here is a step-by-step guide to troubleshoot the problem:
-
Incomplete Derivatization: 3-OH-FAs are not volatile enough for direct GC-MS analysis and require derivatization.[1] Incomplete reactions will lead to poor chromatographic performance.
-
Solution:
-
Ensure your derivatization reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or boron trifluoride-methanol (BF3-methanol) for esterification, are fresh and have been stored correctly to prevent degradation from moisture.[1]
-
Verify the reaction conditions (temperature and time). For silylation with BSTFA, heating at 80°C for 60 minutes is a common protocol.[1][2] For methylation with BF3-methanol, heating at 60°C for 60 minutes is typical.[1]
-
Optimize the reagent-to-sample ratio to ensure a sufficient molar excess of the derivatizing agent.[3]
-
-
-
Sample Degradation: 3-OH-FAs can be susceptible to degradation, especially under harsh chemical conditions.
-
Solution:
-
If using a two-step derivatization (esterification followed by silylation), be aware that BF3-methanol can be harsh.[1] Ensure the reaction is not overheated or prolonged unnecessarily.
-
Minimize sample handling time and store extracts at low temperatures when not in use.
-
-
-
Injector Issues: The injector is a critical point for the transfer of your derivatized analytes to the GC column.
-
Solution:
-
Injector Temperature: Ensure the injector temperature is high enough to volatilize the derivatized 3-OH-FAs. A typical starting point is 250°C.[4]
-
Liner Contamination: Active sites in a dirty or inappropriate liner can cause adsorption of the analytes. Use a deactivated liner and replace it regularly.
-
-
-
GC Column Problems: The choice and condition of the GC column are paramount for successful separation.
-
Solution:
-
Column Bleed: High column bleed can obscure analyte peaks. Condition your column according to the manufacturer's instructions.
-
Column Contamination: If the column is contaminated, it may need to be baked out at a high temperature (within the column's limits) or the contaminated section can be trimmed from the inlet side.[4]
-
-
-
Mass Spectrometer Settings: Incorrect MS parameters will prevent the detection of your target ions.
-
Solution:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for this type of analysis.[4]
-
Mass Range: Ensure your scan range includes the characteristic ions of your derivatized 3-OH-FAs. For trimethylsilyl (TMS) derivatives, a key fragment ion is often observed at m/z 233.[2]
-
Source Temperature: A typical MS source temperature is around 230°C.[4]
-
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing or fronting for my 3-OH-FA derivatives. How can I improve this?
-
Answer: Poor peak shape compromises both resolution and the accuracy of quantification. Here are the likely causes and their solutions:
-
Active Sites in the System: Polar analytes, even after derivatization, can interact with active sites in the injector, column, or detector, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.
-
Improper Solvent Choice: A mismatch between the sample solvent and the stationary phase can lead to peak distortion.
-
Solution:
-
Dissolve your derivatized 3-OH-FAs in a nonpolar solvent like hexane or heptane, which is compatible with most GC columns used for this analysis.[4]
-
-
-
Issue 3: Poor Chromatographic Resolution
-
Question: I am having trouble separating different 3-OH-FAs or separating them from other fatty acids in my sample. What can I do?
-
Answer: Achieving baseline separation is crucial for accurate identification and quantification.
-
Inappropriate GC Column: The stationary phase of the column is the most critical factor for selectivity.
-
Solution:
-
For general FAME analysis, a polar column like a DB-FATWAX UI is often recommended.[4][5] For analysis of TMS derivatives of 3-OH-FAs, a mid-polar column like a HP-5MS is commonly used.[2]
-
Ensure you are using a column with the appropriate film thickness and length for your specific application. Longer columns generally provide better resolution but result in longer run times.
-
-
-
Incorrect Oven Temperature Program: The temperature ramp rate significantly affects separation.
-
Solution:
-
A slower temperature ramp will generally improve resolution but increase the analysis time. Experiment with different ramp rates to find the optimal balance. A starting point could be a ramp of 10°C/min.[4]
-
-
-
Suboptimal Carrier Gas Flow Rate: The linear velocity of the carrier gas influences column efficiency.
-
Solution:
-
Operate the column at its optimal flow rate. For many applications, hydrogen is a preferred carrier gas as it can provide faster analysis without a significant loss of resolution.[4]
-
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of 3-hydroxy fatty acids?
A1: Direct analysis of 3-hydroxy fatty acids by GC-MS is challenging due to their low volatility and poor ionization efficiency.[1] Derivatization is a chemical modification process that targets the carboxyl and hydroxyl functional groups to create more volatile and thermally stable derivatives, making them suitable for GC analysis.[1][6] This process also improves chromatographic peak shape and sensitivity.
Q2: What are the most common derivatization methods for 3-hydroxy fatty acids?
A2: The two primary derivatization approaches for GC-MS analysis of 3-OH-FAs are silylation and esterification (to form Fatty Acid Methyl Esters - FAMEs), often followed by silylation of the hydroxyl group.[1]
-
Silylation: This is a one-step method where a silylating reagent, such as BSTFA with 1% trimethylchlorosilane (TMCS), converts both the carboxylic acid and hydroxyl groups into trimethylsilyl (TMS) esters and ethers, respectively.[1][3]
-
Esterification (FAMEs): This method typically involves a two-step process. First, the carboxylic acid group is converted to a methyl ester using a reagent like BF3-methanol.[1][3] Subsequently, the hydroxyl group is derivatized via silylation. FAMEs are generally more stable than TMS esters.[1]
Q3: What type of GC column is best for analyzing derivatized 3-hydroxy fatty acids?
A3: The choice of GC column depends on the derivatization method and the complexity of the sample.
-
For the analysis of FAMEs , a polar stationary phase column, such as one with a polyethylene glycol (wax) phase (e.g., DB-FATWAX UI), is highly recommended for separating FAMEs with varying degrees of unsaturation and chain lengths.[4][5]
-
For the analysis of TMS derivatives , a non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used and provides good resolution for a wide range of analytes.[2]
Q4: What are typical GC-MS parameters for the analysis of 3-hydroxy fatty acids as their TMS derivatives?
A4: While parameters should be optimized for your specific instrument and application, a good starting point for the analysis of TMS-derivatized 3-OH-FAs can be found in the table below.
| Parameter | Typical Value/Setting |
| GC System | Agilent 5890 series II system with a HP-5MS capillary column or equivalent[2] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min[4] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[4] |
| Injection Volume | 1 µL[2] |
| Split Ratio | 50:1 (can be adjusted based on concentration)[4] |
| Oven Program | Initial temp 80°C, hold for 5 min; ramp at 3.8°C/min to 200°C; ramp at 15°C/min to 290°C, hold for 6 min[2] |
| MS Transfer Line Temp. | 240 °C[4] |
| MS Source Temp. | 230 °C[4] |
| MS Quad Temp. | 150 °C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Acquisition Mode | Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis[2][4] |
Q5: How can I extract 3-hydroxy fatty acids from biological samples like plasma or serum?
A5: A common method for extracting 3-OH-FAs from plasma or serum involves the following steps:
-
Addition of Internal Standards: Add a stable isotope-labeled internal standard for each analyte of interest to the sample to allow for accurate quantification.[2]
-
Hydrolysis (Optional): To measure total 3-OH-FAs (both free and esterified), the sample can be hydrolyzed with a strong base like NaOH.[2]
-
Acidification: Acidify the sample with an acid such as HCl to protonate the fatty acids.[2]
-
Liquid-Liquid Extraction: Extract the lipids using an organic solvent like ethyl acetate. This step is typically repeated to ensure complete extraction.[2]
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.[2] The dried extract is then ready for derivatization.
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis [1][2]
-
Sample Preparation: To 500 µL of serum or plasma, add appropriate internal standards.
-
Extraction: Acidify the sample with 6 M HCl. Extract the lipids twice with 3 mL of ethyl acetate.
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 80°C for 60 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Protocol 2: Esterification (FAMEs) followed by Silylation for GC-MS Analysis [1]
-
Sample Preparation: Place the dried lipid extract (e.g., 1 mg) in a reaction vial.
-
Esterification: Add 1 mL of 14% boron trifluoride (BF3) in methanol. Cap the vial and heat at 60°C for 60 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly. Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Drying: Carefully transfer the upper hexane layer to a new vial and evaporate to dryness under a stream of nitrogen.
-
Silylation: Add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 80°C for 60 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for the analysis of 3-hydroxy fatty acids.
Caption: Troubleshooting decision tree for GC-MS analysis of 3-OH-FAs.
References
Technical Support Center: Troubleshooting Low Signal of 3-Hydroxytetradecanoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low signal intensity during the analysis of 3-hydroxytetradecanoic acid (3-OH-C14:0).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low or undetectable signal of this compound in my GC-MS or LC-MS analysis?
A low signal for 3-OH-C14:0 can stem from several factors throughout the analytical workflow. The most common causes include:
-
Inefficient Extraction: The analyte may not be effectively extracted from the sample matrix, leading to low recovery.
-
Suboptimal or Incomplete Derivatization (especially for GC-MS): 3-OH-C14:0 is a polar molecule with low volatility, making derivatization crucial for GC-MS analysis. Incomplete reactions will result in a poor signal.[1][2]
-
Poor Ionization Efficiency (LC-MS): In its underivatized form, 3-OH-C14:0 may not ionize efficiently in the mass spectrometer's source, leading to a weak signal.[1]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte, significantly reducing its signal intensity.
-
Sample Degradation: Improper sample handling and storage can lead to the degradation of 3-OH-C14:0.
-
Instrumental Issues: Incorrect mass spectrometer settings, a contaminated ion source, or a poorly performing chromatographic column can all contribute to low signal.[3]
Q2: Is derivatization necessary for the analysis of this compound?
For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential. The hydroxyl and carboxylic acid functional groups of 3-OH-C14:0 make it non-volatile. Derivatization converts it into a more volatile and thermally stable compound suitable for GC analysis.[1][2]
For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not strictly necessary but is often employed to significantly enhance signal intensity.[4][5] Derivatization can introduce a readily ionizable moiety, improving ionization efficiency and leading to lower detection limits.[1]
Q3: Which derivatization agent is best for this compound?
The choice of derivatization agent depends on the analytical technique:
-
For GC-MS: Silylation reagents are most common. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS) is a widely used and effective choice for converting both the hydroxyl and carboxylic acid groups in a single step.[1][6]
-
For LC-MS: To enhance signal, derivatization strategies that introduce a permanent charge or improve ionization are used. Amidation reagents like 2-picolylamine (2-PA) can enhance positive ionization, while hydrazone formation with reagents like 3-nitrophenylhydrazine (3-NPH) can improve chromatographic retention and ionization efficiency.[1]
Q4: How can I minimize matrix effects in my analysis?
Matrix effects, where other components in your sample interfere with the signal of your analyte, can be a significant challenge. To minimize them:
-
Optimize Sample Preparation: Employ a robust extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering compounds.
-
Improve Chromatographic Separation: Adjust your chromatographic method to separate 3-OH-C14:0 from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated 3-OH-C14:0 internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[6]
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
Troubleshooting Guides
Guide 1: Low or No Signal in GC-MS Analysis
If you are experiencing a low or absent signal for this compound in your GC-MS analysis, follow this troubleshooting guide.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Derivatization | 1. Verify Reagent Quality: Ensure your silylation reagent (e.g., BSTFA + 1% TMCS) is fresh and has been stored under anhydrous conditions.[2] 2. Optimize Reaction Conditions: Ensure the derivatization reaction is carried out at the appropriate temperature (e.g., 80°C) and for a sufficient duration (e.g., 60 minutes).[6] 3. Ensure Sample is Dry: The presence of water will quench the silylation reaction.[2] Ensure your sample extract is completely dry before adding the derivatization reagent. | A significant increase in the peak area of the derivatized 3-OH-C14:0. |
| Inefficient Extraction | 1. Check Extraction pH: Ensure the sample is acidified (e.g., with HCl) before extraction to protonate the carboxylic acid group, making it more soluble in organic solvents.[6] 2. Evaluate Extraction Solvent: Use a suitable organic solvent like ethyl acetate for liquid-liquid extraction.[6] Perform multiple extractions (e.g., 2x) to maximize recovery. 3. Consider SPE: For complex matrices, solid-phase extraction (SPE) can provide a cleaner extract and improve recovery. | Increased signal intensity due to higher recovery of the analyte from the sample matrix. |
| Poor Injection/Inlet Issues | 1. Check Inlet Temperature: Ensure the GC inlet temperature is high enough to vaporize the derivatized analyte without causing degradation. 2. Use a Fresh Liner: A contaminated or active liner can lead to analyte adsorption and peak tailing. | Improved peak shape and intensity. |
| Incorrect MS Parameters | 1. Verify SIM/MRM Ions: For silylated 3-OH-C14:0, ensure you are monitoring the correct and most abundant fragment ions. For the TMS derivative, a characteristic ion is often m/z 233.[6] 2. Tune the Mass Spectrometer: Regularly tune your mass spectrometer to ensure optimal sensitivity and mass accuracy. | Detection of the expected fragment ions with improved signal-to-noise ratio. |
Guide 2: Low or No Signal in LC-MS Analysis
For low or no signal of this compound in your LC-MS analysis, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Ionization Efficiency | 1. Consider Derivatization: To significantly boost the signal, derivatize the carboxylic acid group with an agent that introduces a readily ionizable group, such as 2-picolylamine for positive ESI mode.[1] 2. Optimize Mobile Phase: Adjust the mobile phase pH and organic content to promote the ionization of 3-OH-C14:0. The addition of a small amount of formic acid or ammonium formate can improve protonation in positive mode. | A substantial increase in signal intensity, potentially by several orders of magnitude.[7] |
| Matrix Effects (Ion Suppression) | 1. Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering matrix components. 2. Enhance Chromatographic Resolution: Modify your LC gradient to better separate the analyte from co-eluting, suppressive compounds. 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression. | A more stable and intense analyte signal with reduced baseline noise. |
| Suboptimal MS Source Parameters | 1. Optimize Source Settings: Infuse a standard solution of 3-OH-C14:0 (or its derivative) directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperatures for maximum signal. 2. Check for Contamination: A dirty ion source can lead to a significant drop in sensitivity. Clean the ion source according to the manufacturer's recommendations.[3] | Maximized signal response for the analyte. |
| Analyte Adsorption | 1. Use Appropriate Vials: 3-hydroxy fatty acids can sometimes adsorb to glass surfaces. Using polypropylene or silanized glass vials can minimize this issue. 2. Check LC System Components: Ensure that the analyte is not adsorbing to any part of the LC system, such as tubing or the column frit. | Improved recovery and signal intensity. |
Data Presentation
Table 1: Comparison of GC-MS Derivatization Strategies for Hydroxy Fatty Acids
| Derivatization Method | Target Functional Groups | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Silylation (e.g., BSTFA + 1% TMCS) | Carboxyl & Hydroxyl | One-step reaction for both groups; effective for a wide range of fatty acids.[1] | Derivatives can be moisture-sensitive; potential for incomplete derivatization.[1][2] | 60-80°C for 60 minutes.[6] |
| Esterification (e.g., BF3-Methanol) followed by Silylation | Carboxyl (esterification), Hydroxyl (silylation) | Robust and widely used method; FAMEs are stable.[1] | Two-step process; BF3-methanol can be harsh and may degrade some analytes.[1] | Varies by step. |
Table 2: Signal Enhancement Strategies for LC-MS Analysis of Fatty Acids
| Strategy | Principle | Expected Signal Enhancement | Reference |
| Amidation (e.g., 2-picolylamine) | Introduces a permanently charged group, enhancing ionization in positive ESI mode.[1] | Significant signal enhancement; can be several hundred-fold. | [4] |
| Hydrazone Formation (e.g., 3-NPH) | Improves chromatographic retention and ionization efficiency.[1] | Substantial improvement in sensitivity. | [1] |
| Charge-Tagging (e.g., AMMP) | Attaches a quaternary amine to the analyte, enabling strong ESI+ signal. | Up to 2500-fold higher than underivatized in ESI-. | [7] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a general method for the extraction of total lipids, including this compound, from biological samples such as plasma or cell pellets.
-
Sample Homogenization:
-
For liquid samples (e.g., 100 µL of plasma), add to a glass tube.
-
For cell pellets (e.g., 1-2 million cells), add to a glass tube.
-
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated this compound) to the sample.
-
Protein Precipitation and Lipid Extraction:
-
Phase Separation: Centrifuge the sample at low speed (e.g., 1000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower chloroform layer containing the lipids using a glass syringe or pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator. The dried lipid extract is now ready for derivatization and analysis.
Protocol 2: GC-MS Analysis of this compound (Silylation)
-
Derivatization:
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS capillary column (or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 5 minutes. Ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 minutes.[6]
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
SIM Ions for TMS-derivatized 3-OH-C14:0: m/z 373 ([M-CH3]+), m/z 233 (characteristic fragment).[6]
-
-
Protocol 3: LC-MS/MS Analysis of this compound (with Derivatization)
-
Derivatization (Amidation with 2-Picolylamine):
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 50 µL acetonitrile).
-
Add a solution of a coupling agent (e.g., EDC) and 2-picolylamine.
-
Incubate at a specific temperature (e.g., 40°C) for a defined time (e.g., 30 minutes).
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the derivatized analyte from other components.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor and product ions for the 2-picolylamine derivative of 3-OH-C14:0 would need to be determined by direct infusion.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. restek.com [restek.com]
- 3. zefsci.com [zefsci.com]
- 4. mdpi.com [mdpi.com]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
preventing degradation of 3-hydroxytetradecanoic acid during extraction
Welcome to the technical support center for the extraction of 3-hydroxytetradecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound during extraction can be attributed to several factors:
-
High Temperatures: Elevated temperatures can accelerate the degradation of long-chain fatty acids.[1] It is crucial to maintain cold conditions (0-4°C) throughout the extraction process.
-
Extreme pH: Both acidic and basic conditions can catalyze the degradation of lipids. Maintaining a neutral or slightly acidic pH is often recommended.
-
Oxidation: Exposure to air, especially in the presence of heat or light, can lead to the oxidation of fatty acids.
-
Enzymatic Activity: If extracting from biological matrices, endogenous enzymes such as acyl-CoA thioesterases can hydrolyze the molecule.[2] It is essential to quench enzymatic activity immediately upon sample collection.
Q2: What is the optimal pH range for extracting and storing this compound?
A2: For aqueous solutions, a slightly acidic environment, typically between pH 4 and 6, is recommended to minimize chemical hydrolysis.[2] Acidic extraction buffers, such as a potassium phosphate buffer at a pH of 4.9, are commonly used.[2]
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures significantly increase the rate of degradation. All steps of the extraction process, including homogenization, centrifugation, and solvent evaporation, should be performed under ice-cold conditions (0-4°C).[2] For long-term storage, samples should be kept at -20°C or below.
Q4: Which enzymes can degrade this compound in biological samples?
A4: In biological samples, enzymes such as acyl-CoA thioesterases can hydrolyze the thioester bond if the molecule is in its CoA ester form.[2] Additionally, 3-hydroxyacyl-CoA dehydrogenase can catalyze the oxidation of the hydroxyl group as part of the beta-oxidation pathway.[2] Immediate quenching of enzymatic activity is critical to prevent these metabolic conversions.
Troubleshooting Guide
Issue 1: Low Recovery or Absence of this compound in the Final Extract
| Potential Cause | Recommended Solution |
| Incomplete or slow quenching of enzymatic activity. | Immediately flash-freeze tissue samples in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol at -80°C.[2] |
| Use of neutral or alkaline extraction buffers. | Employ an acidic extraction buffer, such as 100 mM potassium phosphate buffer at pH 4.9.[2] |
| High temperatures during sample processing. | Ensure all equipment is pre-chilled and all steps are performed on ice (0-4°C).[2] |
| Loss of analyte during solid-phase extraction (SPE). | Optimize the SPE cartridge type (e.g., weak anion exchange or C18 reversed-phase) and the elution method. Ensure the sample pH is adjusted to maximize retention.[2][3] |
| Incomplete extraction from the sample matrix. | Adjust the polarity of the extraction solvent. For complex matrices, multiple extractions may be necessary. The use of sonication or a water bath can also improve extraction efficiency.[4] |
Issue 2: High Variability in Quantitative Results Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent sample handling and processing times. | Standardize every step of the extraction protocol. Ensure all samples are processed for the same duration and under identical temperature conditions.[2] |
| Incomplete protein precipitation. | Ensure thorough mixing and adequate incubation time after adding the precipitating agent (e.g., acetonitrile/isopropanol). Centrifuge at a sufficient speed and duration to pellet all protein debris.[2] |
| Inconsistent solvent evaporation. | Use a gentle stream of nitrogen gas for evaporation and avoid overheating the sample. Ensure samples are evaporated to a consistent endpoint. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Bacterial Cultures
This protocol is adapted from methods for extracting hydroxy fatty acids from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
Glacial acetic acid
-
1.25 M HCl in anhydrous methanol
-
Sodium bicarbonate solution (100 mg/mL)
-
Hexane
-
Centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen gas evaporator
Methodology:
-
Cell Harvesting: Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Lipid Extraction:
-
To the cell pellet, add 100 µl of glacial acetic acid to acidify the culture.[1]
-
Add 5 ml of a 1:1 (v/v) mixture of chloroform and methanol.[1]
-
Vortex the mixture thoroughly for 5 minutes.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase into a clean glass tube.
-
Repeat the extraction of the aqueous phase with another 2 ml of chloroform and combine the chloroform extracts.
-
-
Drying and Methanolysis:
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Cool the tube to room temperature.
-
Add 5 ml of a 100 mg/ml aqueous NaHCO₃ solution to quench the reaction.[1]
-
Add 0.5 ml of hexane and vortex thoroughly.[1]
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Collect the upper hexane layer.
-
Repeat the hexane extraction and pool the extracts.[1]
-
-
Analysis: The extracted FAMEs are ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization of the hydroxyl group (e.g., to a trimethylsilyl ether) may improve chromatographic performance.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound
This protocol is a general guideline for purifying this compound from a pre-treated biological sample using a C18 reversed-phase SPE cartridge.
Materials:
-
SPE Cartridge: C18, 500 mg bed weight, 6 mL volume
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic Acid
-
Hexane (HPLC grade)
-
Diethyl ether (HPLC grade) or Acetonitrile (HPLC grade)
-
SPE manifold
Methodology:
-
Sample Pre-treatment:
-
After an initial extraction (e.g., LLE), evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the sample in 1 mL of the loading solution (e.g., 10% methanol in water, acidified to pH ~3 with formic acid).[3]
-
-
SPE Cartridge Conditioning:
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 5 mL of the loading solution through it.[3]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
-
Washing (Interference Removal):
-
Elution:
-
Elute the purified this compound from the cartridge using 5 mL of a nonpolar solvent, such as a mixture of hexane and diethyl ether (e.g., 90:10 v/v) or acetonitrile.[3]
-
-
Post-Elution Processing:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified analyte in a solvent compatible with the downstream analytical technique (e.g., mobile phase for LC-MS analysis).[3]
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
Technical Support Center: Analysis of 3-Hydroxytetradecanoic Acid
Welcome to the technical support center for the analysis of 3-hydroxytetradecanoic acid (3-OH-C14). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the extraction, derivatization, and analysis of this compound.
Sample Preparation & Extraction
-
Q1: My recovery of 3-OH-C14 is low after liquid-liquid extraction (LLE). What could be the cause?
-
A1: Low recovery from LLE can stem from several factors. The polarity of your solvent system may be inappropriate for 3-OH-C14. Methods like the Folch or Bligh & Dyer, which use a chloroform/methanol mixture, are generally effective for extracting a broad range of lipids, including hydroxy fatty acids.[1] However, their efficiency can be matrix-dependent. Ensure your solvent ratios are correct and that the phases separate cleanly. Incomplete partitioning is a common issue. Consider re-extracting the aqueous phase to improve yield. For complex matrices, a more targeted solid-phase extraction (SPE) may be necessary to both concentrate the analyte and remove interferences.[2][3]
-
-
Q2: Which lipid extraction method is best for minimizing interference in subsequent analyses?
-
A2: The choice of extraction method depends on your sample matrix and analytical technique. While classic chloroform-based methods are efficient, they can co-extract compounds that interfere with analysis.[2] A three-phase liquid extraction (3PLE) can be advantageous as it separates lipids by polarity in a single step, with neutral lipids in the upper organic phase and more polar lipids (like 3-OH-C14) in the middle organic phase, reducing interference from highly nonpolar compounds.[4] For very complex samples, Solid-Phase Extraction (SPE) offers high selectivity. By choosing the appropriate sorbent, you can effectively remove salts, phospholipids, and other major sources of interference prior to analysis.[5]
-
Derivatization for GC-MS Analysis
-
Q3: Is derivatization necessary for the GC-MS analysis of 3-OH-C14?
-
A3: Yes, derivatization is critical. 3-OH-C14 contains both a polar carboxylic acid group and a hydroxyl group.[6] These functional groups make the molecule non-volatile and prone to strong interactions with active sites in the GC system, leading to poor peak shape (tailing) and low signal intensity.[7][8] Derivatization converts these polar groups into more volatile and thermally stable esters and ethers, significantly improving chromatographic performance.[9]
-
-
Q4: I am seeing a broad or tailing peak for my derivatized 3-OH-C14 in GC-MS. How can I fix this?
-
A4: Peak tailing for derivatized 3-OH-C14 is typically caused by incomplete derivatization or active sites within the GC system.
-
Incomplete Derivatization: Ensure your sample is completely dry before adding derivatization reagents, as water can hydrolyze the reagents and the derivatives.[10] Use fresh reagents and optimize the reaction time and temperature.[11]
-
Active Sites: Active sites in the injector liner or the front of the GC column can interact with the analyte. Use a deactivated injector liner and perform regular column maintenance. Conditioning the column as per the manufacturer's instructions can also help passivate active sites.[8]
-
-
-
Q5: My derivatization reaction seems incomplete, resulting in multiple peaks for 3-OH-C14. What is happening?
-
A5: The presence of multiple peaks suggests that either the carboxylic acid or the hydroxyl group (or both) were not fully derivatized, or side reactions occurred. Using a robust silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS) is recommended to derivatize both the carboxylic acid and the hydroxyl group simultaneously.[8] Ensure anhydrous conditions, as moisture is a primary cause of incomplete reactions.[10]
-
LC-MS/MS Analysis
-
Q6: I am observing significant ion suppression for 3-OH-C14 in my LC-MS/MS analysis. What are the most effective ways to mitigate this?
-
A6: Ion suppression is a common matrix effect in LC-MS/MS. The most effective mitigation strategies are:
-
Improve Sample Cleanup: This is the most crucial step. Co-eluting matrix components, especially phospholipids, are a major cause of suppression. Employing techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates can dramatically clean up the sample before injection.[5]
-
Optimize Chromatography: Adjusting the chromatographic gradient can help separate 3-OH-C14 from the interfering compounds. If separation is not possible, even a slight shift in retention time can move the analyte out of the most severe suppression zone.[12]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for 3-OH-C14 will co-elute and experience the same degree of ion suppression as the analyte. This allows for accurate quantification despite signal fluctuations.[5]
-
Dilute the Sample: If the analyte concentration is high enough, simple dilution of the extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[11]
-
-
-
Q7: How do I identify the source of interference in my LC-MS/MS analysis?
-
A7: A post-column infusion experiment is a standard method to identify regions of ion suppression or enhancement in your chromatogram. In this experiment, a constant flow of your analyte (3-OH-C14) is infused into the mobile phase just after the analytical column and before the mass spectrometer's ion source. You then inject a blank matrix extract (a sample processed without the analyte). Any dips in the constant analyte signal correspond to retention times where matrix components are eluting and causing ion suppression.[5]
-
Quantitative Data Summary
The following tables summarize key data related to common analytical techniques for 3-OH-C14.
Table 1: Comparison of Lipid Extraction Method Efficiencies
| Extraction Method | Principle | Typical Recovery Efficiency | Key Advantages | Common Interferences Removed |
| Bligh & Dyer | Liquid-liquid extraction using chloroform/methanol/water.[1] | 90 - 95%[13] | High efficiency for a broad range of lipids.[1] | Some polar contaminants. |
| Three-Phase Liquid Extraction (3PLE) | Single-step LLE that fractionates lipids by polarity.[4] | > 95%[4] | Reduces ion suppression; separates neutral and polar lipids.[4] | Highly nonpolar lipids (e.g., triglycerides). |
| Solid-Phase Extraction (SPE) | Chromatographic separation using a solid sorbent.[2] | > 98% (method dependent) | Highly selective; provides very clean extracts.[5] | Salts, phospholipids, proteins, sugars.[4][5] |
Table 2: Typical GC-MS Parameters for Derivatized 3-OH-C14 Analysis
| Parameter | Typical Setting | Rationale |
| Derivatization Reagent | BSTFA + 1% TMCS | Silylates both hydroxyl and carboxylic acid groups for volatility.[8] |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Column | Mid-polarity capillary column (e.g., DB-5ms, DB-17ms) | Provides good separation for fatty acid derivatives. |
| Oven Program | Initial 100°C, ramp 10-15°C/min to 300°C | Optimized to separate 3-OH-C14 from other fatty acids and matrix components.[8] |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns.[11] |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions of the analyte.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 3-OH-C14 from Plasma
-
Conditioning: Condition a polymeric SPE cartridge (e.g., a mixed-mode anion exchange sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Loading: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences. Follow with a wash of 1 mL of methanol to remove non-specifically bound lipids.[5]
-
Elution: Elute the 3-OH-C14 from the cartridge using 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the acidic analyte, releasing it from the anion exchange sorbent.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for either GC-MS derivatization or LC-MS/MS analysis.
Protocol 2: Two-Step Derivatization for GC-MS Analysis
Note: This protocol assumes the potential presence of keto-analogs. For 3-OH-C14, a single-step silylation is often sufficient. This more robust protocol protects against potential interferences.
-
Methoximation (if keto-interferences are suspected):
-
To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Cap the vial tightly and heat at 60°C for 30 minutes to protect any potential ketone groups.[8]
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.[8]
-
Cap the vial and heat at 70°C for 60 minutes. This step will derivatize the carboxylic acid and hydroxyl groups of 3-OH-C14.[10]
-
After cooling, the sample is ready for injection into the GC-MS.
-
Visualized Workflows and Diagrams
Caption: Sources of interference in 3-OH-C14 analysis.
Caption: General experimental workflow for 3-OH-C14 analysis.
Caption: Troubleshooting decision tree for 3-OH-C14 analysis.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. benchchem.com [benchchem.com]
- 12. myadlm.org [myadlm.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ionization Efficiency of 3-Hydroxytetradecanoic Acid
Welcome to the technical support center for the analysis of 3-hydroxytetradecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency of this compound in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high ionization efficiency for underivatized this compound in LC-MS?
A1: this compound, a hydroxy fatty acid, inherently exhibits poor ionization efficiency in its native form. When using common reversed-phase liquid chromatography (LC) conditions with acidic mobile phases, the carboxylic acid group of the molecule is protonated, which suppresses its deprotonation and subsequent ionization in negative electrospray ionization (ESI) mode. Analysis in positive ion mode is also generally inefficient for underivatized fatty acids.
Q2: What are the primary strategies to enhance the mass spectrometry signal of this compound?
A2: The two main strategies to significantly boost the signal intensity of this compound are:
-
Chemical Derivatization: This is a highly effective method that modifies the carboxylic acid group to improve ionization efficiency. A key technique is "charge-reversal" derivatization, which introduces a permanently positively charged group, enabling highly sensitive analysis in the positive ion mode.[1][2][3][4][5]
-
Optimization of LC-MS Parameters: Fine-tuning the liquid chromatography and mass spectrometer parameters can lead to improved signal intensity, better peak shape, and reduced background noise. This includes optimizing the mobile phase composition and ESI source parameters.
Q3: Which derivatization reagents are recommended for this compound?
A3: Several derivatization reagents are effective for hydroxy fatty acids. The choice depends on the desired sensitivity and the analytical platform. For LC-MS, charge-reversal derivatization reagents are highly recommended. Some effective reagents include:
-
N-(4-aminomethylphenyl)pyridinium (AMPP): This reagent attaches a permanently positively charged pyridinium group to the carboxylic acid, allowing for highly sensitive detection in positive ESI mode.[4][6][7][8][9][10]
-
2-picolylamine (2-PA) and 3-picolylamine (3-PA): These reagents also introduce a pyridinium group, enhancing ionization efficiency in positive mode.[1]
-
N,N-dimethyl-p-phenylenediamine (DMPA) and other anilines: These can be used to derivatize the carboxylic acid group.
Q4: How much improvement in sensitivity can be expected with derivatization?
A4: The improvement in sensitivity can be substantial. For fatty acids, charge-reversal derivatization with reagents like AMPP has been reported to increase detection sensitivity by 10- to 20-fold and in some cases up to 60,000-fold compared to the analysis of underivatized compounds in negative ion mode.[4][7][8][10]
Q5: What are the recommended mobile phase conditions for analyzing derivatized this compound?
A5: For the analysis of this compound derivatized with a charge-reversal reagent (e.g., AMPP) in positive ion mode, a mobile phase consisting of acetonitrile and water with a volatile additive is recommended. A good starting point is:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium formate. The use of formic acid helps to maintain a low pH, which can improve peak shape for the derivatized analyte. Ammonium formate is also a good choice for MS-compatible mobile phases.[11][12]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common issue due to the poor ionization efficiency of the underivatized molecule.
| Potential Cause | Recommended Solution |
| Poor Ionization Efficiency (Underivatized) | 1. Derivatize the sample: This is the most effective solution. Use a charge-reversal derivatization agent like AMPP to switch to positive ion mode.[4][7][8] 2. Optimize mobile phase: If analyzing in negative ion mode, try to minimize the acidity of the mobile phase. The addition of a small amount of ammonium acetate or 0.02% acetic acid can aid ionization.[11][12] |
| Inefficient Derivatization Reaction | 1. Verify reagent quality: Ensure derivatization and coupling reagents are fresh and have been stored correctly. 2. Optimize reaction conditions: Adjust reaction time, temperature, and pH as recommended in the protocol. 3. Check for interfering substances: The sample matrix may contain compounds that interfere with the derivatization reaction. Implement a sample clean-up step. |
| Suboptimal MS Source Parameters | 1. Tune the instrument: Optimize key ESI source parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. 2. Check for source contamination: A dirty ion source can significantly suppress the signal. Clean the source components according to the manufacturer's instructions. |
| Incorrect Ionization Mode | Ensure you are using the correct polarity for your analysis. For underivatized this compound, negative ion mode is typically used. For charge-reversal derivatized analytes, positive ion mode is required. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | 1. Adjust mobile phase pH: For underivatized analysis in negative mode, ensure the mobile phase pH is appropriate to maintain the analyte in its ionized form. For derivatized analysis, the addition of 0.1% formic acid can improve peak shape. 2. Use a suitable column: Employ a high-quality, end-capped C18 column or consider a column with a different stationary phase chemistry. |
| Column Overload | 1. Dilute the sample: Injecting a too-concentrated sample can lead to peak fronting. Dilute your sample and reinject. |
| Injection Solvent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column Contamination or Degradation | 1. Use a guard column: This will protect the analytical column from contaminants. 2. Flush the column: Follow the manufacturer's instructions for column washing. 3. Replace the column: If the problem persists, the column may be degraded and require replacement. |
Data Presentation
Table 1: Comparison of Derivatization Reagents for Hydroxy Fatty Acid Analysis by LC-MS
Note: Data presented below is based on studies of various hydroxy fatty acids and provides an estimation of the expected performance for this compound.
| Derivatization Reagent | Ionization Mode | Expected Sensitivity Enhancement (fold increase) | Typical LOD/LOQ | Key Advantages |
| None (Underivatized) | Negative ESI | 1 (Baseline) | ng/mL to µg/mL range[13][14] | Simple, no extra sample preparation steps. |
| AMPP (N-(4-aminomethylphenyl)pyridinium) | Positive ESI | 10 - 60,000[4][7][8][10] | fg to pg range[1][7] | Excellent sensitivity, charge-reversal, good fragmentation.[8] |
| ADMI (4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride) | Positive ESI | Significant increase (diagnostic ions produced)[15][16] | Not widely reported | Produces diagnostic fragment ions for 2- and 3-hydroxy isomers.[15][16] |
| Picolinamines (2-PA, 3-PA) | Positive ESI | Significant increase | Low femtomole range[1] | Good sensitivity and selectivity.[1] |
Table 2: Effect of Mobile Phase Additives on Ionization Efficiency
Note: The following table provides general guidance on the expected effects of mobile phase additives on the ionization of this compound and its derivatives.
| Mobile Phase Additive | Typical Concentration | Recommended Ionization Mode | Expected Effect on Signal Intensity |
| Formic Acid | 0.1% | Positive (for derivatized) / Negative (suppression for underivatized) | Enhances protonation for positive mode; suppresses deprotonation for negative mode. Improves peak shape. |
| Ammonium Formate | 5-20 mM | Positive or Negative | Good volatile buffer, can improve signal stability and reproducibility.[11][12] |
| Acetic Acid | 0.02% - 0.1% | Negative (for underivatized) | Can enhance signal for some lipids in negative mode compared to ammonium acetate.[11] |
| Ammonium Acetate | 5-10 mM | Negative | Common buffer for negative mode, but may offer lower signal intensity for some lipids compared to acetic acid.[11] |
Experimental Protocols
Protocol 1: Derivatization of this compound with AMPP
This protocol is adapted from established methods for the derivatization of fatty acids and eicosanoids.[7][9]
Materials:
-
This compound standard or sample extract
-
AMPP (N-(4-aminomethylphenyl)pyridinium chloride)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Anhydrous acetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Formic acid
-
Water (LC-MS grade)
-
Nitrogen gas supply
-
Heater block or oven
Procedure:
-
Sample Preparation: Dry the this compound standard or sample extract completely under a stream of nitrogen.
-
Reagent Preparation:
-
Prepare a 20 mM solution of AMPP in anhydrous acetonitrile.
-
Prepare a 750 mM solution of EDC in anhydrous DMF.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample in 50 µL of the AMPP solution.
-
Add 50 µL of the EDC solution to the sample mixture.
-
Vortex the mixture for 1-2 minutes.
-
Incubate the reaction at room temperature (or slightly elevated, e.g., 37°C) for 30-60 minutes.
-
-
Reaction Quenching:
-
Add 10 µL of 10% formic acid in water to stop the reaction.
-
-
Sample Preparation for LC-MS:
-
Evaporate the reaction mixture to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge the sample before transferring the supernatant to an LC vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of AMPP-Derivatized this compound
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B (e.g., 10-30%) and increase to a high percentage (e.g., 95-100%) over 10-15 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z of the [M+H]+ ion of AMPP-derivatized this compound.
-
Product Ion (Q3): A characteristic fragment ion of the derivative (e.g., the AMPP reporter ion).
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and temperature for your specific instrument.
Mandatory Visualizations
Caption: Workflow for AMPP derivatization of this compound.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomeric Interference in 3-Hydroxy Fatty Acid Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with isomeric interference during the analysis of 3-hydroxy fatty acids (3-OH-FAs). The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered in the laboratory.
Troubleshooting Guide
Problem: Poor chromatographic resolution of 3-hydroxy fatty acid isomers.
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Conditions | For Gas Chromatography (GC): - Optimize Temperature Program: Lower the initial temperature and reduce the ramp rate (e.g., 2°C/min) to enhance separation. Incorporate isothermal holds at temperatures that facilitate the separation of closely eluting isomers.[1] - Select an Appropriate GC Column: For complex mixtures, especially those containing cis/trans isomers, utilize a highly polar stationary phase column.[1] - Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) to improve separation efficiency.[1] For Liquid Chromatography (LC): - Optimize Mobile Phase Gradient: Adjust the gradient steepness and composition. For reversed-phase chromatography, a shallower gradient can improve the resolution of isomers. - Select an Appropriate LC Column: Employ a column with a different selectivity (e.g., C18, C30, or a chiral stationary phase) to achieve better separation. For enantiomers, a chiral column is essential. |
| Improper Sample Derivatization | - Ensure Complete Derivatization: Incomplete reactions can lead to peak broadening or tailing, which can mask the presence of isomers.[1] Review and optimize your derivatization protocol (e.g., reaction time, temperature, and reagent concentration). - Choose a Different Derivatization Reagent: The choice of derivatization agent can significantly impact the separation of isomers. For GC-MS, consider different silylating agents (e.g., BSTFA, MSTFA) or esterification methods.[2] For LC-MS, various reagents can be used to enhance separation and detection. |
| Co-elution of Positional Isomers | - GC-MS/MS or LC-MS/MS: Utilize tandem mass spectrometry to differentiate isomers based on their fragmentation patterns, even if they are not chromatographically separated. - Specialized GC Columns: Consider using longer columns or columns with specific stationary phases designed for fatty acid isomer separation. |
| Co-elution of Enantiomers (Chiral Interference) | - Chiral Chromatography: The most reliable method to separate enantiomers is to use a chiral stationary phase in either GC or HPLC.[3] - Chiral Derivatization: Derivatize the 3-OH-FAs with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column.[3] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm if a chromatographic peak corresponds to a single 3-hydroxy fatty acid isomer or multiple co-eluting isomers?
A1:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with a noticeable "shoulder," often indicate the presence of co-eluting compounds.[1]
-
Mass Spectral Purity: If using a mass spectrometer, examine the mass spectrum across the entire peak. A change in the mass spectrum from the leading edge to the trailing edge suggests the presence of more than one compound.[1]
-
Co-injection with Standards: If authentic standards of the suspected isomers are available, co-inject them with your sample. An increase in the height of the peak of interest for a specific standard can help confirm its identity.
Q2: What are the most common derivatization methods for 3-hydroxy fatty acid analysis by GC-MS, and how do they compare?
A2: The two primary derivatization approaches for GC-MS analysis of 3-OH-FAs are silylation and esterification.[2]
| Derivatization Method | Description | Advantages | Disadvantages |
| Silylation (e.g., with BSTFA or MSTFA) | Converts the acidic protons of the carboxyl and hydroxyl groups into trimethylsilyl (TMS) ethers and esters, respectively.[2] | - One-step reaction for both functional groups. - Relatively fast and easy to perform. | - Derivatives can be sensitive to moisture. - Reagents can be harsh on the GC column. |
| Esterification (e.g., to FAMEs with BF₃-Methanol) | Targets the carboxyl group to form a fatty acid methyl ester (FAME). The hydroxyl group is often subsequently derivatized (e.g., by silylation). | - FAMEs are very stable derivatives. - Well-established and widely used method. | - Typically a two-step process if the hydroxyl group also needs derivatization. - Can be more time-consuming. |
Q3: When should I choose LC-MS over GC-MS for 3-hydroxy fatty acid analysis?
A3: The choice between LC-MS and GC-MS depends on several factors:
-
Volatility and Thermal Stability: LC-MS is preferred for less volatile or thermally labile 3-OH-FAs that are not suitable for GC analysis, even after derivatization.
-
Derivatization: LC-MS can sometimes be performed without derivatization, which simplifies sample preparation.[4][5] However, derivatization in LC-MS can be used to improve ionization efficiency and chromatographic retention.
-
Isomer Separation: Both techniques can be used for isomer separation. Chiral LC is a powerful tool for separating enantiomers. LC-MS/MS is highly effective for distinguishing positional isomers.
-
Sample Matrix: LC-MS can sometimes be more robust for complex biological matrices with less extensive sample cleanup compared to GC-MS.
Q4: How can I resolve enantiomers of 3-hydroxy fatty acids?
A4: The most effective methods for resolving enantiomers of 3-OH-FAs involve chiral chromatography:
-
Chiral Stationary Phases (CSPs): Using a GC or LC column with a chiral stationary phase allows for the direct separation of enantiomers.
-
Chiral Derivatizing Agents (CDAs): Reacting the 3-OH-FA with a chiral derivatizing agent creates a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column.[3]
Experimental Protocols
Protocol 1: Silylation of 3-Hydroxy Fatty Acids for GC-MS Analysis
This protocol describes a general procedure for the derivatization of 3-OH-FAs to their trimethylsilyl (TMS) derivatives.
Materials:
-
Dried lipid extract containing 3-OH-FAs
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Ensure the lipid extract is completely dry, as moisture will react with the silylating reagent.
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.
-
Cap the reaction vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Esterification of 3-Hydroxy Fatty Acids to FAMEs for GC-MS Analysis
This protocol outlines the formation of fatty acid methyl esters (FAMEs) using boron trifluoride (BF₃) in methanol.
Materials:
-
Dried lipid extract containing 3-OH-FAs
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Place the dried lipid extract in a reaction vial.
-
Add 1 mL of 14% BF₃ in methanol.
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a new vial for GC-MS analysis. The hydroxyl group may require subsequent derivatization (e.g., silylation) for optimal results.
Visualizations
Caption: A generalized experimental workflow for the analysis of 3-hydroxy fatty acids.
Caption: A troubleshooting decision tree for addressing poor isomeric resolution.
References
Technical Support Center: Chromatography of 3-Hydroxytetradecanoic Acid
Welcome to the technical support center for the chromatographic analysis of 3-hydroxytetradecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues leading to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?
Poor peak shape, particularly peak tailing, for this compound in reverse-phase high-performance liquid chromatography (HPLC) is often attributed to several factors. The most common causes include secondary interactions between the analyte and the stationary phase, inappropriate mobile phase pH, sample overload, and extra-column volume. The presence of both a hydroxyl and a carboxylic acid group in the molecule can lead to interactions with residual silanol groups on silica-based columns and potential chelation with trace metals in the system.[1][2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for achieving good peak shape for acidic compounds like this compound. The predicted pKa of this compound is approximately 4.67.[3] To ensure the compound is in a single, non-ionized form and to minimize interactions with the stationary phase, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa. Operating at a pH close to the pKa will result in the compound existing in both ionized and non-ionized forms, leading to peak broadening and tailing.[4]
Q3: Can derivatization improve the peak shape of this compound in gas chromatography (GC)?
Yes, derivatization is highly recommended for the analysis of this compound by gas chromatography (GC). Due to the presence of the polar hydroxyl and carboxylic acid groups, this compound has low volatility and can exhibit poor peak shape and thermal instability in the GC inlet and column. Derivatization, such as methylation of the carboxylic acid and silylation of the hydroxyl group, converts the analyte into a more volatile and thermally stable derivative, resulting in sharper and more symmetrical peaks.[5]
Q4: What type of HPLC column is best suited for the analysis of this compound?
A C18 column is a common choice for the reversed-phase separation of fatty acids.[6] However, to minimize peak tailing caused by secondary interactions, it is advisable to use a modern, high-purity, end-capped C18 column. These columns have a lower concentration of residual silanol groups on the silica surface. Alternatively, columns with different stationary phases, such as C8 or phenyl-hexyl, can offer different selectivity and may provide improved peak shape. For complex separations, specialized columns like those with charged surface modifications can also be considered.[7]
Q5: What are the signs of column contamination or degradation when analyzing this compound?
Column contamination or degradation can manifest as a gradual or sudden deterioration in peak shape, including increased tailing, broadening, or split peaks. Other indicators include a loss of resolution between adjacent peaks, a shift in retention times, and an increase in backpressure. These issues can arise from the accumulation of matrix components from the sample or the chemical degradation of the stationary phase over time.[1]
Troubleshooting Guides
HPLC Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline.
Caption: Troubleshooting decision tree for peak tailing in HPLC.
| Potential Cause | Parameter to Check | Recommended Action | Expected Outcome |
| Inappropriate Mobile Phase pH | Mobile Phase pH | Adjust pH to 2.5-3.0 with 0.1% formic acid or acetic acid. | Symmetrical peak shape (Tailing Factor < 1.2). |
| Secondary Silanol Interactions | Column Type | Use a high-purity, end-capped C18 column. | Reduced peak tailing. |
| Sample Overload | Peak Shape vs. Concentration | Reduce injection volume by 50% or dilute the sample 10-fold. | Symmetrical peak shape at lower concentrations. |
| Metal Chelation | Baseline Noise/Peak Shape | Add 0.1-0.5 mM EDTA to the mobile phase. | Improved peak symmetry and reduced baseline noise. |
| Extra-Column Volume | Tubing and Connections | Replace tubing with shorter lengths of 0.005" ID PEEK tubing. | Sharper peaks with reduced band broadening. |
HPLC Peak Fronting
Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.
Caption: Troubleshooting decision tree for peak fronting in HPLC.
| Potential Cause | Parameter to Check | Recommended Action | Expected Outcome |
| Sample Overload | Analyte Concentration | Reduce injection volume from 10 µL to 2 µL. | Symmetrical peak shape. |
| Inappropriate Sample Solvent | Sample Solvent Composition | Dissolve the sample in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). | Elimination of peak distortion. |
| Column Collapse | Column Backpressure/Efficiency | Replace the analytical column and install a guard column. | Restoration of normal peak shape and performance. |
Experimental Protocols
HPLC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of this compound in biological samples.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., d4-3-hydroxytetradecanoic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. HPLC Conditions
| Parameter | Condition |
| Column | High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. MS/MS Conditions (Negative Ion Mode)
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| MRM Transition | m/z 243.2 -> m/z 101.1 (Quantifier), m/z 243.2 -> m/z 59.0 (Qualifier) |
GC-MS Method for this compound (as Methyl Ester, TMS Ether Derivative)
This protocol is suitable for the analysis of total this compound after hydrolysis and derivatization.
1. Sample Preparation and Derivatization
-
Hydrolysis: To the sample, add 1 mL of 2M methanolic HCl. Heat at 80°C for 1 hour to hydrolyze lipids and methylate the carboxylic acid.
-
Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge. Collect the upper hexane layer. Repeat the extraction.
-
Evaporation: Evaporate the pooled hexane extracts to dryness under nitrogen.
-
Silylation: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether of the hydroxyl group.
2. GC Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes |
3. MS Conditions
| Parameter | Condition |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 175 for the alpha-cleavage fragment) |
References
selection of internal standards for 3-hydroxytetradecanoic acid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 3-hydroxytetradecanoic acid (3-OH-C14:0).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The "gold standard" internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the analyte itself.[1][2][3] Deuterated this compound (e.g., this compound-d3) is highly recommended. SIL internal standards have nearly identical chemical and physical properties to the target analyte, which means they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[1][2] This effectively corrects for variations during sample preparation, extraction, and analysis, leading to the most accurate and precise results.[1][4][5]
Q2: Can I use an odd-chain 3-hydroxy fatty acid as an internal standard?
A2: While odd-chain fatty acids like 3-hydroxypentadecanoic acid (3-OH-C15:0) or 3-hydroxyheptadecanoic acid (3-OH-C17:0) can be considered, they are not ideal and should be used with caution. Historically, odd-chain fatty acids were used as internal standards because they were thought to be present in insignificant amounts in many biological samples.[6] However, it is now known that odd-chain fatty acids can be present endogenously, particularly in samples from ruminants or individuals with certain dietary habits or metabolic conditions.[7] If you must use an odd-chain fatty acid, it is crucial to first analyze a representative batch of your samples to confirm the absence or very low abundance of the chosen internal standard.
Q3: Is derivatization necessary for the analysis of this compound?
A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential.[8] this compound is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and hydroxyl groups. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary for the analysis of free fatty acids but can be used to improve ionization efficiency.[9]
Q4: What are the common derivatization methods for this compound for GC-MS analysis?
A4: Common derivatization methods for this compound for GC-MS analysis include:
-
Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME), using reagents like BF3-methanol or HCl-methanol.[10]
-
Silylation: Both the carboxylic acid and hydroxyl groups can be converted to trimethylsilyl (TMS) ethers/esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][10]
-
Two-step methoximation and silylation: This approach first protects the keto group (if present) via methoximation, followed by silylation of the carboxylic acid and hydroxyl groups.[8] While this compound does not have a keto group, this method is relevant for related keto-fatty acids.
Troubleshooting Guides
Issue 1: High variability in quantitative results between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent addition of internal standard. | Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of sample preparation.[4][11] Use a calibrated pipette and verify its accuracy. |
| Inefficient or variable extraction recovery. | Optimize the extraction procedure. Ensure consistent vortexing times and solvent volumes. A stable isotope-labeled internal standard will help correct for extraction variability. |
| Matrix effects in the mass spectrometer.[2] | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for ion suppression or enhancement.[2][3] If not available, consider further sample cleanup using solid-phase extraction (SPE) or dilute the sample. |
| Instrument instability. | Check for leaks in the LC or GC system.[12] Ensure the mass spectrometer has been recently calibrated and tuned. Monitor the internal standard response across the analytical batch; significant drift may indicate an instrument issue. |
Issue 2: No or very low peak intensity for this compound.
| Possible Cause | Troubleshooting Step |
| Analyte degradation. | Process and analyze samples as quickly as possible. Store samples at -80°C. Avoid repeated freeze-thaw cycles. |
| Incomplete derivatization (for GC-MS). | Ensure derivatization reagents are fresh and not expired. Optimize the reaction time and temperature.[10] Ensure the sample is completely dry before adding derivatization reagents, as water can quench the reaction. |
| Poor ionization efficiency (for LC-MS). | Optimize the mobile phase composition and pH. Consider adding a modifier to the mobile phase to enhance ionization. Experiment with both positive and negative ionization modes. |
| Incorrect instrument settings. | Verify the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for the derivatized or underivatized this compound and its internal standard. |
Issue 3: Peak tailing or poor peak shape in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Active sites on the GC liner or column. | Use a deactivated liner and a high-quality column suitable for fatty acid analysis. Consider silylating the liner. |
| Secondary interactions on the LC column. | For basic compounds, working at a higher pH might improve peak shape. For acidic compounds like this compound, ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Consider a different column chemistry.[13] |
| Column overload. | Reduce the injection volume or dilute the sample.[14] |
| Co-eluting interferences. | Improve the chromatographic separation by optimizing the temperature gradient (GC) or the mobile phase gradient (LC). Enhance sample cleanup procedures. |
Data Presentation
Table 1: Comparison of Potential Internal Standards for this compound Quantification
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound-d3, 13C14-3-Hydroxytetradecanoic acid | Co-elutes with the analyte.[1] Corrects for matrix effects, extraction variability, and instrument drift.[1][5] Considered the "gold standard" for accuracy and precision.[15] | Higher cost and may not be commercially available for all analytes.[16] |
| Odd-Chain 3-Hydroxy Fatty Acid | 3-Hydroxypentadecanoic acid (3-OH-C15:0), 3-Hydroxyheptadecanoic acid (3-OH-C17:0) | Structurally similar to the analyte. More affordable than SIL standards. | Can be endogenously present in some biological samples, leading to inaccurate quantification.[6][7] May not perfectly co-elute with the analyte. Does not correct for matrix effects as effectively as a SIL standard. |
| Structural Analog | Methyl 3-hydroxyoctadecanoate[17] | Commercially available and relatively inexpensive. | Different retention time and ionization response compared to the analyte.[3] Less effective at correcting for matrix effects and extraction variability.[3] |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound in Plasma
-
Sample Preparation and Extraction:
-
To 100 µL of plasma, add a known amount of deuterated this compound internal standard.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex vigorously for 2 minutes.
-
Add 250 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Carefully transfer the lower organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the tube tightly and heat at 70°C for 60 minutes.
-
Allow the tube to cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a column suitable for fatty acid analysis (e.g., a mid-polarity column).
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Detection: Use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized this compound and its internal standard.
-
Mandatory Visualizations
Caption: Workflow for this compound quantification.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Microwave-Assisted Extraction of 3-Hydroxy Fatty Acids from Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted extraction (MAE) of 3-hydroxy fatty acids (3-OH-FAs) from soil samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of 3-Hydroxy Fatty Acids
Question: We are experiencing significantly lower than expected or no detectable yield of 3-OH-FAs in our final extract. What are the potential causes and how can we troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors throughout the experimental workflow. Here is a systematic approach to troubleshooting:
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Inadequate Sample Preparation: The physical state of the soil sample is critical for efficient extraction.
-
Solution: Ensure that soil samples are properly freeze-dried to a low moisture content and thoroughly ground to a fine, homogenous powder. This increases the surface area for solvent interaction. For optimal results, a moisture content of 9-11% is often recommended for solvent-based extractions.[1]
-
-
Suboptimal Extraction Parameters: The efficiency of MAE is highly dependent on the chosen parameters.
-
Solution: Review and optimize your microwave parameters. Key factors include:
-
Temperature: While higher temperatures can enhance extraction, excessive heat may lead to the degradation of 3-OH-FAs. A temperature of around 130°C has been shown to be effective for the acid digestion method.
-
Time: The extraction time needs to be sufficient for the solvent to penetrate the sample matrix. An extraction time of 55 minutes has been reported as optimal in some studies.
-
Microwave Power: The power level should be adjusted to achieve the target temperature without causing thermal degradation.
-
-
-
Incorrect Solvent System: The choice of solvent is crucial for selectively extracting the target analytes.
-
Solution: For the extraction of 3-OH-FAs from soil, a microwave-assisted acid digestion using an appropriate concentration of hydrochloric acid (e.g., 3 mol/L) has been shown to be effective. This method facilitates the release of bound fatty acids.
-
-
Inefficient Derivatization: 3-OH-FAs need to be derivatized to their more volatile methyl esters (FAMEs) for gas chromatography analysis.
-
Solution: Ensure that the derivatization step is complete. Incomplete derivatization will lead to poor chromatographic peaks and inaccurate quantification. Review the protocol for your chosen derivatization agent (e.g., methanolic HCl) and ensure appropriate reaction time and temperature.
-
Issue 2: Inconsistent and Poorly Reproducible Results
Question: Our replicate extractions are showing high variability in the quantified amounts of 3-OH-FAs. What could be causing this lack of reproducibility?
Answer: Inconsistent results are often due to a lack of uniformity in sample handling and extraction conditions.
-
Sample Heterogeneity: Soil is a complex and often heterogeneous matrix.
-
Solution: Ensure that the soil sample is thoroughly homogenized before taking aliquots for extraction. Grinding the entire sample to a uniform particle size is a critical step.
-
-
Variable Moisture Content: The water content in the soil can significantly affect the efficiency of microwave heating.[2]
-
Solution: Always freeze-dry samples to a consistent moisture level before extraction. This minimizes variability in the microwave absorption and heating profile between samples.
-
-
Inconsistent Instrument Performance: Fluctuations in microwave power output or temperature control can lead to variable extraction efficiencies.
-
Solution: Regularly check and calibrate your microwave extraction system to ensure consistent performance.
-
-
Procedural Variations: Minor differences in experimental procedure between samples can introduce significant variability.
-
Solution: Adhere strictly to the established standard operating procedure (SOP) for all samples. This includes precise measurements of soil mass, solvent volumes, and consistent timing of each step.
-
Issue 3: Suspected Analyte Degradation
Question: We are concerned that our 3-OH-FAs may be degrading during the extraction process. What are the signs of degradation and how can we prevent it?
Answer: Thermal degradation is a potential risk with any heat-assisted extraction method.
-
Signs of Degradation: The appearance of unexpected peaks in the chromatogram, a decrease in the expected analyte peak area with increasing extraction time or temperature, and a change in the sample color (e.g., darkening) can all be indicators of degradation.
-
Prevention Strategies:
-
Optimize Extraction Temperature and Time: Avoid excessively high temperatures and prolonged extraction times. The goal is to find the optimal balance that maximizes extraction efficiency while minimizing degradation.
-
Use of an Inert Atmosphere: If degradation due to oxidation is suspected, consider performing the extraction under an inert atmosphere (e.g., nitrogen).
-
Post-Extraction Handling: After extraction, handle the samples promptly and store them at low temperatures (e.g., -20°C or -80°C) to prevent further degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind microwave-assisted extraction of 3-hydroxy fatty acids from soil?
A1: Microwave-assisted extraction utilizes microwave energy to heat the solvent and soil sample, which accelerates the extraction process. The polar molecules in the sample (like water) and the solvent absorb microwave energy, leading to rapid heating. This increased temperature and pressure enhance the solubility of the 3-OH-FAs and improve their mass transfer from the soil matrix into the solvent. For bound fatty acids, a microwave-assisted acid digestion is often employed to hydrolyze the ester linkages and release the free 3-OH-FAs.
Q2: How do I prepare my soil samples for MAE?
A2: Proper sample preparation is crucial for successful extraction. The general steps are:
-
Homogenization: Remove any large debris like rocks and roots.
-
Drying: Freeze-dry the soil to a constant weight to remove water, which can interfere with the extraction and cause inconsistent heating.
-
Grinding: Grind the dried soil to a fine, uniform powder using a ball mill or mortar and pestle. This increases the surface area for efficient extraction.
Q3: What are the best solvents for MAE of 3-OH-FAs from soil?
A3: A novel and effective method involves a microwave-assisted acid digestion with 3 mol/L hydrochloric acid (HCl). This approach has been shown to yield significantly higher amounts of 3-OH-FAs compared to traditional methods. For the subsequent liquid-liquid extraction of the released fatty acids, a non-polar solvent like hexane is typically used.
Q4: Why is derivatization necessary for 3-OH-FA analysis?
A4: 3-hydroxy fatty acids in their free acid form are not volatile enough for analysis by gas chromatography (GC). Derivatization converts them into their fatty acid methyl esters (FAMEs), which are more volatile and have better chromatographic properties. A common method is trans-esterification using an acidic catalyst like 3% sulfuric acid in methanol.
Q5: What analytical technique is used to identify and quantify the extracted 3-OH-FAs?
A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of 3-OH-FA methyl esters. GC separates the different FAMEs based on their boiling points and polarity, while MS provides structural information for identification and allows for accurate quantification.
Data Presentation
Table 1: Comparison of Optimized Parameters for Microwave-Assisted Acid Digestion of 3-OH-FAs from Soil
| Parameter | Optimized Value | Reference |
| HCl Concentration | 3 mol/L | [3] |
| Heating Temperature | 130 °C | [3] |
| Irradiation Time | 55 min | [3] |
Table 2: General Comparison of MAE Parameters for Lipid Extraction from Various Matrices
| Parameter | Typical Range | Considerations |
| Solvent-to-Solid Ratio | 10:1 to 30:1 (mL/g) | Higher ratios can improve extraction but also increase solvent consumption. |
| Microwave Power | 300 to 800 W | Higher power leads to faster heating but increases the risk of degradation. |
| Extraction Time | 5 to 60 min | Longer times can increase yield but also risk analyte degradation. |
| Temperature | 60 to 150 °C | Dependent on the thermal stability of the target compounds. |
Experimental Protocols
Detailed Methodology for Microwave-Assisted Extraction of 3-OH-FAs from Soil
This protocol is based on the novel microwave-assisted acid digestion method.
1. Sample Preparation: a. Homogenize the soil sample by removing any visible roots or stones. b. Freeze-dry the soil sample to a constant weight. c. Grind the freeze-dried soil to a fine powder using a ball mill or mortar and pestle.
2. Microwave-Assisted Acid Digestion: a. Accurately weigh approximately 1-2 g of the prepared soil sample into a microwave extraction vessel. b. Add 10 mL of 3 mol/L hydrochloric acid (HCl) to the vessel. c. Tightly cap the vessel and place it in the microwave extraction system. d. Set the microwave program to heat the sample to 130°C and hold for 55 minutes.
3. Liquid-Liquid Extraction: a. After the microwave program is complete, allow the vessel to cool to room temperature. b. Transfer the entire content of the vessel to a separatory funnel. c. Add 10 mL of n-hexane to the separatory funnel. d. Shake vigorously for 2 minutes and then allow the phases to separate. e. Collect the upper hexane layer, which contains the extracted lipids. f. Repeat the hexane extraction two more times with 10 mL of fresh hexane each time. g. Combine the three hexane extracts.
4. Solvent Removal and Derivatization: a. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. b. To the dried extract, add 2 mL of 3% sulfuric acid in methanol. c. Cap the vial and heat at 70°C for 2 hours to convert the 3-OH-FAs to their methyl esters (FAMEs). d. After cooling, add 1 mL of saturated NaCl solution and 2 mL of n-hexane. e. Vortex and centrifuge to separate the phases. f. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Mandatory Visualization
Caption: Experimental workflow for MAE of 3-OH-FAs from soil.
Caption: Troubleshooting flowchart for low/inconsistent 3-OH-FA yield.
References
Technical Support Center: Overcoming Poor Fragmentation in 3-Hydroxytetradecanoic Acid Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 3-hydroxytetradecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges associated with poor fragmentation in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show poor fragmentation in mass spectrometry?
A1: Underivatized this compound has low volatility and poor ionization efficiency, particularly with electron impact (EI) ionization in Gas Chromatography-Mass Spectrometry (GC-MS). This results in a weak molecular ion peak, often making it difficult to obtain a rich fragmentation pattern for structural confirmation. The presence of the polar carboxyl and hydroxyl groups contributes to these challenges.[1][2]
Q2: What is the characteristic fragmentation pattern of this compound in GC-MS?
A2: When derivatized to its methyl ester (3-hydroxytetradecanoate methyl ester), the most characteristic fragment observed in EI-MS is a base peak at m/z 103.[3] This ion is formed by cleavage between the C3 and C4 carbons. Another observable peak may be at m/z 240, corresponding to the loss of the hydroxyl group from the parent molecule.[3] However, the molecular ion peak can be of low intensity or entirely absent.
Q3: What are the most common derivatization strategies to improve the analysis of this compound?
A3: Derivatization is a critical step to enhance the volatility and thermal stability of this compound for GC-MS analysis, or to improve ionization for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2]
-
For GC-MS:
-
Esterification (Methylation): The carboxylic acid group is converted to a methyl ester (FAME).[4][5]
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][6] This is often performed after methylation.
-
Acylation: The hydroxyl group is converted to an ester using reagents like trifluoroacetic anhydride (TFAA).[2]
-
-
For LC-MS:
-
Amidation: The carboxyl group is reacted with an amine-containing reagent, such as 2-picolylamine, to introduce a permanently charged group and enhance ionization in positive ESI mode.[1][7]
-
Hydrazone Formation: Reagents like 3-nitrophenylhydrazine (3-NPH) react with the carboxyl group to improve chromatographic retention and ionization efficiency.[1]
-
Troubleshooting Guides
Issue 1: Weak or Absent Molecular Ion in GC-MS Analysis
-
Question: I am analyzing the methyl ester of this compound using GC-EI-MS, but I cannot see the molecular ion peak. How can I confirm the presence of my compound?
-
Answer:
-
Confirm Characteristic Fragments: Look for the characteristic base peak at m/z 103 and the fragment corresponding to the loss of a hydroxyl group.[3]
-
Silylate the Hydroxyl Group: Derivatize the hydroxyl group with a silylating agent like BSTFA. This will increase the volatility and stability of the molecule, often leading to a more prominent molecular ion of the TMS-ether derivative.[2][6]
-
Switch to a Softer Ionization Technique: If available, use Chemical Ionization (CI) instead of Electron Ionization (EI). CI is a "softer" ionization technique that imparts less energy to the analyte, resulting in less fragmentation and a more abundant molecular ion.[8]
-
Issue 2: Poor Fragmentation and Low Sensitivity in LC-MS/MS
-
Question: My underivatized this compound gives a weak signal and poor fragmentation in negative ion mode ESI-MS/MS. How can I improve my results?
-
Answer:
-
Derivatize for Positive Mode Analysis: Derivatize the carboxylic acid group to introduce a positive charge. Amidation with reagents like 2-picolylamine or N-(4-aminomethylphenyl)pyridinium (AMPP) can significantly enhance ionization efficiency in positive ESI mode.[1][9] This often leads to better sensitivity and more controlled fragmentation.
-
Optimize Collision Energy: Systematically optimize the collision energy in your MS/MS method. A collision energy that is too low will result in insufficient fragmentation, while excessive energy can lead to the complete shattering of the molecule into very small, uninformative fragments. Perform a collision energy ramping experiment to determine the optimal setting for your specific instrument and compound.[10][11][12]
-
Check Mobile Phase Composition: Ensure your mobile phase is compatible with good ionization. For negative ion mode, additives like ammonium acetate can be beneficial. For positive ion mode after derivatization, formic acid is a common choice.[8]
-
Experimental Protocols
Protocol 1: Two-Step Derivatization for GC-MS Analysis (Methylation followed by Silylation)
-
Methylation (Acid-Catalyzed):
-
To your dried sample containing this compound, add 1 mL of 3% sulfuric acid in methanol.
-
Cap the reaction vial tightly and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
-
Silylation:
Protocol 2: Derivatization for LC-MS/MS Analysis (Amidation with 2-Picolylamine)
-
Sample Preparation: Dissolve the dried fatty acid sample in a suitable aprotic solvent like acetonitrile.
-
Activation: Add a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (hydroxybenzotriazole) to the sample solution.
-
Derivatization: Add 2-picolylamine to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or as optimized.
-
Quenching and Dilution: Quench any remaining reagent as per standard protocols and dilute the sample in a suitable mobile phase for LC-MS/MS analysis in positive ion mode.
Data Presentation
Table 1: Comparison of Derivatization Methods for GC-MS Analysis of this compound
| Derivatization Method | Target Functional Group(s) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) | Advantages | Disadvantages |
| Methylation (FAME) | Carboxylic Acid | 258 (often weak/absent) | 103 (base peak), 240 ([M-H₂O]⁺) | Simple, well-established | Poor molecular ion intensity. |
| Methylation + Silylation (FAME-TMS) | Carboxylic Acid, Hydroxyl | 330 | 175, 103 | Increased volatility, more stable molecular ion. | Two-step process, moisture sensitive. |
| Pentafluorobenzyl (PFB) Ester | Carboxylic Acid | 424 | Varies | High sensitivity in electron capture negative ion MS.[4] | Requires ECNI-MS capability. |
Table 2: Comparison of Ionization Techniques for this compound Analysis
| Technique | Platform | Ionization Principle | Fragmentation | Molecular Ion Abundance | Primary Application |
| Electron Ionization (EI) | GC-MS | High-energy electron bombardment | Extensive ("Hard") | Often weak or absent | Structural elucidation from fragmentation patterns.[8] |
| Chemical Ionization (CI) | GC-MS | Reaction with reagent gas ions | Minimal ("Soft") | Abundant | Molecular weight confirmation.[8] |
| Electrospray Ionization (ESI) | LC-MS | High voltage applied to a liquid | Minimal ("Soft") | Abundant | Analysis of underivatized or derivatized compounds.[8] |
| Atmospheric Pressure Chemical Ionization (APCI) | LC-MS | Corona discharge ionizes solvent, which ionizes the analyte | Minimal ("Soft") | Abundant | Analysis of less polar compounds.[14] |
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for poor fragmentation in LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. skyline.ms [skyline.ms]
- 12. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of hydroxy fatty acids by liquid chromatography-atmospheric pressure chemical ionization mass spectroscopy in Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 3-hydroxy fatty acid profiles in different bacteria
A comparative analysis of 3-hydroxy fatty acid (3-OH-FA) profiles reveals significant distinctions between different bacterial species, primarily delineated by their cell wall structure—Gram-positive versus Gram-negative. These differences are crucial for bacterial classification, understanding pathogenesis, and identifying potential targets for novel antimicrobial agents. 3-Hydroxy fatty acids are characteristic components of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1][2] In contrast, they are generally absent in Gram-positive bacteria, which lack an outer membrane.[3]
This guide provides a comparative overview of the 3-hydroxy fatty acid profiles in four representative bacterial species: the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, and the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. The data presented is based on analyses conducted using gas chromatography-mass spectrometry (GC-MS), a highly sensitive method for fatty acid analysis.[4][5]
Comparative 3-Hydroxy Fatty Acid Profiles
The analysis of fatty acid methyl esters (FAMEs) from whole-cell lysates highlights a clear dichotomy in the presence and abundance of 3-hydroxy fatty acids between Gram-negative and Gram-positive bacteria.
| Bacterial Species | Gram Stain | Major 3-Hydroxy Fatty Acids Detected | Relative Abundance of Total 3-OH-FAs (% of Total Fatty Acids) | Key References |
| Escherichia coli | Negative | 3-OH-C14:0 | Present, significant component of Lipid A | [2] |
| Pseudomonas aeruginosa | Negative | 3-OH-C10:0, 3-OH-C12:0 | ~9.0% under optimal conditions | [6] |
| Bacillus subtilis | Positive | Not detected | Absent | [7] |
| Staphylococcus aureus | Positive | Not detected | Absent | [3] |
Note: The relative abundance of specific 3-hydroxy fatty acids can vary depending on the bacterial strain, growth conditions (e.g., temperature, culture media), and the specific analytical methods employed.[6]
Experimental Protocols
The following is a generalized protocol for the analysis of 3-hydroxy fatty acids in bacteria via GC-MS of fatty acid methyl esters (FAMEs).
Bacterial Culture and Cell Harvesting
-
Culture: Inoculate the desired bacterial strain in an appropriate liquid broth medium (e.g., Trypticase Soy Broth for general-purpose growth). Incubate at the optimal temperature and aeration for the specific bacterium until the desired growth phase (typically mid-to-late exponential phase) is reached.
-
Harvesting: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components. Repeat the washing step for thorough cleaning.
Saponification and Methylation
-
Saponification: Resuspend the washed cell pellet in a strong alkaline solution (e.g., sodium hydroxide in methanol). Heat the suspension in a sealed tube at a high temperature (e.g., 100°C) for a set period (e.g., 30 minutes) to hydrolyze lipids and release the fatty acids as salts.
-
Methylation: After cooling, acidify the mixture and add a methylating agent (e.g., boron trifluoride in methanol). Heat the mixture again to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).
Extraction of FAMEs
-
Add a nonpolar organic solvent (e.g., a hexane/methyl tert-butyl ether mixture) to the cooled reaction mixture.
-
Vortex thoroughly to extract the FAMEs into the organic phase.
-
Centrifuge to separate the phases and carefully collect the upper organic layer containing the FAMEs.
-
An optional washing step with a dilute base can be performed to remove any remaining acidic components.
GC-MS Analysis
-
Injection: Inject a small volume of the extracted FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a phenyl methyl silicone fused silica capillary column).[1]
-
Separation: The FAMEs are separated based on their boiling points and interactions with the column's stationary phase as they are carried through the column by an inert carrier gas (e.g., helium).
-
Detection and Identification: The separated FAMEs enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to spectral libraries and standards.
-
Quantification: The abundance of each FAME is determined by the area of its corresponding peak in the chromatogram.
Visualizations
Caption: Bacterial Type II Fatty Acid Synthesis (FASII) Pathway.
Caption: Experimental Workflow for FAME Analysis by GC-MS.
References
- 1. gcms.cz [gcms.cz]
- 2. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for 3-Hydroxytetradecanoic Acid Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-hydroxytetradecanoic acid is crucial for various applications, including the study of bacterial endotoxins, metabolic disorders, and as a biomarker in different disease states. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these two methods, supported by experimental data, to assist in selecting the most appropriate technique for specific research needs.
Methodology Comparison
Both LC-MS and GC-MS are powerful tools for the analysis of this compound, yet they operate on different principles, necessitating distinct sample preparation and analytical approaches.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. A key consideration for the analysis of this compound by GC-MS is the mandatory derivatization step.[1] This is because the polar carboxyl and hydroxyl groups make the molecule non-volatile. Derivatization, typically through silylation or methylation, converts the analyte into a more volatile and thermally stable compound suitable for GC analysis.[1][2] This method offers excellent chromatographic resolution and is highly sensitive.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative that can often analyze compounds without the need for derivatization.[4] This simplifies the sample preparation workflow. LC-MS is particularly advantageous for the analysis of polar and thermally labile molecules. When coupled with tandem mass spectrometry (MS/MS), it provides high selectivity and sensitivity for the quantification of this compound in complex biological matrices.[1]
Quantitative Performance Comparison
The choice between GC-MS and LC-MS often depends on the desired analytical performance characteristics. The following table summarizes typical quantitative data for the analysis of 3-hydroxy fatty acids, including this compound, by both methods. It is important to note that these values can vary depending on the specific instrumentation, method, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (e.g., Silylation, Methylation) | Generally not required |
| Linearity (r²) | > 0.99 | > 0.99[4] |
| Limit of Detection (LOD) | Analyte and matrix dependent, typically in the low µg/L to ng/L range. | 0.1 - 0.9 ng/mL for various hydroxy fatty acids.[4] |
| Limit of Quantitation (LOQ) | Analyte and matrix dependent, typically in the µg/L to ng/L range. | 0.4 - 2.6 ng/mL for various hydroxy fatty acids.[4] |
| Precision (%RSD) | Typically < 15% | Typically < 15% |
| Accuracy (%Recovery) | Typically 85-115% | Typically 85-115% |
Experimental Protocols
Reproducible and reliable results are contingent on detailed and standardized experimental protocols. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS.
GC-MS Analysis Protocol (with Silylation)
This protocol is based on established methods for the analysis of 3-hydroxy fatty acids in biological samples.[3][5]
-
Sample Preparation (Extraction):
-
Derivatization (Silylation):
-
GC-MS Conditions:
-
GC System: Agilent 5890 series II or similar.[5]
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Injection: 1 µL, splitless mode.[5]
-
Oven Temperature Program: Initial temperature of 80°C for 5 minutes, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 minutes.[5]
-
MS Detector: Electron impact (EI) ionization.
-
Acquisition Mode: Selected Ion Monitoring (SIM). For the TMS derivative of this compound, characteristic ions would be monitored. For example, for 3-hydroxy fatty acids, a characteristic fragment ion at m/z 233 can be used for quantitation.[5]
-
LC-MS/MS Analysis Protocol (without Derivatization)
This protocol is adapted from methods for the direct analysis of hydroxy fatty acids in biological matrices.[4]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add an appropriate internal standard (e.g., deuterated this compound).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analyte.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition for this compound would be from its deprotonated molecule [M-H]⁻ to a specific product ion.
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS analysis of this compound.
GC-MS Experimental Workflow
LC-MS/MS Experimental Workflow
Conclusion
Both GC-MS and LC-MS are highly capable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the study.
-
GC-MS is a robust and reliable method, particularly for establishing a comprehensive fatty acid profile. However, the mandatory derivatization step adds to the sample preparation time and can be a source of analytical variability.
-
LC-MS/MS offers the significant advantage of a simpler and faster sample preparation workflow by eliminating the need for derivatization. This makes it well-suited for high-throughput analysis. Its high selectivity and sensitivity make it an excellent choice for targeted quantification in complex biological matrices.
For a comprehensive and unambiguous analysis of this compound, a cross-validation approach utilizing both GC-MS and LC-MS can provide the highest level of confidence in the analytical data. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals and ensure the generation of high-quality, reliable data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk [mdpi.com]
- 5. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Methods for 3-Hydroxytetradecanoic Acid
For researchers, scientists, and drug development professionals, the accurate and efficient extraction of 3-hydroxytetradecanoic acid is a critical prerequisite for analysis and downstream applications. This fatty acid is a key component of lipopolysaccharides in Gram-negative bacteria, making it a vital biomarker for endotoxin detection, and it also serves as an intermediate in mammalian fatty acid β-oxidation.[1][2][3] The selection of an appropriate extraction method significantly influences the yield, purity, and integrity of the final product.
This guide provides an objective comparison of common extraction techniques for this compound, including traditional liquid-liquid extraction (LLE), solid-phase extraction (SPE), and modern supercritical fluid extraction (SFE). The performance of these methods is compared using quantitative data, and detailed experimental protocols are provided to assist researchers in selecting the most suitable strategy for their specific needs.
Performance Comparison of Extraction Methods
The choice of extraction method depends on various factors, including sample matrix, desired purity, available equipment, and environmental considerations. The following table summarizes the performance of different extraction methods based on key experimental parameters.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Principle | Partitioning between two immiscible liquid phases. | Adsorption onto a solid sorbent followed by selective elution. | Dissolution into a supercritical fluid (e.g., CO2).[4] |
| Typical Solvents | Ethyl acetate, Hexane, Chloroform, Methanol.[5][6] | Methanol, Acetonitrile, Hexane, Diethyl ether.[7] | Supercritical CO2, often with a co-solvent like ethanol.[6][8] |
| Extraction Time | 15-30 minutes per sample (manual).[6] | Rapid, can be automated for high throughput. | 10-60 minutes.[6][9] |
| Extraction Efficiency | High, but can be affected by emulsion formation.[6][7] | High and reproducible. | Variable, but can be very high and selective.[6] |
| Selectivity | Moderate; co-extraction of other lipids is common. | High; can be tailored by choosing specific sorbents. | Highly tunable by adjusting pressure and temperature.[4] |
| Solvent Consumption | High. | Significantly lower than LLE. | Minimal, as CO2 is recycled; small amount of co-solvent may be used.[4] |
| Automation Potential | Limited. | High. | High. |
| Key Advantages | Well-established, simple equipment.[6] | High selectivity, high reproducibility, easy to automate. | "Green" solvent (CO2), tunable selectivity, non-toxic.[4][6] |
| Key Disadvantages | Large solvent volumes, potential for incomplete phase separation, can be labor-intensive. | Higher cost of consumables (cartridges). | High initial equipment cost.[4][6] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. Note that prior to extraction, a hydrolysis step (e.g., with NaOH) is often required to free the this compound from lipid A or other esters.[5]
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a common method for extracting free fatty acids from an aqueous matrix.
-
Sample Preparation : Start with 500 µL of the sample (e.g., plasma, hydrolyzed cell culture media) in a glass tube.
-
Acidification : Acidify the sample by adding 125 µL of 6 M HCl to protonate the carboxylic acid group, making it more soluble in organic solvents.
-
Extraction : Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation : Centrifuge the sample to separate the aqueous and organic layers. The upper organic layer contains the extracted fatty acids.
-
Collection : Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat : Perform a second extraction by adding another 3 mL of ethyl acetate to the original sample, vortexing, and collecting the organic layer. Combine the extracts.[5]
-
Drying : Evaporate the pooled solvent to dryness under a stream of nitrogen at approximately 37°C.[5]
-
Reconstitution : Reconstitute the dried extract in a suitable solvent for subsequent analysis.
Solid-Phase Extraction (SPE) Protocol
SPE offers a more controlled and selective extraction compared to LLE. A reversed-phase C18 cartridge is commonly used for fatty acids.
-
Cartridge Conditioning : Condition a C18 SPE cartridge by washing it sequentially with 6 mL of methanol followed by 6 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading : Acidify the sample (e.g., with HCl) and load it onto the conditioned cartridge. The hydrophobic tails of the fatty acids will bind to the C18 sorbent.
-
Washing : Wash the cartridge with 6 mL of water to remove salts and other polar impurities.
-
Elution : Elute the this compound from the cartridge using 6 mL of methanol or acetonitrile. The organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent.
-
Drying and Reconstitution : Dry the eluate under a stream of nitrogen and reconstitute for analysis.
Supercritical Fluid Extraction (SFE) Protocol
SFE is a "green" technology that uses supercritical CO2 as the primary solvent.[4] It is highly efficient and selective.
-
Sample Preparation : Mix approximately 0.5 g of the dried and powdered sample with glass beads and load it into a high-pressure stainless steel extraction vessel.[8]
-
System Setup : Place the vessel into the SFE system. Set the system parameters. A typical starting point could be a pressure of 355 bar and a temperature of 65°C.[8] A modifier, such as 150 µL of methanol, can be added to the sample to improve the extraction of more polar compounds.[8]
-
Extraction : Pump liquid CO2 into the vessel at a controlled flow rate (e.g., 0.3 mL/min).[8] The process often includes a static phase (no outflow) for a set time (e.g., 10 minutes) followed by a dynamic phase (continuous flow) for 35 minutes.[8]
-
Collection : The CO2, now containing the extracted analyte, passes through a heated restrictor where it depressurizes and returns to a gaseous state, leaving the non-volatile this compound behind.[8] The extract is collected in a vial containing a small amount of a suitable organic solvent (e.g., hexane) to ensure efficient trapping.[8]
-
Final Volume Adjustment : Adjust the final volume of the collected extract as needed for analysis.
Visualization of Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction of this compound, highlighting the key stages from sample preparation to the final, purified product.
Caption: Generalized workflow for the extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 3-Hydroxytetradecanoic Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the measurement of 3-hydroxytetradecanoic acid, a crucial saturated fatty acid. Given the absence of large-scale, publicly available inter-laboratory studies specifically for this analyte, this document outlines best practices, standardized experimental protocols, and data analysis methodologies to ensure the comparability and reliability of results across different laboratories. The quantitative data presented is illustrative to guide researchers in the presentation and interpretation of their own study results.
Introduction to this compound
This compound, also known as 3-hydroxymyristic acid, is a 3-hydroxy fatty acid. In humans, it is an intermediate metabolite in the mitochondrial fatty acid beta-oxidation pathway.[1] It is also a characteristic component of lipopolysaccharides (LPS), a major constituent of the outer membrane of Gram-negative bacteria.[2] As a part of LPS, it can play a role in the activation of the innate immune system through Toll-like receptor 4 (TLR4) signaling.[3][4][5] Accurate and precise quantification of this compound is therefore essential for research into metabolic disorders and the host response to bacterial infections.
Inter-laboratory comparisons, or proficiency testing, are vital for assessing the competency of laboratories in performing specific measurements and for identifying potential systematic biases in analytical methods.[6][7] This guide details recommended procedures for sample preparation, analytical measurement by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and the statistical evaluation of results.
Data Presentation: A Template for Comparison
Effective inter-laboratory comparisons rely on the clear and standardized presentation of quantitative data. The following table provides a template with hypothetical but realistic data for the analysis of this compound in a plasma sample. This allows for a direct comparison of performance between participating laboratories.
Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound in Human Plasma (ng/mL)
| Laboratory | Method | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Standard Deviation | Coefficient of Variation (%) | Z-Score |
| Lab 1 | GC-MS | 15.2 | 15.5 | 15.1 | 15.27 | 0.21 | 1.37 | -0.59 |
| Lab 2 | LC-MS/MS | 16.1 | 15.8 | 16.3 | 16.07 | 0.25 | 1.56 | 0.81 |
| Lab 3 | GC-MS | 15.6 | 15.7 | 15.5 | 15.60 | 0.10 | 0.64 | 0.00 |
| Lab 4 | LC-MS/MS | 14.9 | 14.7 | 15.0 | 14.87 | 0.15 | 1.01 | -1.31 |
| Lab 5 | GC-MS | 16.5 | 16.8 | 16.6 | 16.63 | 0.15 | 0.90 | 1.84 |
| Consensus Mean | 15.60 | |||||||
| Overall Standard Deviation | 0.56 | |||||||
| Acceptable Z-Score Range | -2.0 to +2.0 |
Experimental Protocols
To ensure consistency and comparability of results, the adoption of standardized experimental protocols is highly recommended. Below are detailed methodologies for the quantification of this compound in human plasma using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of fatty acids, but requires derivatization to improve the volatility and thermal stability of this compound.[8][9]
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl tert-butyl ether (MTBE).[10][11]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.[12][13]
-
Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.[8][12]
-
Cool the sample to room temperature before injection.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic fragment ion for 3-hydroxy fatty acid methyl esters is m/z 103.[14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the direct analysis of this compound without the need for derivatization.[7][16]
1. Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma, add a known amount of an appropriate internal standard.
-
Add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.[5][7][16]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in a suitable mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound should be optimized on the instrument.
Statistical Analysis of Inter-Laboratory Comparison Data
The performance of each laboratory in a proficiency test is typically evaluated using Z-scores. The Z-score indicates how far a laboratory's result deviates from the consensus mean.[17][18] The calculation and interpretation of Z-scores should follow international standards such as ISO 13528.[2][14][15]
The Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (consensus mean of all participants).
-
σ is the standard deviation for proficiency assessment (overall standard deviation of all participants).
The interpretation of Z-scores is generally as follows:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Laboratories with questionable or unsatisfactory results should investigate the potential causes of the deviation and implement corrective actions.[7]
Mandatory Visualizations
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Simplified MyD88-dependent TLR4 signaling pathway initiated by LPS.
Conclusion
This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the measurement of this compound. By adhering to standardized protocols and employing robust statistical analysis, participating laboratories can confidently assess their analytical performance, contributing to the overall goal of generating high-quality, comparable data for metabolic and immunological research. Regular participation in such proficiency testing schemes is a cornerstone of quality assurance in any analytical laboratory.
References
- 1. qualitat.cc [qualitat.cc]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of proficiency testing in achieving standardization and harmonization between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. academic.oup.com [academic.oup.com]
- 14. ISO 13528 [astormayer.com.tr]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. Practical guidance for organizing small interlaboratory comparisons [ouci.dntb.gov.ua]
- 17. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 18. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
Comparative Analysis of 3-Hydroxytetradecanoic Acid Levels in Healthy and Diseased Populations
A Guide for Researchers and Drug Development Professionals
Introduction: 3-Hydroxytetradecanoic acid, a 3-hydroxy fatty acid, is a metabolite of both human and bacterial origin. Its role in human health and disease is an emerging area of research, with potential implications for its use as a biomarker. This guide provides a comparative analysis of this compound levels in healthy versus diseased populations, based on available scientific literature. The focus of this guide is on colorectal cancer, for which quantitative data has been identified.
Quantitative Data Summary
The following table summarizes the fecal concentrations of a related medium-chain 3-hydroxy fatty acid, 3-hydroxydecanoic acid, in colorectal cancer patients compared to healthy controls. This data is derived from a nuclear magnetic resonance (NMR) metabolomics study of fecal extracts.
| Metabolite | Population | N | Mean Concentration (µM) | Standard Deviation (µM) |
| 3-Hydroxydecanoic acid | Healthy Controls | 50 | 1.5 | 2.2 |
| Colorectal Cancer Patients | 49 | 1.3 | 2.1 |
Data extracted from the supplementary materials of Le Gall et al., Oncotarget, 2018.
Experimental Protocols
The data presented above was obtained using the following experimental protocol:
1. Sample Collection and Preparation:
-
Fecal samples were collected from both colorectal cancer patients and healthy controls.
-
Samples were stored at -80°C until analysis.
-
For analysis, 0.5 g of frozen feces was mixed with 1 mL of phosphate buffer (0.2 M, pH 7.0) containing 1 mM of a chemical shift reference (trimethylsilyl propionate-d4, TMSP).
-
The mixture was homogenized by vortexing for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
The supernatant (fecal water) was then filtered through a 0.2 µm membrane to remove any remaining particulate matter.
2. NMR Spectroscopy Analysis:
-
The filtered fecal water was analyzed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Spectra were acquired on a 600 MHz NMR spectrometer.
-
A standard one-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence was used to suppress the water signal.
-
For each sample, 64 scans were acquired with a relaxation delay of 4 seconds.
3. Data Processing and Quantification:
-
The acquired NMR spectra were processed using specialized software (e.g., TopSpin).
-
Metabolite identification was performed by comparing the spectral data to reference databases (e.g., Human Metabolome Database) and by using 2D NMR experiments.
-
Absolute quantification of metabolites was achieved by comparing the integral of the metabolite's NMR signal to the integral of the known concentration of the TMSP reference standard.
Visualizations
Below are diagrams illustrating the experimental workflow and a conceptual signaling pathway.
Caption: Experimental workflow for the quantification of fecal metabolites.
Caption: Conceptual signaling pathway of this compound.
3-Hydroxytetradecanoic Acid: An Indirect Inflammatory Marker Linked to Bacterial Endotoxins
For Researchers, Scientists, and Drug Development Professionals
While a direct quantitative correlation between circulating levels of free 3-hydroxytetradecanoic acid and common inflammatory markers such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs) remains to be definitively established in published literature, a significant body of evidence points to its role as a key indirect indicator of inflammation. This is primarily due to its structural role as a fundamental component of lipopolysaccharide (LPS), a potent endotoxin from Gram-negative bacteria that triggers a robust inflammatory response.
This guide provides a comparative analysis of the relationship between this compound and inflammation, focusing on its role within the LPS-Toll-like receptor 4 (TLR4) signaling pathway. We will also present available data on the correlation of other fatty acids with inflammatory markers to offer a broader context and highlight current research gaps.
The Indirect Correlation: A Key Component of an Inflammatory Trigger
(R)-3-Hydroxytetradecanoic acid is the most common fatty acid constituent of Lipid A, the bioactive component of LPS.[1] Lipid A is recognized by the TLR4 complex on immune cells, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and other mediators of inflammation.[2][3] Therefore, the presence of this compound in biological systems is intrinsically linked to the presence of bacterial endotoxins and the subsequent inflammatory response.
Comparative Data: Other Fatty Acids and Inflammatory Markers
While direct correlational data for this compound is lacking, studies have investigated the relationship between other fatty acids and inflammatory markers. These findings provide a useful, albeit indirect, comparison.
| Fatty Acid/Metabolite | Inflammatory Marker | Correlation | Study Population | Reference |
| Omega-3 Fatty Acids (total) | hs-CRP | Inverse (P=0.05) | Healthy adults | [4] |
| Eicosapentaenoic Acid (EPA) | hs-CRP | Inverse (P=0.002) | Healthy adults | [4] |
| Docosapentaenoic Acid (DPA) | hs-CRP | Inverse (P=0.01) | Healthy adults | [4] |
| Total Polyunsaturated Fatty Acids (PUFAs) | hs-CRP | Monotonically decreased across hs-CRP quartiles (P < 0.001) | US adults (NHANES) | [5] |
| Dietary Cholesterol | hs-CRP | Increased across hs-CRP quartiles (P < 0.001) | US adults (NHANES) | [5] |
| Non-HDL Cholesterol | hs-CRP | Positive (p=0.013) | HIV-infected patients on ART | [6] |
| Triglycerides | hs-CRP | Positive (p=0.017) | HIV-infected patients on ART | [6] |
| HDL Cholesterol | hs-CRP | Negative (p=0.015) | HIV-infected patients on ART | [6] |
Signaling Pathway and Experimental Workflow
The primary mechanism by which this compound contributes to inflammation is through the activation of the TLR4 signaling pathway as a component of LPS.
References
- 1. researchgate.net [researchgate.net]
- 2. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid A - Wikipedia [en.wikipedia.org]
- 4. An inverse relationship between plasma n-3 fatty acids and C-reactive protein in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of the dietary fatty acid intake on C-reactive protein levels in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly-sensitive c-reactive protein, body mass index, and serum lipids in HIV-infected persons receiving antiretroviral therapy: a longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxytetradecanoic Acid and Other Lipid A Moieties in Immune Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-hydroxytetradecanoic acid (3-OH-C14) and other lipid A components, focusing on their impact on the innate immune response. The information presented is supported by experimental data from peer-reviewed literature and is intended to aid researchers in the fields of immunology, microbiology, and drug development.
Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is the principal mediator of endotoxic activity. Its ability to trigger a potent inflammatory response is primarily mediated by the Toll-like receptor 4 (TLR4) signaling pathway. The precise structure of lipid A, particularly its acylation pattern, is a critical determinant of its immunostimulatory capacity. This compound is a cornerstone of the lipid A structure in many bacterial species, and variations in its presence, as well as the number and length of other fatty acyl chains, can dramatically alter the biological activity of the entire LPS molecule, ranging from potent agonism to antagonism of the TLR4 receptor complex.
Quantitative Comparison of Lipid A Analogs
The following tables summarize quantitative data from various studies, comparing the biological activities of different lipid A structures. These comparisons highlight the crucial role of the acylation pattern, including the presence and modification of this compound, in modulating the immune response.
Table 1: Influence of Acyl Chain Number on Cytokine Induction
| Lipid A Structure | Number of Acyl Chains | Relative TNF-α Induction (%) | Relative IL-6 Induction (%) | Source(s) |
| E. coli (wild-type) | 6 | 100 | 100 | [1][2] |
| Penta-acylated mutant | 5 | ~60-80 | ~60-80 | [1] |
| Tetra-acylated mutant | 4 | ~20-40 | ~20-40 | [1][3] |
| Tri-acylated mutant | 3 | <20 | <20 | [1] |
Table 2: Comparison of Synthetic Lipid A Analogs with Varied Acyl Chains
| Synthetic Lipid A Analog | Key Structural Feature | Pyrogenicity (Fever Induction) | Mitogenicity (B-cell proliferation) | TNF-α Inducing Activity | Source(s) |
| LA-15-PP | Contains 3-hydroxy- and 3-acyloxy-tetradecanoyl groups | Strong | Strong | Strong | [4][5][6] |
| LA-16-PP | Amide-bound this compound replaced by 3-hexadecanoyloxytetradecanoic acid | Lower than LA-15-PP | Lower than LA-15-PP | Lower than LA-15-PP | [4][5] |
| LA-17-PP | Tetradecanoic acid as the sole fatty acid component | Very Low | Relatively Strong | Relatively Strong | [4][5] |
| LA-18-PP | Ester-bound tetradecanoic acid and amide-bound this compound | Lower than LA-17-PP | Lower than LA-17-PP | Lower than LA-17-PP | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the biological activity of lipid A and its components.
Cell-Based TLR4 Activation Assay
This assay quantifies the activation of the TLR4 signaling pathway in response to different lipid A structures.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR4, MD-2, and CD14 are commonly used. These cells also contain a reporter gene, such as luciferase, under the control of an NF-κB promoter.[7]
-
Procedure:
-
HEK293-hTLR4/MD2/CD14 cells are seeded in 96-well plates.
-
Cells are stimulated with varying concentrations of different lipid A analogs or LPS preparations.
-
After a defined incubation period (e.g., 6-24 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer. The intensity of the luminescence is proportional to the extent of NF-κB activation, which is a downstream event of TLR4 signaling.[7]
-
-
Data Analysis: Results are typically expressed as relative luciferase units (RLU) or as a percentage of the response induced by a standard potent agonist like E. coli LPS.
Cytokine Production Assay in Macrophages
This method measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells in response to lipid A stimulation.
-
Cells: Murine macrophage cell lines (e.g., RAW 264.7) or primary human/mouse macrophages are utilized.[1]
-
Procedure:
-
Macrophages are cultured in appropriate media and stimulated with different lipid A analogs.
-
The cell culture supernatants are collected after a specific incubation time (e.g., 4-24 hours).
-
Cytokine concentrations in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest (e.g., TNF-α, IL-6).[8]
-
-
Data Analysis: Cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines.
Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is a highly sensitive method for detecting and quantifying endotoxin activity.[9][10][11]
-
Principle: The assay is based on the clotting cascade of amebocyte lysate from the horseshoe crab (Limulus polyphemus), which is triggered by the presence of endotoxin.
-
Methods:
-
Gel-clot method: A qualitative method where the formation of a solid gel indicates the presence of endotoxin above a certain threshold.[9][11]
-
Turbidimetric method: A quantitative method that measures the increase in turbidity as the clot forms.[11]
-
Chromogenic method: A quantitative method where the activation of the cascade leads to the cleavage of a chromogenic substrate, resulting in a color change that is proportional to the amount of endotoxin.[11]
-
-
Procedure:
-
A dilution series of the test sample and a known endotoxin standard are prepared.
-
The samples and standards are mixed with the LAL reagent.
-
The reaction is incubated at 37°C for a specified time.
-
The results are read either visually (gel-clot) or using a spectrophotometer (turbidimetric and chromogenic).[9][10]
-
-
Data Analysis: The endotoxin concentration in the sample is determined by comparing its reaction to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the comparative study of lipid A components.
Caption: TLR4 signaling pathway initiated by Lipid A.
Caption: Experimental workflow for comparing Lipid A analogs.
Conclusion
The immunological activity of lipid A is intricately linked to its chemical structure, with the acylation pattern playing a pivotal role. This compound is a fundamental component of many potent, hexa-acylated lipid A species that act as strong agonists of the TLR4 receptor. As demonstrated by the compiled data, alterations in the number and arrangement of acyl chains, including the replacement or modification of 3-OH-C14, can significantly diminish or even antagonize the inflammatory response. This detailed understanding of the structure-activity relationship of lipid A components is essential for the rational design of novel vaccine adjuvants, immunomodulatory drugs, and therapeutics for sepsis. The experimental protocols and workflows provided herein offer a framework for the continued investigation and comparison of these critical biomolecules.
References
- 1. Influence of lipid A acylation pattern on membrane permeability and innate immune stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Lipid A Acylation Pattern on Membrane Permeability and Innate Immune Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid A - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationship of lipid A: comparison of biological activities of natural and synthetic lipid A's with different fatty acid compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. acciusa.com [acciusa.com]
- 11. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy Fatty Acids: GC-MS vs. UPLC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) is critical for understanding their roles in various biological processes, from metabolic disorders to bacterial signaling and plant immunity. The choice of analytical methodology is a pivotal decision that dictates the reliability and scope of experimental findings. This guide provides an objective comparison of a traditional, well-established Gas Chromatography-Mass Spectrometry (GC-MS) method with a newer, more rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach for the analysis of 3-OH-FAs.
Quantitative Performance Comparison
The validation of an analytical method is essential to ensure its suitability for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, and sensitivity (limit of detection and quantification). The following table summarizes a comparison of these parameters for the GC-MS and UPLC-MS/MS methods for the analysis of 3-hydroxy fatty acids.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Key Considerations |
| Analyte Form | Volatile derivatives (e.g., trimethylsilyl ethers) | Primarily free fatty acids (underivatized) | GC-MS requires a derivatization step to increase analyte volatility, adding time and potential for variability. UPLC-MS/MS can directly analyze the native compounds.[1][2] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range.[2][3] |
| Limit of Detection (LOD) | ~0.1 - 1 µM | ~0.01 - 0.1 µM | UPLC-MS/MS generally offers higher sensitivity, allowing for the detection of lower abundance 3-OH-FAs. |
| Limit of Quantification (LOQ) | ~0.3 - 3 µM | ~0.05 - 0.5 µM | The lower LOQ of UPLC-MS/MS is advantageous for studies with limited sample material or low analyte concentrations.[4] |
| Precision (%RSD) | < 15% | < 10% | UPLC-MS/MS often provides better precision due to fewer sample preparation steps and the high reproducibility of modern LC systems.[4] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | Both methods can achieve high accuracy with the use of appropriate internal standards. |
| Specificity | High, based on retention time and mass-to-charge ratio | Very high, based on retention time and specific MRM transitions | The use of Multiple Reaction Monitoring (MRM) in UPLC-MS/MS provides exceptional specificity, minimizing interferences from complex matrices.[5][6] |
| Throughput | Lower | Higher | The elimination of the derivatization step and faster run times contribute to the higher throughput of UPLC-MS/MS. |
| Isomer Separation | Challenging for some isomers | Superior for separation of structural isomers | The liquid chromatography front-end of UPLC-MS/MS is highly effective at resolving structurally similar isomers.[2] |
Disclaimer: The values presented in this table are representative and can vary based on the specific instrumentation, 3-hydroxy fatty acid, and sample matrix.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for the analysis of 3-hydroxy fatty acids using a traditional GC-MS method and a modern UPLC-MS/MS method.
Protocol 1: Traditional GC-MS Method with Derivatization
This protocol is based on established methods for the analysis of 3-hydroxy fatty acids in biological samples.[4][7][8]
-
Sample Preparation and Lipid Extraction:
-
To 500 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled 3-OH-FA).
-
Acidify the sample with 6 M HCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the phases. Repeat the extraction twice.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.
-
-
Derivatization:
-
To the dried lipid extract, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph: Agilent 5890 series II or equivalent.
-
Column: HP-5MS capillary column (or similar).
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 5 minutes.
-
Ramp to 200°C at a rate of 3.8°C/min.
-
Ramp to 290°C at a rate of 15°C/min and hold for 6 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
-
Protocol 2: Modern UPLC-MS/MS Method (Underivatized)
This protocol represents a contemporary approach for the high-sensitivity, high-throughput analysis of 3-hydroxy fatty acids.[5][6][9]
-
Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma or serum, add an internal standard.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex thoroughly and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC HSS T3 column (or similar reversed-phase column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is employed to elute the analytes over a short run time (e.g., 10-15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific parent-daughter ion transitions for each 3-OH-FA and internal standard.
-
Mandatory Visualizations
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for the GC-MS and UPLC-MS/MS analysis of 3-hydroxy fatty acids.
Caption: A comparison of the experimental workflows for GC-MS and UPLC-MS/MS analysis of 3-OH-FAs.
Signaling Pathway: 3-Hydroxydecanoic Acid in Plant Immunity
Medium-chain 3-hydroxy fatty acids, such as 3-hydroxydecanoic acid (3-OH-C10:0), are recognized as Microbe-Associated Molecular Patterns (MAMPs) in plants like Arabidopsis thaliana. Their perception triggers a signaling cascade that leads to an immune response.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Derivatization Reagents for 3-Hydroxy Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of 3-hydroxy fatty acids (3-OH-FAs) is paramount for advancing our understanding of their roles in biological systems, from bacterial pathogenesis to metabolic disorders. Due to their inherent polarity and low volatility, 3-OH-FAs require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to facilitate the selection of an optimal analytical strategy.
The Critical Role of Derivatization in 3-OH-FA Analysis
3-Hydroxy fatty acids are characterized by a hydroxyl group on the third carbon of a fatty acid chain. This functional group, along with the terminal carboxylic acid, imparts polarity that hinders direct analysis. Derivatization chemically modifies these functional groups, increasing the analyte's volatility for GC-MS or enhancing its ionization efficiency and chromatographic retention for LC-MS. The choice of derivatization reagent is a critical decision in the analytical workflow, influencing sensitivity, selectivity, and reproducibility.
Comparison of Derivatization Reagents for GC-MS Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility of 3-OH-FAs. The two most common approaches are silylation and esterification followed by silylation.
Table 1: Quantitative Performance Data for GC-MS Derivatization Reagents
| Derivatization Method | Reagent(s) | Target Groups | Key Advantages | Key Disadvantages | Reproducibility (CV %) |
| Silylation | BSTFA + 1% TMCS | Carboxyl & Hydroxyl | One-step reaction for both functional groups; effective for a wide range of fatty acids.[1] | Derivatives can be sensitive to moisture; potential for incomplete derivatization. | 1.0 - 13.3[2] |
| Esterification followed by Silylation | BF3-Methanol, then BSTFA | Carboxyl (esterification), Hydroxyl (silylation) | Robust and widely used method; FAMEs are stable. | Two-step process; BF3-methanol can be harsh and may cause degradation of some analytes.[3] | Not specifically reported for 3-OH-FAs |
Experimental Protocols for GC-MS Derivatization
This protocol is adapted from methods for the analysis of 3-hydroxy fatty acids in biological matrices.
-
Sample Preparation and Extraction:
-
To 500 µL of sample (e.g., plasma, serum, or cell culture media), add an appropriate internal standard.
-
Acidify the sample with 6 M HCl.
-
Extract the lipids twice with 3 mL of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen at 37°C.
-
-
Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 60-80°C for 60 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
This protocol involves a two-step process to first form fatty acid methyl esters (FAMEs) and then derivatize the hydroxyl group.
-
Sample Preparation and Extraction:
-
Follow the sample preparation and extraction steps as outlined in Protocol 1.
-
-
Esterification:
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Tightly cap the vial and heat at 60°C for 60 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
-
Silylation:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
After cooling, the sample is ready for injection.
-
Comparison of Derivatization Reagents for LC-MS Analysis
For LC-MS analysis, derivatization aims to improve ionization efficiency, typically by introducing a readily ionizable group, and to enhance chromatographic separation.
Table 2: Quantitative Performance Data for LC-MS Derivatization Reagents
| Derivatization Method | Reagent(s) | Target Group | Key Advantages | Key Disadvantages | Matrix Effects (%) | Reproducibility (RSD %) |
| Hydrazone Formation | 3-Nitrophenylhydrazine (3-NPH) | Carboxyl | Good retention capacity; applicable to a range of short-chain fatty acids.[4] | Matrix effects can be a concern. | 77.1 - 99.0[4] | ≤ 3.4[4] |
| Amidation | 2-Picolylamine (2-PA) | Carboxyl | Good separation of isomers; enhances positive ionization.[4] | May require a coupling agent; reaction conditions need optimization. | 81.6 - 99.5[4] | ≤ 8.0[4] |
| Novel Reagents | 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) | Carboxyl & Hydroxyl | Allows for differentiation of 2-OH and 3-OH isomers.[5] | Reagent may not be commercially available. | Not reported | Not reported |
Experimental Protocols for LC-MS Derivatization
This protocol is based on methods for the analysis of short-chain fatty acids and can be adapted for 3-OH-FAs.
-
Sample Preparation:
-
Prepare a solution of the fatty acid standards or the extracted sample.
-
-
Derivatization Reaction:
-
In a reaction vial, mix the sample with a solution of 3-nitrophenylhydrazine (3-NPH) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent (e.g., acetonitrile/water).
-
The reaction is often catalyzed by pyridine.
-
Incubate the mixture at a specific temperature (e.g., 40°C) for a defined time (e.g., 30 minutes).
-
-
Quenching and Analysis:
-
If necessary, quench the reaction.
-
Dilute the sample with the mobile phase and inject it into the LC-MS system.
-
This amidation protocol enhances ionization in positive ESI mode.
-
Sample Preparation:
-
Prepare a solution of the fatty acid standards or the extracted sample.
-
-
Derivatization Reaction:
-
To the sample, add a solution of 2-picolylamine, a coupling agent (e.g., 2,2'-dipyridyl disulfide), and triphenylphosphine in a suitable solvent.
-
The reaction can be carried out at room temperature or with gentle heating.
-
-
LC-MS Analysis:
-
After the reaction is complete, the sample can be directly diluted and injected into the LC-MS system.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for the GC-MS and LC-MS analysis of 3-hydroxy fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. reddit.com [reddit.com]
- 4. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxytetradecanoic Acid as a Proxy for Microbial Biomass in Soil: A Comparative Guide
For researchers, scientists, and drug development professionals seeking accurate and efficient methods to quantify microbial biomass in soil, understanding the strengths and limitations of available techniques is paramount. This guide provides a comprehensive comparison of using 3-hydroxytetradecanoic acid (3-OH-C14:0) as a proxy for microbial biomass against other established methods. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed selection of the most suitable approach for your research needs.
Introduction to Microbial Biomass Quantification
Soil microbial biomass is a critical indicator of soil health and plays a fundamental role in nutrient cycling and organic matter decomposition. Accurate measurement of this biomass is essential for understanding soil ecosystem functioning and the efficacy of soil remediation strategies. Various methods have been developed to estimate microbial biomass, each with its own set of advantages and disadvantages. These techniques can be broadly categorized into lipid-based methods, fumigation-based methods, and respiration-based methods.
This guide focuses on the utility of a specific lipid biomarker, this compound (3-OH-C14:0), as a proxy for microbial biomass. 3-OH-C14:0 is a component of the lipid A moiety of lipopolysaccharide (LPS), which is an integral part of the outer membrane of most Gram-negative bacteria.[1] Its specificity to this major microbial group makes it a potential biomarker for estimating a significant portion of the soil microbial community.
Comparison of Methods for Soil Microbial Biomass Estimation
The selection of a method for quantifying soil microbial biomass depends on several factors, including the specific research question, the required level of precision, available equipment, and budgetary constraints. Below is a comparative overview of 3-OH-C14:0 analysis and other commonly used techniques.
| Method | Principle | Advantages | Disadvantages |
| This compound (3-OH-C14:0) Analysis | Quantification of a specific fatty acid biomarker for Gram-negative bacteria. | High specificity for Gram-negative bacteria; amenable to high-throughput analysis via GC-MS. | Represents only a fraction of the total microbial biomass; requires a conversion factor to estimate total biomass, which can vary between soil types; requires specialized equipment (GC-MS). |
| Phospholipid Fatty Acid (PLFA) Analysis | Quantification of a broad range of fatty acids from microbial cell membranes to provide a profile of the microbial community structure and total biomass.[2] | Provides a comprehensive overview of the microbial community structure (e.g., bacteria, fungi, actinomycetes); sensitive to changes in the living microbial community.[2] | More labor-intensive and time-consuming than single biomarker analysis; requires specialized equipment (GC-MS); interpretation of complex profiles can be challenging. |
| Chloroform Fumigation-Incubation (FI) | Measurement of the CO2 flush released from the decomposition of microbial cells killed by chloroform fumigation. | Well-established and widely used method; does not require expensive equipment. | Can be influenced by the presence of non-microbial organic matter; may not lyse all microorganisms effectively; incubation period can be lengthy. |
| Chloroform Fumigation-Extraction (FE) | Extraction and quantification of microbial carbon from chloroform-fumigated soil. | Faster than the FI method; less susceptible to interference from non-microbial organic matter respiration. | Requires a correction factor (kEC) to convert extracted carbon to microbial biomass carbon, which can vary. |
| Substrate-Induced Respiration (SIR) | Measurement of the initial respiratory response of the microbial community to the addition of a readily available substrate (e.g., glucose). | Provides an estimate of the physiologically active microbial biomass; relatively rapid. | Can be influenced by the physiological state of the microorganisms; the choice of substrate can affect the results. |
| Microwave Irradiation | Lysis of microbial cells using microwave energy, followed by extraction and quantification of released carbon. | Rapid and efficient cell lysis. | Can also release carbon from non-microbial organic matter, potentially leading to overestimation. |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Soil
This protocol outlines a microwave-assisted acid digestion method for the efficient extraction of 3-hydroxy fatty acids from soil, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Microwave-Assisted Acid Digestion:
-
Weigh 1-2 grams of freeze-dried and homogenized soil into a microwave digestion vessel.
-
Add 10 mL of 3 M HCl.
-
Seal the vessel and place it in a microwave digestion system.
-
Heat the sample to 130°C and hold for 55 minutes.
-
After cooling, transfer the entire content to a centrifuge tube.
2. Lipid Extraction:
-
Add 10 mL of a 9:1 (v/v) dichloromethane:methanol solvent mixture to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2500 rpm for 10 minutes to separate the phases.
-
Carefully transfer the bottom organic layer to a clean collection vial.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization for GC-MS Analysis:
-
To the dried lipid extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilyl (TMCS).
-
Cap the vial and heat at 80°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
-
Alternatively, for the formation of fatty acid methyl esters (FAMEs), add 1 mL of 14% boron trifluoride (BF3) in methanol and heat at 60°C for 60 minutes.
-
After cooling, the sample is ready for injection into the GC-MS.
4. GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of fatty acid derivatives.
-
Identify and quantify 3-OH-C14:0 based on its retention time and mass spectrum compared to a known standard.
Protocol 2: Chloroform Fumigation-Extraction (FE) Method
This is a widely used method for estimating microbial biomass carbon.
1. Sample Preparation:
-
Use two equal portions of fresh, sieved soil (e.g., 20 g). One portion will be fumigated, and the other will serve as the non-fumigated control.
2. Fumigation:
-
Place the soil sample for fumigation in a vacuum desiccator containing a beaker with 25 mL of ethanol-free chloroform.
-
Evacuate the desiccator until the chloroform boils, then seal and keep in the dark for 24 hours.
-
After fumigation, remove the chloroform by repeated evacuation.
3. Extraction:
-
Add 80 mL of 0.5 M K2SO4 to both the fumigated and non-fumigated soil samples.
-
Shake for 30 minutes and then filter the extracts.
4. Carbon Analysis:
-
Determine the total organic carbon (TOC) in the extracts using a TOC analyzer.
5. Calculation of Microbial Biomass Carbon:
-
Microbial Biomass C = (C in fumigated extract - C in non-fumigated extract) / kEC
-
Where kEC is the extraction efficiency factor (a commonly used value is 0.45).[3]
Visualization of Workflows
Discussion and Recommendations
The use of 3-OH-C14:0 as a proxy for microbial biomass offers a targeted approach, specifically quantifying the contribution of Gram-negative bacteria. This can be particularly valuable in studies where the dynamics of this specific microbial group are of interest. However, it is crucial to acknowledge that this method does not provide a direct measure of the total microbial biomass. To extrapolate from Gram-negative bacterial biomass to total microbial biomass, a conversion factor is required. This factor is dependent on the relative abundance of Gram-negative bacteria in the total microbial community, which can vary significantly depending on soil type, pH, organic matter content, and land use.[4][5][6] For instance, Gram-negative bacteria often decline with soil depth.[4]
In contrast, methods like PLFA analysis provide a more holistic view of the microbial community, allowing for the simultaneous estimation of different microbial groups. Fumigation-based methods, while less specific, offer a more direct, albeit potentially less precise, measure of the total microbial biomass carbon.
Recommendations:
-
For targeted studies on Gram-negative bacteria: The 3-OH-C14:0 analysis is a highly specific and powerful tool.
-
For a comprehensive understanding of the microbial community: PLFA analysis is the preferred method, providing insights into both biomass and community structure.
-
For routine, cost-effective estimation of total microbial biomass: Fumigation-based methods (FI or FE) remain a viable option, particularly when access to specialized analytical equipment is limited.
Ultimately, the choice of method should be guided by the specific research objectives. In many cases, a combination of methods can provide a more robust and comprehensive assessment of soil microbial biomass and community structure.
References
- 1. Fatty acid and hydroxy acid adaptation in three gram-negative hydrocarbon-degrading bacteria in relation to carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of soil microbial phospholipid fatty acids in artificial, black-soil mountain degraded, and natural grasslands in the source region of the Three Rivers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased microbial growth, biomass, and turnover drive soil organic carbon accumulation at higher plant diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in Microbial Community Composition and Function by Soil Depth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soil Properties Drive Microbial Community Structure in a Large Scale Transect in South Eastern Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Quantitative Analysis of 3-Hydroxytetradecanoic Acid Across Diverse Biological Samples
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the quantitative landscape of 3-hydroxytetradecanoic acid in various biological matrices, complete with detailed experimental protocols and pathway visualizations.
Introduction
This compound (3-HTA) is a 14-carbon saturated fatty acid that plays a significant role in both endogenous metabolic pathways and as a structural component of bacterial lipopolysaccharide (LPS). As an intermediate in fatty acid biosynthesis, its levels can provide insights into metabolic status. Furthermore, as a key component of the lipid A moiety of LPS, it is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway. Understanding the differential distribution of 3-HTA in various biological samples is crucial for its development as a biomarker and for elucidating its role in health and disease. This guide provides a comparative overview of 3-HTA concentrations in plasma/serum, liver, adipose tissue, urine, and feces, supported by detailed experimental methodologies.
Quantitative Comparison of this compound
The concentration of this compound exhibits significant variation across different biological sample types, reflecting its diverse metabolic origins and routes of excretion. While direct comparative studies measuring 3-HTA across all these matrices simultaneously are scarce, the following table summarizes typical concentrations reported in the literature for healthy individuals. It is important to note that these values can be influenced by factors such as diet, gut microbiome composition, and overall health status.
| Biological Sample | Reported Concentration Range | Analytical Method | Reference |
| Plasma/Serum | 0.1 - 1.0 µM | GC-MS | [1] |
| Liver | Data not consistently available in healthy humans; formed in liver tissue. | LC-MS/MS | [2][3] |
| Adipose Tissue | Data not consistently available in healthy humans; formed in adipose tissue. | GC-MS | [2][3] |
| Urine | Detected, but quantitative range in healthy adults not well-established. | GC-MS, LC-MS/MS | [4] |
| Feces | Detected, influenced by gut microbiota; quantitative range is highly variable. | GC-MS, HPLC | [5][6][7][8] |
Experimental Protocols
Accurate quantification of this compound requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. Below are detailed protocols for the analysis of 3-HTA in plasma/serum and a general workflow for tissue and urine samples.
Protocol 1: Quantitative Analysis of this compound in Human Plasma/Serum by GC-MS[1][4]
This protocol describes the extraction, derivatization, and analysis of 3-hydroxy fatty acids from plasma or serum.
1. Sample Preparation and Hydrolysis:
-
To 500 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., deuterated this compound).
-
For the determination of total 3-HTA (free and esterified), hydrolyze the sample by adding an equal volume of 1 M NaOH and incubating at 60°C for 30 minutes.
-
For free 3-HTA analysis, omit the hydrolysis step.
2. Acidification and Extraction:
-
Acidify the sample to a pH of approximately 3 with 6 M HCl.
-
Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the upper organic layer. Repeat the extraction process for a second time to ensure complete recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Incubate the mixture at 60-80°C for 30-60 minutes to convert the carboxylic acid and hydroxyl groups to their more volatile trimethylsilyl (TMS) esters.
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a controlled rate to separate the fatty acid derivatives.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the 3-HTA-TMS derivative.
-
5. Quantification:
-
Create a calibration curve using standards of known 3-HTA concentrations that have undergone the same extraction and derivatization process.
-
Quantify the amount of 3-HTA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow for 3-HTA Analysis
The following diagram illustrates a general workflow for the quantitative analysis of this compound from various biological samples.
Signaling Pathway Involvement: TLR4 Activation
This compound, as a component of the lipid A portion of LPS, is a key molecule in the activation of the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a cornerstone of the innate immune response to Gram-negative bacterial infections. The activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.
The process begins with the binding of LPS to Lipopolysaccharide Binding Protein (LBP) in the bloodstream. This complex then transfers the LPS to CD14, a receptor on the surface of immune cells like macrophages. CD14, in turn, presents the LPS to the TLR4-MD-2 complex. The binding of the lipid A component of LPS, which contains this compound, to the MD-2 co-receptor induces a conformational change in TLR4, leading to its dimerization and the initiation of downstream signaling.
This downstream signaling proceeds via two main branches: the MyD88-dependent and the TRIF-dependent pathways, both of which culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the expression of inflammatory genes.
Conclusion
The quantitative comparison of this compound across different biological samples reveals its dynamic nature as a metabolite and a signaling molecule. While present in various matrices, its concentration is subject to physiological and environmental factors. The provided experimental protocols offer a robust framework for its accurate quantification, which is essential for advancing our understanding of its biological roles. The visualization of its involvement in the TLR4 signaling pathway underscores its importance in the innate immune response. Further research, particularly direct comparative studies of 3-HTA levels in various tissues and fluids in defined populations, will be invaluable for establishing its utility as a clinical biomarker.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-chain fatty acids in the normal human feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Higher total faecal short-chain fatty acid concentrations correlate with increasing proportions of butyrate and decreasing proportions of branched-chain fatty acids across multiple human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial population dynamics and faecal short-chain fatty acid (SCFA) concentrations in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 3-Hydroxytetradecanoic Acid as a Sepsis Biomarker: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of 3-hydroxytetradecanoic acid as a potential biomarker for sepsis. Through a detailed comparison with established biomarkers, supported by experimental data and protocols, this document aims to validate its clinical utility.
Executive Summary
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, requires rapid and accurate diagnosis for effective treatment. While biomarkers like procalcitonin (PCT) and C-reactive protein (CRP) are currently in use, their diagnostic accuracy can be limited. This guide explores the potential of this compound, a component of bacterial lipopolysaccharide (LPS), as a novel biomarker for sepsis. By examining its role in activating the innate immune system and comparing its potential diagnostic performance against existing markers, we provide a case for its validation and integration into clinical practice.
Comparative Analysis of Biomarker Performance
The validation of a new biomarker hinges on its ability to outperform or complement existing diagnostic tools. The following tables summarize the diagnostic accuracy of this compound (using myristic acid, its non-hydroxylated precursor, as a proxy) compared to procalcitonin (PCT) and C-reactive protein (CRP) for the diagnosis of sepsis.
Table 1: Quantitative Data on Myristic Acid Levels in Sepsis
| Biomarker | Patient Group | N | Concentration (µmol/L) [Median (IQR)] | p-value | Reference |
| Myristic Acid | Sepsis | 34 | 165.5 (115.8-245.3) | < 0.001 vs. Healthy Controls | [1] |
| SIRS | 31 | 155.4 (110.2-210.5) | < 0.001 vs. Healthy Controls | [1] | |
| Healthy Controls | 120 | 85.6 (68.4-105.7) | - | [1] | |
| Sepsis with Bacteremia | - | Higher than Sepsis without Bacteremia | 0.016 | [1] |
Note: Data for myristic acid is presented as a surrogate for this compound due to the limited availability of direct quantitative data for the latter in sepsis patients.
Table 2: Diagnostic Accuracy of Sepsis Biomarkers
| Biomarker | Area Under the Curve (AUC-ROC) | Sensitivity (%) | Specificity (%) | Reference |
| Procalcitonin (PCT) | 0.987 | 95.3 | 95.4 | [2][3] |
| 0.925 | - | - | [4][5] | |
| 0.717 | 73.4 | 58.3 | [6] | |
| C-reactive Protein (CRP) | 0.677 | - | - | [4][5] |
| Presepsin | 0.87 | 84 | 76 | [7] |
| Band Cell Percentage | 0.881 | - | - | [2][3] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their clinical application. Below are detailed methodologies for the quantitative analysis of 3-hydroxy fatty acids and a general workflow for biomarker validation studies.
Protocol for Quantitative Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.
1. Sample Preparation:
-
Collect blood samples from patients and healthy controls.
-
Separate plasma or serum and store at -80°C until analysis.
2. Lipid Extraction:
-
To 500 µL of plasma/serum, add a known amount of an internal standard (e.g., deuterated this compound).
-
Perform lipid extraction using a suitable solvent system, such as a mixture of chloroform and methanol.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
3. Derivatization:
-
To the dried lipid extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.
-
Incubate the mixture at a specified temperature and time to ensure complete derivatization.
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to separate the different fatty acid derivatives.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity for the target analytes. Monitor characteristic ions for this compound-TMS derivative and the internal standard.
-
5. Quantification:
-
Generate a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Molecular Mechanism and Experimental Workflow
Diagrams are provided to illustrate the signaling pathway involving this compound and the general workflow for biomarker analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Diagnostic Accuracy of Various Biomarkers of Sepsis (Serum Pro-Calcitonin, High-Sensitivity C-reactive Protein, and C-reactive Protein) and Band Cell Percentage in Critically lll Patients: A Prospective, Observational, Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Accuracy of Various Biomarkers of Sepsis (Serum Pro-Calcitonin, High-Sensitivity C-reactive Protein, and C-reactive Protein) and Band Cell Percentage in Critically lll Patients: A Prospective, Observational, Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of procalcitonin and C-reactive protein as markers of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diagnostic Accuracy of Procalcitonin in the Diagnosis of Sepsis in Cancer Patients Hospitalized for Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Evidence and Limitation of Biomarkers for Detecting Sepsis and Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Hydroxytetradecanoic Acid: A Procedural Guide
For researchers and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents like 3-Hydroxytetradecanoic acid is a critical aspect of laboratory operations. Adherence to proper disposal protocols minimizes risks and ensures regulatory compliance. This guide provides a comprehensive, step-by-step plan for the disposal of this compound, grounded in established safety data and laboratory waste management principles.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Based on its Safety Data Sheet (SDS), this compound is known to cause serious eye damage and may have long-lasting harmful effects on aquatic life.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or aerosols.
Hazard Classification and Regulatory Overview
This compound is classified with the following hazards:
The disposal of this chemical is governed by federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[3][4] Laboratory personnel are responsible for ensuring that chemical waste is properly identified, managed, and treated before disposal.[3]
| Hazard Code | Description | GHS Pictogram | Precautionary Statement |
| H318 | Causes serious eye damage | Corrosion | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H413 | May cause long lasting harmful effects to aquatic life | None | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to avoid release to the environment .[1] Therefore, it must not be disposed of down the drain.[5][6][7]
1. Waste Characterization:
-
Determine if the this compound waste is pure or mixed with other solvents or reagents. If it is part of a mixture, the disposal protocol for the most hazardous component must be followed.
2. Waste Collection and Segregation:
-
Solid Waste: Collect uncontaminated, solid this compound in a designated, sealed container for solid chemical waste. This container should be made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: If the this compound is in a solution, collect it in a sealed, leak-proof container intended for liquid chemical waste.
-
Segregation: Store the waste container away from incompatible materials. Specifically, keep acids separate from bases, and oxidizing agents away from organic compounds.[7]
3. Container Labeling:
-
All waste containers must be clearly labeled.[5][6][8] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Corrosive - Causes Eye Damage," "Aquatic Toxin")
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Waste Storage:
-
Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7][8]
-
Ensure the container is kept closed except when adding waste.[5][6][8]
-
Secondary containment, such as a larger, chemically resistant tub or bin, should be used to contain any potential leaks or spills.[5][9]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[8] Do not transport the waste yourself.[9]
-
Laboratory waste may typically be accumulated for up to nine months, but this can vary by institution and the volume of waste generated.[5]
6. Spill Management:
-
In the event of a small spill, and if you are trained to do so, use appropriate spill cleanup materials.
-
All materials used to clean up the spill must also be treated as hazardous waste and disposed of in the same manner as the chemical itself.[5][9]
-
For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's EHS for assistance.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. biosynth.com [biosynth.com]
- 2. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. odu.edu [odu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
